Saxitoxin dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N7O4.2ClH/c11-6-15-5-4(3-21-8(13)18)14-7(12)17-2-1-9(19,20)10(5,17)16-6;;/h4-5,19-20H,1-3H2,(H2,12,14)(H2,13,18)(H3,11,15,16);2*1H/t4-,5-,10-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAHUGQQOBPXOZ-UIPPETONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=N[C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189042 | |
| Record name | Saxitoxin dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic solid; [Merck Index] | |
| Record name | Saxitoxin dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7000 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Very soluble in water, Very soluble in methanol; sparingly soluble in ethanol, glacial acetic acid; practically insoluble in lipid solvents, Very soluble in methanol; slightly soluble in ethanol, glacial acetic acid; insoluble in alkalies | |
| Record name | Saxitoxin dihydrochloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3557 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid | |
CAS No. |
35554-08-6 | |
| Record name | Saxitoxin dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035554086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saxitoxin dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35554-08-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAXITOXIN DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKS19V6FQN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Saxitoxin dihydrochloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3557 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Discovery of Saxitoxin Dihydrochloride: A Technical Chronicle
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Saxitoxin (B1146349) (STX), a potent neurotoxin, is the most well-known of the paralytic shellfish toxins (PSTs). Its discovery and characterization represent a significant chapter in the fields of natural product chemistry, toxicology, and pharmacology. This technical guide provides an in-depth history of the discovery of saxitoxin dihydrochloride (B599025), detailing the pivotal experiments, the evolution of analytical techniques, and the elucidation of its mechanism of action. For decades, saxitoxin has been a critical tool in neuroscience for its highly specific blockade of voltage-gated sodium channels, enabling profound advancements in our understanding of nerve impulse transmission.[1][2][3][4] This document serves as a comprehensive resource, summarizing key quantitative data, outlining historical experimental protocols, and visualizing the critical pathways and workflows that defined the journey of saxitoxin from a mysterious seafood poison to a valuable scientific instrument.
Early History and Initial Isolation
The story of saxitoxin is inextricably linked to the phenomenon of paralytic shellfish poisoning (PSP), a serious and sometimes fatal illness resulting from the consumption of shellfish that have accumulated toxins from certain species of marine dinoflagellates and freshwater cyanobacteria.[1][2][4]
The first major breakthrough in identifying the causative agent of PSP came in 1957 when a team led by Dr. Hermann Sommer first isolated the toxin from the Alaska butter clam, Saxidomus gigantea.[1][5][6] It was from this clam that the toxin derived its name.[1][5][6] The early research was primarily focused on the toxicological properties of the substance and its clear connection to PSP outbreaks.[1][6]
Dr. Edward J. Schantz and his colleagues at the U.S. Army Biological Laboratories at Fort Detrick further advanced this research, developing a procedure for the isolation and purification of saxitoxin from toxic clam and mussel tissues, which was published in 1957.[5][7] This work was crucial in obtaining a purified form of the toxin, which was essential for its chemical and toxicological characterization.
Elucidation of the Chemical Structure
For nearly two decades after its initial isolation, the complex chemical structure of saxitoxin remained elusive. The highly polar nature of the molecule made it difficult to crystallize, a critical step for X-ray crystallography, the definitive method for structure determination at the time.[5]
The definitive structure of saxitoxin was finally elucidated in 1975 by two independent groups. A pivotal paper by Schantz and his collaborators utilized a combination of X-ray diffraction and nuclear magnetic resonance (NMR) techniques to reveal its unique tricyclic skeleton, featuring two guanidinium (B1211019) groups and a hydrated ketone.[1][8][9] This discovery confirmed saxitoxin as a tetrahydropurine derivative and laid the groundwork for understanding its mechanism of action and for future synthetic efforts.[1]
Quantitative Data Summary
The following tables summarize key quantitative data gathered during the early discovery and characterization of saxitoxin dihydrochloride.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉Cl₂N₇O₄ | [10] |
| Molecular Weight | 372.21 g/mol | [10] |
| pKa₁ | 8.24 | [10] |
| pKa₂ | 11.60 | [10] |
| Solubility | Very soluble in water; slightly soluble in methanol (B129727) and ethanol (B145695); insoluble in non-polar solvents. | [1][10] |
| Optical Rotation [α]²⁵_D | +130° | [10] |
| Appearance | White, hygroscopic solid | [10] |
Table 2: Acute Toxicity of Saxitoxin in Mice (LD₅₀)
| Route of Administration | LD₅₀ (µg/kg body weight) | Reference(s) |
| Intraperitoneal (i.p.) | 10 | [11] |
| Intravenous (i.v.) | 3.4 | [11] |
| Oral (p.o.) | 263 | [11] |
Experimental Protocols
The following sections detail the methodologies for key experiments in the history of saxitoxin discovery, based on available information from historical publications and official methods.
Isolation and Purification of Saxitoxin (Schantz et al., 1957)
This protocol is a summarized interpretation of the methods described by Schantz and his colleagues for the isolation of saxitoxin from the Alaska butter clam (Saxidomus gigantea).
Experimental Workflow for Saxitoxin Isolation and Purification
Caption: Workflow for the isolation and purification of saxitoxin.
-
Extraction:
-
Homogenize minced toxic clam siphons or whole clams with an equal volume of 95% ethanol.
-
Adjust the pH of the slurry to 2-3 with hydrochloric acid.
-
Stir the mixture for 1-2 hours at room temperature.
-
Centrifuge the mixture to separate the solids.
-
Collect the supernatant, which contains the crude toxin extract.
-
-
Purification:
-
Pass the crude extract through a column of acidic aluminum oxide (alumina). The toxin adsorbs to the alumina.
-
Wash the column with 95% ethanol to remove impurities.
-
Elute the toxin from the alumina column with 50% aqueous ethanol.
-
Further purify the eluate by chromatography on a weak cation exchange resin, such as Amberlite XE-64.
-
Elute the toxin from the resin with a dilute acetic acid solution.
-
The purified saxitoxin is then crystallized as the dihydrochloride salt from an ethanol-ether mixture.
-
Mouse Bioassay for Paralytic Shellfish Poisoning (AOAC Official Method 959.08)
The mouse bioassay was the standard method for quantifying the toxicity of shellfish extracts for many years.[12][13]
Caption: Mechanism of saxitoxin-induced paralysis.
Saxitoxin binds with high affinity to site 1 on the alpha subunit of the VGSC, which is located on the extracellular side of the channel. [1]The two guanidinium groups of the saxitoxin molecule are crucial for this interaction, effectively plugging the channel pore and preventing the influx of sodium ions. [1]This blockade of sodium influx prevents the depolarization of the nerve cell membrane, thereby inhibiting the generation and propagation of action potentials. The cessation of nerve impulse transmission leads to flaccid paralysis of the affected muscles. [1]
Conclusion
The discovery of this compound, from its initial isolation from Alaskan butter clams to the intricate elucidation of its three-dimensional structure and mechanism of action, stands as a testament to the perseverance and ingenuity of the scientific community. The development of purification protocols and the standardization of the mouse bioassay were critical steps that transformed a public health menace into a powerful research tool. The detailed understanding of its interaction with voltage-gated sodium channels has not only been fundamental to our comprehension of neurophysiology but also continues to inspire the development of novel therapeutics. This technical guide serves to chronicle this important history and provide a valuable resource for the next generation of scientists and researchers in their continued exploration of the vast potential of natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saxitoxin | C10H17N7O4 | CID 56947150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Letter: The structure of saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The structure of a crystalline derivative of saxitoxin. The structure of saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C10H19Cl2N7O4 | CID 132988485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Experimental Protocol on the Toxicity of Saxitoxin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Toxicity between Saxitoxin and Decarbamoyl Saxitoxin in the Mouse Bioassay for Paralytic Shellfish Poisoning Toxins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Saxitoxin Biosynthesis Pathway in Dinoflagellates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saxitoxin (B1146349) (STX) and its numerous analogs, collectively known as paralytic shellfish toxins (PSTs), are potent neurotoxins produced by certain species of marine dinoflagellates and freshwater cyanobacteria. These toxins pose a significant threat to public health and fisheries economies worldwide. This technical guide provides a comprehensive overview of the saxitoxin biosynthesis pathway in dinoflagellates, with a focus on the genetic and enzymatic machinery, regulatory mechanisms, and key experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of marine natural products, toxicology, and pharmacology.
Introduction
Dinoflagellates of the genera Alexandrium, Gymnodinium, and Pyrodinium are the primary producers of saxitoxin in marine environments.[1] The biosynthesis of this complex alkaloid toxin is a fascinating example of convergent evolution, with a similar pathway found in distantly related cyanobacteria. It is now firmly established that the genes encoding the saxitoxin biosynthesis pathway are located in the nuclear genome of dinoflagellates, refuting earlier hypotheses of bacterial symbiont involvement.[2][3] The genetic basis of STX production in dinoflagellates is characterized by the presence of sxt genes, homologs of those found in cyanobacteria, although their genomic organization differs significantly.[4] Understanding the intricacies of this pathway is crucial for developing effective monitoring and mitigation strategies for harmful algal blooms (HABs) and for exploring the pharmacological potential of saxitoxin and its derivatives.
The Saxitoxin Biosynthesis Pathway
The biosynthesis of saxitoxin is a complex process that begins with the condensation of arginine, S-adenosylmethionine (SAM), and acetate. The pathway proceeds through a series of enzymatic reactions to form the characteristic tricyclic perhydropurine skeleton of saxitoxin. While the complete pathway in dinoflagellates is still under active investigation, it is believed to be largely analogous to the well-characterized pathway in cyanobacteria.[5][6]
The core of the pathway involves a set of enzymes encoded by the sxt genes. The initial and committing step is catalyzed by the polyketide synthase-like enzyme, SxtA.[5] Subsequent reactions involve an amidinotransferase (SxtG), cyclases, tailoring enzymes that modify the core saxitoxin molecule to produce a wide array of analogs.[7]
Key Genes and Enzymes
The sxt gene repertoire in dinoflagellates includes homologs to many of the "core" genes identified in cyanobacteria. Unlike the single gene cluster organization in cyanobacteria, the sxt genes in dinoflagellates like Alexandrium minutum are scattered across different linkage groups.[4]
Table 1: Key sxt Genes and Their Putative Functions in Dinoflagellate Saxitoxin Biosynthesis
| Gene | Encoded Enzyme/Protein | Putative Function in Saxitoxin Biosynthesis |
| sxtA | Polyketide synthase-like | Initiates the pathway by catalyzing the Claisen condensation of acetyl-ACP with arginine. Contains multiple domains (sxtA1-A4).[5][8] |
| sxtG | Amidinotransferase | Transfers an amidino group from a second arginine molecule to the initial intermediate.[7] |
| sxtB | Cytidine deaminase-like | Involved in the cyclization of the saxitoxin backbone. |
| sxtD | Acyl-CoA N-acyltransferase | May be involved in the formation of the second ring of the saxitoxin molecule. |
| sxtH/T | O-carbamoyltransferase | Catalyzes the transfer of a carbamoyl (B1232498) group to the saxitoxin precursor. |
| sxtI | Carbamoyltransferase | Also involved in the carbamoylation step. |
| sxtS | Sulfotransferase | Responsible for the sulfation of the saxitoxin molecule, leading to the formation of various sulfated analogs. |
| sxtU | Short-chain dehydrogenase | Potentially involved in tailoring reactions that modify the saxitoxin core. |
Note: The functions of many sxt genes in dinoflagellates are inferred from their homology to cyanobacterial counterparts and require further biochemical characterization.
Enzyme Kinetics
A critical area for future research is the detailed characterization of the kinetic parameters (e.g., Km, Vmax) of the saxitoxin biosynthesis enzymes in dinoflagellates. To date, there is a notable lack of published data on the enzyme kinetics for SxtA, SxtG, and other key enzymes in the pathway from dinoflagellate sources. This information is essential for a complete quantitative understanding of the pathway's regulation and for the development of predictive models of toxin production.
Biosynthesis Pathway Diagram
Caption: Proposed saxitoxin biosynthesis pathway in dinoflagellates.
Regulation of Saxitoxin Biosynthesis
The production of saxitoxin in dinoflagellates is not constitutive but is influenced by a variety of environmental factors. Understanding the regulatory networks that control sxt gene expression and toxin synthesis is a key area of research.
Environmental Factors
Nutrient availability, temperature, and light have all been shown to modulate saxitoxin production in Alexandrium species.
-
Nutrients: Both nitrogen and phosphorus limitation can impact toxin content, though the effects can be complex and species-specific. In some cases, nutrient stress has been shown to increase toxin production per cell.
-
Temperature: Suboptimal temperatures can lead to higher toxin content in some Alexandrium strains.[9]
-
Light: Light intensity and photoperiod can influence both growth and toxin production.
Table 2: Influence of Environmental Factors on Saxitoxin Production and Gene Expression in Alexandrium spp.
| Environmental Factor | Observed Effect on Toxin Content | Observed Effect on sxt Gene Expression |
| Nitrogen Limitation | Variable; can increase or decrease | Down-regulation of sxtA has been observed.[10] |
| Phosphorus Limitation | Often leads to increased toxin per cell | Can lead to increased expression of some sxt genes. |
| Low Temperature | Generally increases toxin content | Upregulation of sxtA4 and sxtG has been reported.[11] |
| High Temperature | Can decrease toxin content | May lead to down-regulation of sxt genes. |
| Light Intensity | Variable; optimal light for growth may not be optimal for toxin production | Light can influence the diel expression patterns of some sxt genes. |
Regulatory Pathway Diagram
Caption: Logical diagram of environmental regulation of saxitoxin biosynthesis.
Quantitative Data
Quantitative analysis of saxitoxin production and sxt gene expression is essential for understanding the dynamics of toxic blooms and the physiological state of the dinoflagellates.
Table 3: Saxitoxin Content in Selected Alexandrium Strains
| Species/Strain | Culture Conditions | Toxin Content (fmol/cell) | Reference(s) |
| Alexandrium fundyense | Batch culture, exponential phase | ~10 - 60 | [9] |
| Alexandrium tamarense | Batch culture, various nutrient limitations | ~5 - 50 | [9] |
| Alexandrium minutum | Various European strains, batch culture | 9 - 187 pg/cell | [12] |
| Alexandrium pacificum | Various European strains, batch culture | 10 - 150 pg/cell | [12] |
| Alexandrium catenella | Temperature stress (12°C) | ~40 - 70 | [11] |
Note: Toxin content can vary significantly based on strain, growth phase, and culture conditions.
Table 4: Relative Expression of sxt Genes Under Different Conditions
| Gene | Condition | Fold Change in Expression | Species | Reference(s) |
| sxtA4 | Cold shock (20°C to 16°C) | ~9.9-fold increase | Alexandrium catenella | [11] |
| sxtG | Cold shock (20°C to 16°C) | ~19.5-fold increase | Alexandrium catenella | [11] |
| sxtA | Nitrogen and Phosphorus deficiency (72h) | Down-regulated | Alexandrium minutum | [10] |
| sxtA, sxtG, sxtI | Toxic vs. Non-toxic strains | >1.5-fold higher in toxic | Alexandrium spp. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of saxitoxin biosynthesis in dinoflagellates.
Dinoflagellate Culture for Toxin Production
Objective: To cultivate saxitoxin-producing dinoflagellates under controlled laboratory conditions for subsequent toxin and gene expression analysis.
Materials:
-
Axenic culture of a saxitoxin-producing dinoflagellate strain (e.g., Alexandrium catenella)
-
Sterile f/2 or L1 marine enrichment medium
-
Sterile Erlenmeyer flasks
-
Incubator with controlled temperature and light cycles
-
Autoclave
-
Laminar flow hood
Procedure:
-
Prepare f/2 or L1 medium according to the standard protocol and sterilize by autoclaving.
-
In a laminar flow hood, inoculate a sterile Erlenmeyer flask containing the culture medium with an aliquot of the dinoflagellate culture.
-
Incubate the culture at a constant temperature (e.g., 18-20°C) under a 12:12 hour light:dark cycle with a defined light intensity (e.g., 100 µmol photons m⁻² s⁻¹).
-
Monitor the growth of the culture by cell counting using a Sedgewick-Rafter chamber or a flow cytometer.
-
Harvest the cells during the desired growth phase (e.g., mid-exponential) by centrifugation.
-
The cell pellet can be used for toxin extraction or RNA isolation.
RNA Extraction from Dinoflagellates
Objective: To isolate high-quality total RNA from dinoflagellate cells for gene expression analysis.
Materials:
-
Dinoflagellate cell pellet
-
TRIzol reagent or a similar RNA extraction kit
-
Chloroform
-
75% Ethanol (prepared with DEPC-treated water)
-
RNase-free water
-
Microcentrifuge
-
RNase-free pipette tips and tubes
Procedure:
-
Homogenize the dinoflagellate cell pellet in TRIzol reagent. Due to the tough cell wall of some dinoflagellates, mechanical disruption (e.g., bead beating or grinding with a micropestle) may be necessary.
-
Add chloroform, vortex, and incubate at room temperature.
-
Centrifuge to separate the aqueous (RNA-containing) and organic phases.
-
Transfer the aqueous phase to a new RNase-free tube.
-
Precipitate the RNA by adding isopropanol and incubating.
-
Centrifuge to pellet the RNA.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the RNA pellet and resuspend it in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
Quantitative PCR (qPCR) for sxt Gene Expression
Objective: To quantify the expression levels of specific sxt genes.
Materials:
-
High-quality total RNA
-
Reverse transcription kit
-
qPCR primers for the target sxt gene (e.g., sxtA4, sxtG) and a reference gene
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Design and validate qPCR primers for the target and reference genes.
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Analyze the qPCR data to determine the relative or absolute expression levels of the target sxt gene, normalized to the expression of the reference gene.
Saxitoxin Extraction and Analysis by HPLC-FLD
Objective: To extract and quantify saxitoxin and its analogs from dinoflagellate cells.
Materials:
-
Dinoflagellate cell pellet
-
0.1 M Acetic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a fluorescence detector (FLD)
-
Reversed-phase HPLC column
-
Mobile phases (e.g., ammonium (B1175870) formate (B1220265) and acetonitrile)
-
Oxidizing agents (e.g., periodate (B1199274) or peroxide)
-
Saxitoxin standards
Procedure:
-
Extraction: Resuspend the cell pellet in 0.1 M acetic acid and lyse the cells (e.g., by sonication or freeze-thaw cycles). Centrifuge to remove cell debris.
-
Clean-up: Pass the acidic extract through a pre-conditioned SPE cartridge to remove interfering compounds.
-
Derivatization: The saxitoxins are oxidized pre- or post-column to form fluorescent derivatives.
-
HPLC Analysis: Inject the derivatized sample onto the HPLC system. Separate the saxitoxin analogs using a gradient elution program.
-
Detection: Detect the fluorescent derivatives using the fluorescence detector.
-
Quantification: Quantify the concentration of each saxitoxin analog by comparing the peak areas to those of certified reference standards.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying saxitoxin biosynthesis.
Conclusion and Future Directions
Significant progress has been made in unraveling the genetic basis of saxitoxin biosynthesis in dinoflagellates. The identification of sxt gene homologs has provided powerful tools for studying the ecology and toxicology of harmful algal blooms. However, several key areas require further investigation to achieve a complete understanding of this complex metabolic pathway.
Future research should focus on:
-
Biochemical characterization of sxt enzymes: Determining the kinetic parameters and substrate specificities of the dinoflagellate sxt enzymes is crucial for a quantitative understanding of the pathway.
-
Elucidation of regulatory networks: Identifying the specific signal transduction pathways and transcription factors that mediate the effects of environmental cues on sxt gene expression will be a major step forward.
-
Heterologous expression of sxt genes: Expressing dinoflagellate sxt genes in a heterologous host would facilitate the functional characterization of the encoded enzymes.
-
Comparative genomics: Expanding the genomic and transcriptomic datasets from a wider range of saxitoxin-producing and non-producing dinoflagellate species will provide deeper insights into the evolution and diversity of the saxitoxin biosynthesis pathway.
A deeper understanding of the saxitoxin biosynthesis pathway will not only enhance our ability to predict and manage toxic algal blooms but also open up new avenues for the discovery and development of novel therapeutic agents derived from these potent marine natural products.
References
- 1. sxtA-Based Quantitative Molecular Assay To Identify Saxitoxin-Producing Harmful Algal Blooms in Marine Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Environmental Factors Modulate Saxitoxins (STXs) Production in Toxic Dinoflagellate Alexandrium: An Updated Review of STXs and Synthesis Gene Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Environmental Factors Modulate Saxitoxins (STXs) Production in Toxic Dinoflagellate Alexandrium: An Updated Review of STXs and Synthesis Gene Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UND Scholarly Commons - Space Studies Symposium: Dinoflagellates (Bioluminescent Phytoplankton): A Study of Enzyme Kinetics in Microgravity [commons.und.edu]
- 5. mdpi.com [mdpi.com]
- 6. The Genetic Basis of Toxin Biosynthesis in Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular abundance, localization, and enzymatic activity of a saxitoxin biosynthesis enzyme, SxtG, in two sister subclones of the dinoflagellate Alexandrium catenella with extremely different levels of paralytic shellfish toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jssm.umt.edu.my [jssm.umt.edu.my]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptomic Profile and Sexual Reproduction-Relevant Genes of Alexandrium minutum in Response to Nutritional Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. SxtA and sxtG Gene Expression and Toxin Production in the Mediterranean Alexandrium minutum (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Analogues of Saxitoxin (B1146349)
Abstract
Saxitoxin (STX) is a potent neurotoxin belonging to the family of paralytic shellfish toxins (PSTs).[1] Produced by certain species of marine dinoflagellates and freshwater cyanobacteria, STX and its numerous analogues are responsible for the human illness known as paralytic shellfish poisoning (PSP) following the consumption of contaminated shellfish.[1][2] These toxins exert their effects by specifically blocking voltage-gated sodium channels (NaVs) in nerve and muscle cells, thereby inhibiting nerve impulse transmission and leading to paralysis and, in severe cases, respiratory failure.[3][4] With over 50 structurally related analogues identified, this family of compounds presents significant challenges for food safety and public health monitoring, while also offering unique opportunities for neuropharmacological research and drug development.[1][2] This guide provides a comprehensive overview of the chemical structure of saxitoxin and its analogues, their mechanism of action, quantitative toxicity data, and detailed experimental protocols for their detection and characterization.
Chemical Structure of Saxitoxin
Saxitoxin is a highly polar, hydrophilic alkaloid with the molecular formula C₁₀H₁₇N₇O₄ and a molecular weight of 299.29 g/mol .[1][5][6] Its core structure is a unique tricyclic 3,4-propinoperhydropurine system.[5] Key structural features include two highly basic guanidinium (B1211019) groups, which are largely responsible for the molecule's high polarity and its potent biological activity.[1][5] The active sites for channel binding are concentrated in the guanidine (B92328) groups at positions 7, 8, and 9, as well as the hydroxyl group at C12.[1]
Saxitoxin Analogues: Classification and Diversity
Over 50 distinct analogues of saxitoxin have been identified, collectively known as saxitoxins.[2] These compounds share the same tricyclic core but differ in the substituent groups at four key positions (R1, R2, R3, and R4). This structural diversity leads to a wide range of toxicities among the analogues.[7][8] The analogues are generally classified into several groups based on their substitutions.[3][7][8]
-
Carbamate (B1207046) Toxins: This group includes saxitoxin (STX) itself, which has a carbamoyl (B1232498) group (-OCONH₂) at the R4 position.
-
N-Sulfocarbamoyl Toxins (C-Toxins): These analogues possess an N-sulfocarbamoyl group (-OCONHSO₃⁻) and are generally less toxic than their carbamate counterparts.
-
Decarbamoyl Toxins (dc-Toxins): These analogues lack the carbamoyl group, having a hydroxyl group (-OH) at R4 instead. Their toxicity is typically intermediate.[1]
-
Gonyautoxins (GTX): This is a major group characterized by sulfate (B86663) groups at the R2 and/or R3 positions.
-
Hydroxylated and Other Variants: Neosaxitoxin (NEO or neoSTX) is a key analogue with a hydroxyl group at the N1 position (R1), which can enhance its binding affinity to the sodium channel.[1][3] Recently discovered hydrophobic analogues, such as the Lyngbya wollei toxins (LWTX), feature acetate (B1210297) or other groups.[6]
Mechanism of Action
The toxicity of saxitoxin and its analogues stems from their ability to act as potent, selective, and reversible blockers of voltage-gated sodium channels (NaVs).[2][3]
-
Binding Site: STX binds with high affinity to receptor site 1 on the alpha subunit of the NaV channel, which is located at the outer pore of the channel.[4][9][10]
-
Channel Blockade: The positively charged guanidinium groups of the toxin molecule effectively plug the channel pore, physically obstructing the passage of sodium ions (Na⁺) into the neuron.[2][10]
-
Inhibition of Action Potentials: By preventing Na⁺ influx, STX inhibits the depolarization phase of the action potential. This blockade of nerve impulses prevents normal cellular function in excitable tissues like nerves and muscles.[3][9]
-
Physiological Effect: The resulting inhibition of neuronal signaling leads to a flaccid paralysis.[9] In cases of severe poisoning, paralysis of the respiratory muscles can lead to death by asphyxiation.[2]
Caption: Mechanism of action of Saxitoxin on voltage-gated sodium channels.
Quantitative Data: Toxicity of Saxitoxin Analogues
The toxicity of PSTs is typically measured using the mouse bioassay and expressed relative to saxitoxin itself. The European Union has set a regulatory limit of 800 µg STX dihydrochloride (B599025) equivalents per kilogram (µg STX eq/kg) of shellfish flesh.[11][12] The relative potencies of the major analogues are summarized below.
| Toxin Analogue | R1 | R2 | R3 | R4 | Relative Toxicity Factor (vs. STX) |
| Saxitoxin (STX) | H | H | H | OCONH₂ | 1.00 |
| Neosaxitoxin (NEO) | OH | H | H | OCONH₂ | 0.92 |
| Gonyautoxin 1 (GTX1) | OH | H | OSO₃⁻ | OCONH₂ | 0.99 |
| Gonyautoxin 2 (GTX2) | H | H | OSO₃⁻ | OCONH₂ | 0.36 |
| Gonyautoxin 3 (GTX3) | H | OSO₃⁻ | H | OCONH₂ | 0.64 |
| Gonyautoxin 4 (GTX4) | OH | OSO₃⁻ | H | OCONH₂ | 0.73 |
| Decarbamoyl STX (dcSTX) | H | H | H | OH | 0.51 |
| C1 | OH | H | OSO₃⁻ | OCONHSO₃⁻ | 0.01 |
| C2 | H | H | OSO₃⁻ | OCONHSO₃⁻ | <0.01 |
| Data compiled from sources.[13][14][15] Note that reported values can vary slightly between studies. |
Experimental Protocols
Accurate detection and quantification of saxitoxins are critical for public health. Several methods are employed, each with distinct principles and applications.
Mouse Bioassay (MBA)
The MBA is the traditional method for determining the total toxicity of a sample. It measures the integrated potency of all PSTs present.[12][16]
Methodology:
-
Sample Preparation: Weigh 100 g of homogenized shellfish tissue.
-
Extraction: Add 100 mL of 0.1 M hydrochloric acid (HCl). Adjust pH to 3.0-4.0. Boil for 5 minutes, cool, and dilute to a final volume of 200 mL with distilled water.
-
Clarification: Centrifuge the extract at 3000 x g for 10 minutes. The supernatant is used for the assay.
-
Injection: Inject 1.0 mL of the acidic extract intraperitoneally (i.p.) into standardized mice (e.g., Swiss Webster strain, 19-21 g).
-
Observation: Observe the mice for characteristic PSP symptoms (e.g., paralysis, gasping) and record the time from injection to death.
-
Quantification: The time to death is converted to "Mouse Units" (MU) using a standardized conversion table. One MU is the amount of toxin required to kill a 20 g mouse in 15 minutes. The final toxicity is calculated in µg STX eq/kg.[16]
Caption: General workflow for the Paralytic Shellfish Poisoning (PSP) mouse bioassay.
Receptor Binding Assay (RBA)
The RBA is a high-throughput, non-animal alternative that measures the total binding affinity of toxins in a sample to the sodium channel receptor.[17][18]
Methodology:
-
Reagent Preparation:
-
Rat Brain Membranes: Prepare a crude membrane fraction from rat brains, which serves as the source of NaV channels. Homogenize brain tissue (medulla and cerebellum) in buffer and store aliquots at -80°C.[18][19]
-
Assay Buffer: Prepare a buffer such as 100 mM MOPS/100 mM choline (B1196258) chloride, pH 7.4.[19]
-
Radioligand: Use tritiated saxitoxin ([³H]-STX) as the labeled competitor. Prepare a working solution of known concentration (e.g., 15 nM).[19]
-
Standards: Prepare a serial dilution of a certified saxitoxin standard.
-
-
Assay Protocol (96-well plate format):
-
Separation: Place the plate on a vacuum manifold and filter the contents of the wells. Wash each well twice with ice-cold assay buffer to remove unbound [³H]-STX.[19]
-
Detection: Add scintillation cocktail to each well (if using a solid scintillant plate) or transfer filters to scintillation vials. Measure the radioactivity (counts per minute, CPM) of the bound [³H]-STX using a microplate scintillation counter.
-
Data Analysis: The amount of radioactivity is inversely proportional to the concentration of toxin in the sample. Construct a standard curve by plotting the percent [³H]-STX bound versus the concentration of the unlabeled STX standard. Calculate the toxin concentration in the unknown samples by interpolating from this curve.
Caption: Workflow for the saxitoxin receptor binding assay (RBA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective instrumental method that can identify and quantify individual saxitoxin analogues.[20]
Methodology:
-
Sample Preparation:
-
Extraction: Homogenize 5 g of shellfish tissue with 5 mL of 0.1 M HCl or 1% acetic acid.[13][21]
-
Internal Standard: Spike the sample with a stable isotope-labeled internal standard (e.g., Saxitoxin-¹³C,¹⁵N₂) to correct for matrix effects and variations.[20]
-
Protein Precipitation: Add acetonitrile (B52724) to the extract to precipitate proteins, then centrifuge.[13][20]
-
Solid Phase Extraction (SPE): Purify and concentrate the toxins using a weak cation exchange SPE cartridge.
-
Condition the cartridge (e.g., with methanol (B129727) and water).
-
Load the sample extract.
-
Wash away interferences (e.g., with water and 50% methanol).
-
Elute the toxins with an acidic solvent (e.g., 5% formic acid in methanol).[20]
-
-
Final Step: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase.[20]
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the toxin analogues using hydrophilic interaction liquid chromatography (HILIC) on a suitable column.
-
Mobile Phase: Use a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid).
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for each saxitoxin analogue and the internal standard for unambiguous identification and quantification.[13]
-
-
-
Data Analysis: Quantify each analogue by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with certified reference standards.
Caption: Experimental workflow for LC-MS/MS analysis of saxitoxins.
Conclusion
Saxitoxin and its extensive family of analogues represent a significant area of study in toxicology, analytical chemistry, and pharmacology. Their unique tricyclic structure and potent, specific mechanism of action on voltage-gated sodium channels make them both a public health concern and a valuable tool for scientific research. Understanding the structural variations among analogues is key to predicting their relative toxicity. The continued development and refinement of analytical methods, from traditional bioassays to advanced LC-MS/MS techniques, are essential for ensuring seafood safety and for advancing research into the therapeutic potential of these powerful neurotoxins. This guide provides the foundational knowledge and detailed protocols necessary for professionals engaged in this critical work.
References
- 1. mdpi.com [mdpi.com]
- 2. Saxitoxin - Wikipedia [en.wikipedia.org]
- 3. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neurotoxic Alkaloids: Saxitoxin and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of Experimental Protocol on the Toxicity of Saxitoxin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of Six Detection Methods for Analysis of Paralytic Shellfish Toxins in Shellfish from Four Regions within Latin America - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Sample Preparation for the Identification and Quantification of Saxitoxin in Proficiency Test Mussel Sample using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Sub-Acute Dosing Study of Saxitoxin and Tetrodotoxin Mixtures in Mice Suggests That the Current Paralytic Shellfish Toxin Regulatory Limit Is Fit for Purpose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Receptor binding assay for paralytic shellfish poisoning toxins: optimization and interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. issc.org [issc.org]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
A Technical Guide to the Mechanism of Action of Saxitoxin Dihydrochloride on Voltage-Gated Sodium Channels
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Saxitoxin (B1146349) (STX), a potent neurotoxin produced by certain species of marine dinoflagellates and freshwater cyanobacteria, is a invaluable molecular probe for the study of excitable cell membranes.[1][2] As a highly specific and high-affinity blocker of most voltage-gated sodium channel (NaV) isoforms, its mechanism of action has been extensively characterized, providing fundamental insights into the structure and function of these critical ion channels.[1][3] This document provides a detailed technical overview of the molecular interactions between saxitoxin dihydrochloride (B599025) and NaV channels, summarizes key quantitative binding data, outlines common experimental protocols used in its study, and presents visual diagrams of its mechanism and related workflows.
The Molecular Target: Voltage-Gated Sodium Channels (NaV)
Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, such as neurons and muscle cells.[4] In mammals, NaV channels are formed by a large, pore-forming α-subunit (~260 kDa) and one or more smaller auxiliary β-subunits.[5][6] The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[1] The loop between the S5 and S6 segments, known as the P-loop, dips back into the membrane from the extracellular side and collectively, the four P-loops form the narrow ion selectivity filter and the outer vestibule of the channel pore.[1][3][7] This outer vestibule is the primary binding site for saxitoxin.[7][8]
Core Mechanism of Action: High-Affinity Pore Blockade
The primary mechanism of action of saxitoxin is the physical occlusion of the NaV channel pore.[1][3] STX binds with a 1:1 stoichiometry to a specific receptor, designated as neurotoxin binding site 1, located at the outer entrance of the channel.[3][7] This binding event effectively plugs the channel, preventing the influx of sodium ions and thereby blocking the generation and propagation of nerve impulses, leading to the condition known as paralytic shellfish poisoning (PSP).[1][3]
The high-affinity interaction is primarily electrostatic. Saxitoxin possesses two positively charged guanidinium (B1211019) groups (the 7,8,9-guanidinium and 1,2,3-guanidinium moieties).[1][3][9][10] These groups form strong ionic and hydrogen bonds with a set of negatively charged amino acid residues within the P-loops of the NaV channel.[9] These critical residues, often referred to as the DEKA motif in saxitoxin-sensitive channels, consist of aspartate (D), glutamate (B1630785) (E), lysine (B10760008) (K), and alanine (B10760859) (A) contributed by the P-loops of domains I, II, III, and IV, respectively.[7] The precise orientation of STX within the binding site is stabilized by these interactions, positioning the toxin to act as a highly effective "cork in a bottle".[11]
Isoform Specificity and Toxin Resistance
There are nine mammalian NaV α-subunit isoforms (NaV1.1–NaV1.9), which exhibit differential sensitivity to saxitoxin.[1] This variation is largely determined by the amino acid composition at the toxin-binding site.
-
STX-Sensitive (STX-s) Isoforms: NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7 are generally sensitive to nanomolar concentrations of STX.
-
STX-Resistant (STX-r) Isoforms: NaV1.5 (cardiac), NaV1.8, and NaV1.9 (peripheral sensory neurons) are significantly less sensitive, often requiring micromolar concentrations for blockade. This resistance is typically conferred by a single amino acid substitution in the domain I P-loop, where a non-aromatic, neutral, or acidic residue is replaced. For instance, the cardiac NaV1.5 channel has a cysteine at this position instead of a tyrosine or phenylalanine, which dramatically reduces toxin affinity.[12]
Interestingly, human NaV1.7, a key channel in pain signaling, is notably less sensitive to STX than its rodent orthologs.[5][13][14] This is due to a unique two-residue variation (T1398/I1399) in the domain III P-loop that selectively destabilizes STX binding while having minimal effect on the binding of a related toxin, tetrodotoxin (B1210768) (TTX).[5][13][15]
Quantitative Analysis of STX-NaV Interaction
The affinity of saxitoxin for various NaV channel isoforms is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kd). These values are critical for understanding isoform selectivity and for the development of novel therapeutics.
| NaV Isoform | Species | Expression System | Method | IC₅₀ / Kd (nM) | Reference(s) |
| NaV1.2 | Rat | CHO Cells | Electrophysiology | 1.2 ± 0.1 | [16] |
| NaV1.4 | Rat | CHO Cells | Electrophysiology | 2.8 ± 0.1 | [13] |
| NaV1.4 | Human | HEK293 Cells | Electrophysiology | 4.3 ± 0.35 | [17] |
| NaV1.7 | Human | CHO Cells | Electrophysiology | 702 ± 53 | [13] |
| NaV1.7 | Human (mutant) | CHO Cells | Electrophysiology | 2.3 ± 0.2 | [13] |
| NaV1.4 | Rat (mutant) | CHO Cells | Electrophysiology | 1,153 ± 60 | [5] |
| General | Rat | Brain Homogenate | Binding Assay (Kd) | ~4.3 | [18] |
| General | Bullfrog | Plasma | Binding Assay (Kd) | 0.16 ± 0.03 | [18] |
Note: IC₅₀ values can vary based on experimental conditions, such as the holding potential and stimulation frequency (use-dependence) of the electrophysiology protocol.[16][19]
Key Experimental Protocols
The study of saxitoxin's interaction with NaV channels relies on several core experimental techniques, primarily electrophysiology and radioligand binding assays.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the flow of sodium ions through the channels in the membrane of a single cell, allowing for the characterization of channel blockade by STX.
Objective: To determine the IC₅₀ of saxitoxin for a specific NaV isoform expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
Methodology:
-
Cell Culture: Culture mammalian cells stably or transiently transfected with the cDNA for the desired NaV channel α-subunit.[5] Co-transfection with a fluorescent marker (e.g., eGFP) can aid in identifying transfected cells.[5]
-
Electrode Preparation: Fabricate micropipettes from borosilicate glass capillaries. When filled with intracellular solution, their resistance should be 1-2 MΩ.[19]
-
Solutions:
-
Extracellular (Bath) Solution: Contains physiological concentrations of ions, typically including (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, and 10 glucose, with pH adjusted to 7.3.[19]
-
Intracellular (Pipette) Solution: Formulated to mimic the intracellular environment, often containing (in mM): 125 CsF (to block K⁺ channels), 2 MgCl₂, 1.1 EGTA, and 20 Na⁺-HEPES, with pH adjusted to 7.3.[19]
-
-
Recording:
-
Establish a gigaohm seal between the micropipette and the cell membrane, then rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane at a negative holding potential (e.g., -120 mV) to ensure channels are in a resting state.[19]
-
Elicit sodium currents (INa) by applying a brief depolarizing voltage step (e.g., to -10 mV for 10 ms).[19]
-
-
Toxin Application:
-
Establish a stable baseline current.
-
Perfuse the bath with extracellular solution containing known concentrations of saxitoxin.
-
Record the reduction in peak sodium current at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak inward current at each STX concentration and normalize it to the baseline current.
-
Plot the normalized current as a function of saxitoxin concentration and fit the data to a Langmuir (or Hill) equation to determine the IC₅₀ value.[20]
-
Radioligand Receptor Binding Assay (RBA)
The RBA is a high-throughput method that measures the binding of a radiolabeled toxin to its receptor in a competitive format. It is particularly useful for quantifying total toxin potency in a sample.[21][22]
Objective: To determine the concentration of STX or its analogs in a sample by measuring its ability to compete with a radiolabeled STX standard for binding to NaV channels in a membrane preparation.
Methodology:
-
Membrane Preparation: Homogenize a tissue rich in NaV channels (e.g., rat brain) in a cold lysis buffer.[23] Centrifuge the homogenate to pellet the membranes containing the channels. Resuspend and store the membrane preparation at -80°C.[23]
-
Reagent Preparation:
-
Radioligand: Prepare a working solution of tritiated saxitoxin ([³H]STX) at a fixed concentration (e.g., 15 nM).[21]
-
Standards: Prepare a serial dilution of unlabeled STX to create a standard curve.[21]
-
Samples: Extract toxins from the test material (e.g., shellfish tissue) using an appropriate solvent like 1% acetic acid.[21]
-
-
Assay Procedure (96-well plate format):
-
To triplicate wells of a microtiter filter plate, add: the membrane preparation, assay buffer, and either the unlabeled STX standard, the sample extract, or buffer alone (for total binding).[21]
-
Add the [³H]STX working solution to all wells.
-
Incubate the plate (e.g., 1 hour at 4°C) to allow the binding to reach equilibrium.[21]
-
-
Separation: Separate the receptor-bound [³H]STX from the unbound ligand by rapid vacuum filtration through the filter plate.[23] Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[23]
-
Quantification: Dry the filters and measure the radioactivity retained on them using a microplate scintillation counter.[21][23]
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of [³H]STX binding against the concentration of the unlabeled STX standard.
-
Determine the concentration of STX equivalents in the unknown samples by comparing their inhibition of [³H]STX binding to the standard curve.
-
Conclusion
Saxitoxin dihydrochloride remains a cornerstone tool for neuroscience and pharmacology. Its well-defined mechanism of action as a high-affinity pore blocker of voltage-gated sodium channels allows for detailed investigation of channel structure, function, and pharmacology. The distinct sensitivities among NaV isoforms, rooted in specific amino acid differences at the binding site, provide a powerful paradigm for understanding molecular recognition and for guiding the design of isoform-selective channel modulators for therapeutic applications, particularly in the field of analgesia. The robust experimental protocols developed for its study continue to yield critical data for both basic and applied research.
References
- 1. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. mdpi.com [mdpi.com]
- 4. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions (Journal Article) | OSTI.GOV [osti.gov]
- 5. pnas.org [pnas.org]
- 6. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Energetic localization of saxitoxin in its channel binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding and Pharmacokinetics of the Sodium Channel Blocking Toxins (Saxitoxin and the Tetrodotoxins) | Bentham Science [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. Use‐ and Voltage‐Dependent Block of the Sodium Channel by Saxitoxin | Semantic Scholar [semanticscholar.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. The antinociceptive properties of an isoform-selective inhibitor of Nav1.7 derived from saxitoxin in mouse models of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trifunctional Saxitoxin Conjugates for Covalent Labeling of Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rupress.org [rupress.org]
- 20. Mutant cycle analysis with modified saxitoxins reveals specific interactions critical to attaining high-affinity inhibition of hNaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. giffordbioscience.com [giffordbioscience.com]
An In-Depth Technical Guide to the Natural Sources and Isolation of Saxitoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saxitoxin (B1146349) (STX) is a potent neurotoxin and the best-known member of the paralytic shellfish toxin (PST) group.[1] These toxins are of significant interest due to their impact on public health, causing paralytic shellfish poisoning (PSP), and their potential as pharmacological tools and leads for drug development.[1][2] Saxitoxin and its more than 50 derivatives are naturally produced by a variety of marine dinoflagellates and freshwater cyanobacteria.[3] This guide provides a comprehensive overview of the natural sources of saxitoxin and details the technical methodologies for its isolation and purification.
Natural Sources of Saxitoxin
Saxitoxin is not produced by shellfish but is accumulated in them through the food chain. The primary producers are certain species of microorganisms found in both marine and freshwater environments.[4]
Marine Dinoflagellates
Several species of marine dinoflagellates are known producers of saxitoxin and its analogues. These microorganisms are often associated with harmful algal blooms (HABs), commonly known as "red tides."[3]
-
Alexandrium spp.: This genus is a major producer of PSTs worldwide. Key species include Alexandrium catenella, Alexandrium fundyense, Alexandrium tamarense, and Alexandrium minutum.[3]
-
Gymnodinium spp.: Gymnodinium catenatum is another significant producer of saxitoxins.[3]
-
Pyrodinium spp.: Pyrodinium bahamense is a notable source of STX, particularly in tropical regions.[3]
Freshwater Cyanobacteria
A number of freshwater cyanobacteria (blue-green algae) are also capable of synthesizing saxitoxin.[3]
-
Anabaena spp.: Species such as Anabaena circinalis are known producers.[5]
-
Aphanizomenon spp.: Certain species within this genus can produce saxitoxins.[3]
-
Cylindrospermopsis spp.: Cylindrospermopsis raciborskii has been identified as a saxitoxin producer.[3][5]
-
Lyngbya spp.: Lyngbya wollei is a known source of saxitoxins.[3][5]
-
Planktothrix spp.: Some species of Planktothrix have been found to produce these toxins.[3]
Quantitative Data on Saxitoxin Production
The concentration of saxitoxin can vary significantly depending on the producing organism and environmental conditions. The following tables summarize representative quantitative data from the literature.
| Organism | Saxitoxin Content (per cell) | Reference |
| Alexandrium catenella | 0.66 to 9.8 pg STX equivalent | [6] |
| Gymnodinium catenatum | 26 to 28 pg STX equivalent | [6] |
| Alexandrium ostenfeldii | up to 217 pg STX equivalent | [6] |
| Dolichospermum circinale (formerly Anabaena circinalis) | up to 450 fg/cell | [7] |
| Source Material | Saxitoxin Concentration | Reference |
| Southern puffer fish (Sphoeroides nephelus) ovaries | 22,104 μg STX eq/100 g tissue | [3] |
| Cyanobacterial biomass (field samples) | up to 4470 µg/g dry weight | [7] |
Isolation and Purification of Saxitoxin
The isolation of saxitoxin is a multi-step process involving extraction from the source material followed by various purification techniques.
Experimental Workflow for Saxitoxin Isolation
Caption: General workflow for the isolation and purification of saxitoxin.
Detailed Experimental Protocols
This protocol is adapted from established methods for paralytic shellfish toxin analysis.[8][9]
-
Homogenization: Weigh 100 g of homogenized shellfish tissue into a beaker.
-
Acidification: Add 100 mL of 0.1 M hydrochloric acid (HCl).
-
pH Adjustment: Adjust the pH to between 2 and 4.
-
Heating: Heat the mixture in a boiling water bath for 5 minutes.
-
Cooling: Cool the mixture to room temperature.
-
Volume Adjustment: Adjust the final volume to 200 mL with 0.1 M HCl.
-
Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes.
-
Collection: Collect the supernatant, which contains the crude toxin extract.
This protocol is suitable for extracting saxitoxin from cultured or field-collected cyanobacteria.[10][11]
-
Lysis: Resuspend the cyanobacterial cell pellet in 0.5 M acetic acid.
-
Homogenization: Subject the suspension to ultrasonication or bead beating to lyse the cells.[5][11]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) to pellet cell debris.[5]
-
Collection: Collect the supernatant containing the crude toxin extract.
-
Lyophilization (Optional): The extract can be lyophilized for concentration and storage.[11]
SPE is used to remove interfering substances and concentrate the toxins.[12][13]
-
Cartridge Selection: Common choices include C18, graphitized carbon, or hydrophilic interaction liquid chromatography (HILIC) cartridges.[7][14]
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol (B129727) followed by water.
-
Loading: Load the crude extract onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove impurities.
-
Elution: Elute the toxins with an appropriate solvent (e.g., methanol/water mixture with a small amount of acid).
HPLC is a powerful technique for the final purification of saxitoxin.[11][15]
-
Pre-column Derivatization with Fluorescence Detection (HPLC-FLD): This is a widely used method for quantification. The toxins are oxidized before injection onto the column to form fluorescent derivatives.[11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like saxitoxin.[10][16]
-
Reversed-Phase HPLC with Ion-Pairing Agents: This technique can also be employed for saxitoxin separation.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This provides high sensitivity and specificity for both quantification and identification of saxitoxin and its analogues.[8][10]
Mechanism of Action and Signaling Pathway
Saxitoxin exerts its neurotoxic effects by selectively blocking voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[3][4][18] This blockage prevents the influx of sodium ions, which is essential for the propagation of action potentials.[3] The result is a flaccid paralysis.[3]
Signaling Pathway of Saxitoxin Action
Caption: Mechanism of saxitoxin's neurotoxic action.
Conclusion
Saxitoxin, produced by a diverse range of marine dinoflagellates and freshwater cyanobacteria, remains a molecule of significant scientific interest. The isolation and purification of this potent neurotoxin require a combination of acidic extraction and advanced chromatographic techniques. A thorough understanding of its natural sources and the methodologies for its isolation is crucial for research in toxicology, pharmacology, and the development of new therapeutic agents. The detailed protocols and data presented in this guide provide a valuable resource for professionals in these fields.
References
- 1. acs.org [acs.org]
- 2. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saxitoxin - Wikipedia [en.wikipedia.org]
- 4. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Saxitoxin-Producing Cyanobacteria and Anabaena circinalis in Environmental Water Blooms by Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. DSpace [iris.who.int]
- 8. mdpi.com [mdpi.com]
- 9. Extraction methods for paralytic shellfish poisoning toxins - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 10. cest2017.gnest.org [cest2017.gnest.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improved solid-phase extraction procedure in the analysis of paralytic shellfish poisoning toxins by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.3. Solid phase extraction (SPE) [bio-protocol.org]
- 15. Purification and characterization of saxitoxin from Mytilus chilensis of southern Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Saxitoxin and its Role in Paralytic Shellfish Poisoning (PSP): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saxitoxin (B1146349) (STX) is a potent neurotoxin belonging to the family of paralytic shellfish toxins (PSTs).[1][2] It is a non-proteinaceous, heterocyclic guanidinium (B1211019) compound that is naturally produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1][2][3] Through the food chain, saxitoxin and its numerous analogues can accumulate in filter-feeding bivalve shellfish, such as mussels, clams, oysters, and scallops.[4] Consumption of these contaminated shellfish by humans can lead to a severe and potentially fatal neurotoxic illness known as Paralytic Shellfish Poisoning (PSP).[1][5] This technical guide provides a comprehensive overview of saxitoxin, its mechanism of action, the clinical aspects of PSP, and detailed methodologies for its detection and quantification.
Chemical and Physical Properties of Saxitoxin
Saxitoxin is a tricyclic perhydropurine with the molecular formula C₁₀H₁₇N₇O₄ and a molar mass of 299.29 g/mol .[1] Its structure contains two highly polar guanidinium groups, which are crucial for its biological activity.[2] Saxitoxin is soluble in water and stable to heat and acid, meaning that ordinary cooking methods do not eliminate the toxins.[5]
Saxitoxin-Producing Organisms
The primary producers of saxitoxin and its analogues are marine dinoflagellates and freshwater cyanobacteria.[1][2]
Table 1: Principal Saxitoxin-Producing Organisms
| Kingdom | Phylum/Division | Genera |
| Protista | Dinoflagellata | Alexandrium sp., Gymnodinium sp., Pyrodinium sp.[1][2][3] |
| Bacteria | Cyanobacteria | Anabaena sp. (Dolichospermum), Aphanizomenon sp., Cylindrospermopsis sp., Lyngbya sp., Planktothrix sp.[1][2][3] |
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
Saxitoxin exerts its neurotoxic effects by binding with high affinity to site 1 of the α-subunit of voltage-gated sodium channels (VGSCs) on the outer surface of excitable cell membranes, including neurons and muscle cells.[1][6] The positively charged guanidinium groups of saxitoxin interact with negatively charged carboxylate groups within the pore of the sodium channel, effectively occluding the channel and blocking the influx of sodium ions.[2] This prevention of sodium ion flow inhibits the generation and propagation of action potentials, leading to paralysis of voluntary muscles.[1][6]
Figure 1: Mechanism of saxitoxin blocking the voltage-gated sodium channel.
Paralytic Shellfish Poisoning (PSP)
Clinical Presentation
PSP is a serious illness that can be life-threatening. The onset of symptoms is typically rapid, occurring within 30 minutes to 3 hours after ingesting contaminated shellfish.[7] The severity of symptoms depends on the amount of toxin ingested.
Table 2: Symptoms of Paralytic Shellfish Poisoning (PSP)
| Stage | Symptoms |
| Early Symptoms | Tingling and numbness of the lips, tongue, and fingertips.[7][8] |
| Moderate Symptoms | Progression of tingling and numbness to the arms and legs, loss of motor control, lack of coordination (ataxia), headache, and dizziness.[5][8] |
| Severe Symptoms | Muscular paralysis, difficulty swallowing (dysphagia), incoherent speech, and respiratory distress.[5][8] |
| Fatal Outcome | In extreme cases, death can occur within 2 to 12 hours due to respiratory paralysis.[5] |
Diagnosis and Treatment
Diagnosis of PSP is primarily based on the characteristic neurological symptoms and a recent history of shellfish consumption.[8] Confirmation can be achieved by detecting saxitoxin in the implicated shellfish or in the patient's urine.[8]
There is no specific antidote for PSP.[5][7] Treatment is supportive and focuses on managing the symptoms. In severe cases, mechanical ventilation is required to assist with breathing until the toxin is eliminated from the body.[9] With prompt and adequate medical care, most patients recover fully.[7]
Saxitoxin Analogues and Relative Toxicity
Over 50 analogues of saxitoxin have been identified, which differ in their chemical structure and toxicity.[1][2] These analogues are often grouped into carbamate, N-sulfocarbamoyl, and decarbamoyl toxins.[10] The European Food Safety Authority (EFSA) has established Toxicity Equivalency Factors (TEFs) for various PSTs relative to saxitoxin.
Table 3: Toxicity Equivalency Factors (TEFs) for Selected Saxitoxin Analogues
| Toxin Analogue | Abbreviation | TEF (relative to STX) |
| Saxitoxin | STX | 1 |
| Neosaxitoxin | NEO | 1 |
| Gonyautoxin 1 & 4 | GTX1,4 | 1 |
| Gonyautoxin 2 & 3 | GTX2,3 | 0.4 |
| Decarbamoylsaxitoxin | dcSTX | 0.6 |
| N-sulfocarbamoyl-gonyautoxin 2 & 3 | C1,2 | 0.01 |
| Decarbamoylgonyautoxin 2 & 3 | dcGTX2,3 | 0.4 |
| Data sourced from EFSA reports and related publications.[11][12] |
Experimental Protocols for Saxitoxin Detection
Mouse Bioassay (AOAC Official Method 959.08)
The mouse bioassay has historically been the standard method for determining the total toxicity of PSP toxins in shellfish.[13][14]
Methodology:
-
Sample Preparation:
-
Thoroughly clean the outside of the shellfish with fresh water.[14]
-
Shuck the shellfish and collect 100-150 g of meat.[14]
-
Homogenize the shellfish meat.[15]
-
Weigh 100 g of the homogenate and mix with 100 mL of 0.1 M HCl.[15]
-
Adjust the pH to between 2.0 and 4.0.[16]
-
Boil the mixture for 5 minutes, then cool to room temperature.[15]
-
Centrifuge the mixture and collect the supernatant.[17]
-
-
Assay Procedure:
-
Use Swiss-Webster mice weighing between 19 and 21 g.
-
Inject 1.0 mL of the acidic shellfish extract intraperitoneally (i.p.) into each of three mice.[13]
-
Observe the mice for signs of paralysis and record the time from injection to the last gasping breath.
-
If the median death time is less than 5 minutes, dilute the extract and re-inject into another group of mice.
-
Calculate the toxicity in Mouse Units (MU) per 100 g of shellfish tissue using a standardized conversion table (Sommer's Table). One MU is the amount of toxin that will kill a 20 g mouse in 15 minutes.[13] The regulatory limit is typically 80 µg STX equivalents per 100 g of shellfish tissue.[18]
-
Figure 2: Workflow for the Mouse Bioassay for PSP toxin detection.
Receptor Binding Assay (RBA)
The RBA is a functional assay that measures the total toxic potency of all PSTs that bind to the voltage-gated sodium channel.[19]
Methodology:
-
Reagents and Materials:
-
Rat brain membrane preparation (source of VGSCs).[20]
-
Tritiated saxitoxin ([³H]-STX) as the radioligand.[19]
-
Saxitoxin standard for the calibration curve.[20]
-
Assay buffer (e.g., 100 mM MOPS/100 mM choline (B1196258) chloride, pH 7.4).[20]
-
96-well microplate filter plates.
-
Microplate scintillation counter.
-
-
Assay Procedure:
-
Prepare serial dilutions of the saxitoxin standard and the shellfish extracts.
-
In a 96-well filter plate, add the standard or sample, [³H]-STX, and the rat brain membrane preparation.[20]
-
Incubate the plate at 4°C for 1 hour to allow for competitive binding.[20]
-
Filter the plate contents under vacuum to separate the bound and free radioligand.
-
Wash the wells with ice-cold assay buffer.[20]
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
The amount of [³H]-STX bound is inversely proportional to the concentration of saxitoxin in the sample.
-
Quantify the saxitoxin concentration in the samples by comparing the results to the standard curve.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD methods, both pre-column and post-column oxidation, are widely used for the separation and quantification of individual saxitoxin analogues.[21][22]
Methodology (Post-Column Oxidation Example):
-
Sample Preparation:
-
Perform an acidic extraction of the shellfish tissue as described for the mouse bioassay.
-
Clean up the extract using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.[23]
-
-
HPLC Analysis:
-
HPLC System: A liquid chromatograph equipped with a pump, autosampler, column oven, and fluorescence detector.
-
Column: A reversed-phase C8 or C18 column.[24]
-
Mobile Phase: Ion-interaction chromatography is typically used, with mobile phases containing reagents like heptanesulfonate or octanesulfonate.[24]
-
Gradient Elution: A gradient program is used to separate the different saxitoxin analogues.
-
Injection Volume: 5-20 µL.
-
-
Post-Column Derivatization:
-
The eluent from the HPLC column is mixed with an oxidizing agent (e.g., periodic acid) and then an acid (e.g., acetic acid) in a post-column reactor.[22] This converts the non-fluorescent saxitoxins into highly fluorescent derivatives.
-
-
Fluorescence Detection:
-
The fluorescent derivatives are detected by a fluorescence detector with excitation and emission wavelengths typically around 340 nm and 390 nm, respectively.
-
Quantification is achieved by comparing the peak areas of the samples to those of certified reference standards for each analogue.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the identification and quantification of saxitoxin and its analogues.[4][25]
Methodology:
-
Sample Preparation:
-
Perform an acidic extraction of the shellfish tissue.[4]
-
For complex matrices, a solid-phase extraction (SPE) cleanup step using a weak cation exchange or graphitized carbon cartridge may be necessary.[4]
-
An isotopically labeled internal standard (e.g., ¹⁵N₇-STX) is added to the sample prior to extraction to correct for matrix effects and instrument variability.[4]
-
-
LC-MS/MS Analysis:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often used for better resolution and faster analysis times.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically employed for the separation of these polar compounds.[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid).[4][18]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each saxitoxin analogue and the internal standard.[4]
-
Quantification: The concentration of each analogue is determined from a calibration curve generated using certified reference standards.
-
Figure 3: Logical flow of a Paralytic Shellfish Poisoning event.
Regulatory Monitoring and Future Perspectives
Regulatory agencies worldwide have established monitoring programs for PSP toxins in commercial and recreational shellfish harvesting areas.[18] These programs typically involve the routine testing of shellfish using one or more of the methods described above. The action level for PSP toxins in many countries, including the United States and the European Union, is 800 µg of saxitoxin equivalents per kilogram of shellfish meat (80 µ g/100 g).[18]
Future research is focused on the development of more rapid, sensitive, and field-portable detection methods for saxitoxin and its analogues. These include biosensors and immunoassays that can provide on-site screening of shellfish and water samples. Additionally, ongoing research into the biosynthesis of saxitoxin in dinoflagellates and cyanobacteria may lead to a better understanding of the factors that trigger harmful algal blooms and could inform mitigation strategies.[26] The unique and potent activity of saxitoxin on voltage-gated sodium channels also makes it a valuable tool for neurophysiological research and a potential lead compound in drug development.
References
- 1. Saxitoxin - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. www2.gnb.ca [www2.gnb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Paralytic Shellfish Poisoning – Harmful Algal Blooms [hab.whoi.edu]
- 8. health.tas.gov.au [health.tas.gov.au]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. Neurotoxic Alkaloids: Saxitoxin and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- 13. Marine biotoxins [fao.org]
- 14. aesan.gob.es [aesan.gob.es]
- 15. issc.org [issc.org]
- 16. aesan.gob.es [aesan.gob.es]
- 17. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 18. agilent.com [agilent.com]
- 19. issc.org [issc.org]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. intertekinform.com [intertekinform.com]
- 24. [PDF] Postcolumn derivatization liquid chromatographic method for paralytic shellfish toxins | Semantic Scholar [semanticscholar.org]
- 25. Optimization of Sample Preparation for the Identification and Quantification of Saxitoxin in Proficiency Test Mussel Sample using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Biosynthesis of Saxitoxin in Marine Dinoflagellates: An Omics Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacology of Saxitoxin Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saxitoxin (B1146349) (STX), a potent neurotoxin produced by certain species of marine dinoflagellates and freshwater cyanobacteria, is a subject of intense scientific scrutiny due to its high toxicity and unique mechanism of action.[1][2][3] As a highly specific blocker of voltage-gated sodium channels (NaVs), STX serves as an invaluable tool in neuropharmacology and physiology research for probing the structure and function of these critical ion channels.[4] This technical guide provides an in-depth overview of the pharmacology of saxitoxin dihydrochloride (B599025), focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a compilation of quantitative data on its binding affinities and inhibitory concentrations, detailed protocols for key experimental assays, and visualizations of its molecular interactions and experimental workflows. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with or investigating this powerful biological compound.
Chemical and Physical Properties
Saxitoxin dihydrochloride is the salt form of saxitoxin, which enhances its stability and solubility in aqueous solutions, making it the preferred form for research purposes.[5][6]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉Cl₂N₇O₄ | [5] |
| Molecular Weight | 372.21 g/mol | [5] |
| Appearance | White, hygroscopic solid | [5] |
| Solubility | Very soluble in water; soluble in methanol (B129727) and ethanol. | [5][7] |
| Stability | Stable in acidic solutions (pH 2.5 - 3.0); labile in alkaline conditions.[8] Stock solutions in acidic aqueous solvent are stable for years at -20°C.[8] | |
| pKa | 8.24, 11.60 | [5] |
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
The primary pharmacological action of saxitoxin is the potent and reversible blockade of voltage-gated sodium channels.[9] These channels are integral membrane proteins essential for the initiation and propagation of action potentials in excitable cells, including neurons and muscle cells.[9]
STX binds with high affinity to site 1 on the extracellular pore of the α-subunit of NaVs.[4] This binding physically occludes the channel pore, preventing the influx of sodium ions that is necessary for membrane depolarization.[9] The blockade of sodium channels leads to a cessation of nerve impulse transmission and muscle contraction, resulting in the characteristic symptoms of paralytic shellfish poisoning (PSP), including flaccid paralysis.[9]
The guanidinium (B1211019) groups of the saxitoxin molecule are crucial for its binding activity, interacting with negatively charged amino acid residues within the channel's outer vestibule.[10]
Figure 1. Signaling pathway of saxitoxin-induced paralysis.
Pharmacodynamics: Quantitative Analysis of NaV Inhibition
The affinity and inhibitory potency of saxitoxin vary among the different subtypes of voltage-gated sodium channels. This differential sensitivity is a key area of research for understanding the physiological roles of specific NaV isoforms and for the development of subtype-selective drugs.
Binding Affinity (Kd)
The dissociation constant (Kd) is a measure of the binding affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.
| Channel/Tissue | Preparation | Kd (nM) | Conditions | Reference |
| Rat Skeletal Muscle | Purified Sarcolemma | 1.43 | 0°C, 140 mM NaCl | [11] |
| Rat Skeletal Muscle | Muscle Homogenate | 1.53 | 0°C, 140 mM NaCl | [11] |
| Frog Peripheral Nerve | - | ~2 | - | [12] |
Inhibitory Concentration (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| NaV Subtype | Species | IC₅₀ (nM) | Reference |
| NaV1.2 | Human | - | - |
| NaV1.4 | Rat (rNaV1.4) | 2.8 ± 0.1 | [13] |
| NaV1.4 | Human (hNaV1.4) | 3.0 ± 1.6 | [14][15] |
| NaV1.5 | Human | - | - |
| NaV1.7 | Human (hNaV1.7) | 702 ± 53 | [13][16] |
| NaV1.7 (T1398M/I1399D mutant) | Human | 2.3 ± 0.2 | [13][16] |
Note: The significant difference in IC₅₀ values for NaV1.7 highlights the role of specific amino acid residues in determining saxitoxin sensitivity.[13]
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of saxitoxin are critical to understanding its toxicological profile.
| Parameter | Finding | Species | Reference |
| Distribution | Found in highly irrigated organs (liver, spleen) and the central nervous system (brain, medulla oblongata), indicating it can cross the blood-brain barrier. | Cat | |
| Metabolism | Evidence suggests that mammals cannot metabolize saxitoxin. | Cat | |
| Excretion | Primarily involves glomerular filtration. | Cat | |
| Renal Clearance (low dose) | 3.99 ml/min x kg⁻¹ | Cat | |
| Renal Clearance (high dose) | 0.81 ml/min x kg⁻¹ | Cat |
Toxicology
Saxitoxin is one of the most potent natural neurotoxins known. Its toxicity is highly dependent on the route of administration.
| Species | Route of Administration | LD₅₀ (µg/kg) | Reference |
| Human (oral) | Oral | 5.7 | |
| Guinea Pig | Intramuscular | 5 | |
| Mouse | Intravenous (i.v.) | 3.4 | |
| Mouse | Intraperitoneal (i.p.) | 10 | |
| Mouse | Oral (p.o.) | 263 |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for IC₅₀ Determination
This protocol describes the determination of the IC₅₀ of saxitoxin on a specific NaV subtype expressed in a cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the target NaV subtype
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)
-
This compound stock solution
-
Patch clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
-
Microelectrode puller
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a gigaohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV.
-
Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 10 ms).
-
-
Drug Application:
-
Obtain a stable baseline recording of the sodium current.
-
Perfuse the cell with increasing concentrations of saxitoxin in the external solution.
-
Record the peak sodium current at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Normalize the peak current at each saxitoxin concentration to the baseline current.
-
Plot the normalized current as a function of the logarithm of the saxitoxin concentration.
-
Fit the data to a Hill equation to determine the IC₅₀ value.
-
Figure 2. Experimental workflow for IC₅₀ determination.
Quantification of Saxitoxin in Plasma by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of saxitoxin in blood plasma.
Materials:
-
Plasma samples
-
This compound standard
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., weak cation exchange)
-
LC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
Sample Preparation:
-
To 200 µL of plasma, add an internal standard (if available).
-
Acidify the sample with formic acid (e.g., to a final concentration of 0.5%).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Filter the supernatant.
-
-
SPE Cleanup (Optional but Recommended):
-
Condition the SPE cartridge with methanol and water.
-
Load the sample supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute saxitoxin with an appropriate solvent (e.g., methanol with formic acid).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column. The mobile phase can consist of an aqueous solution with an organic modifier (e.g., acetonitrile) and an additive (e.g., ammonium (B1175870) formate (B1220265) and formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the transition of the protonated saxitoxin molecule to its characteristic product ions (e.g., m/z 300.1 → 204.1 for quantification).[9]
-
-
Quantification:
-
Generate a calibration curve using saxitoxin standards of known concentrations.
-
Quantify the saxitoxin concentration in the plasma samples by comparing their peak areas to the calibration curve.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [benchchem.com]
- 5. This compound | C10H19Cl2N7O4 | CID 132988485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. opcw.org [opcw.org]
- 7. SAXITOXIN CAS#: 35523-89-8 [m.chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Saxitoxin - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Characteristics of saxitoxin binding to the sodium channel of sarcolemma isolated from rat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shellfish Toxins Targeting Voltage-Gated Sodium Channels [mdpi.com]
- 13. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis for saxitoxin congener binding and neutralization by anuran saxiphilins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Primary Target: An In-depth Technical Guide to the Molecular Interactions of Saxitoxin Beyond Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saxitoxin (B1146349) (STX), a potent neurotoxin produced by certain species of marine dinoflagellates and freshwater cyanobacteria, is renowned for its high-affinity blockade of voltage-gated sodium channels (VGSCs), leading to paralytic shellfish poisoning (PSP). While VGSCs are unequivocally its primary and most well-characterized molecular target, a growing body of evidence reveals that the pharmacological profile of STX is more complex. This technical guide delves into the molecular targets of saxitoxin beyond VGSCs, providing a comprehensive overview of its interactions with other ion channels and proteins. Understanding these off-target interactions is crucial for a complete comprehension of STX toxicology, the development of novel therapeutics, and the refinement of STX-based molecular probes.
This document summarizes the available quantitative data, details the experimental protocols used to elucidate these interactions, and provides visual representations of the key pathways and experimental workflows to facilitate a deeper understanding of this multifaceted toxin.
Voltage-Gated Potassium Channels (hERG)
Recent studies have identified the human ether-a-go-go-related gene (hERG) potassium channel as a significant secondary target of saxitoxin. Unlike its pore-blocking action on sodium channels, STX acts as a gating modifier on hERG channels, altering their normal function without occluding the ion conduction pathway. This interaction is of particular interest due to the critical role of hERG channels in cardiac repolarization; inhibition of these channels can lead to long QT syndrome, a condition that can cause fatal cardiac arrhythmias.[1]
Mechanism of Action
Saxitoxin's effect on hERG channels is multifaceted:
-
Stabilization of Closed States: STX binding shifts the voltage dependence of channel opening to more depolarized membrane potentials, indicating that it stabilizes the closed conformation of the channel.[1]
-
Altered Gating Kinetics: In the presence of STX, hERG channels open more slowly upon depolarization and close more rapidly upon repolarization.[1]
-
Voltage-Inactivation Modulation: STX also affects the voltage-inactivation relationship of the channel, contributing to its complex effects on potassium currents.[1]
-
Multiple Binding Sites: Kinetic studies suggest that multiple STX molecules bind to a single hERG channel, a departure from the 1:1 stoichiometry observed with sodium channels.[1]
Quantitative Data
The potency of STX on hERG channels is voltage-dependent, a key characteristic of its action as a gating modifier.
| Parameter | Value | Cell Type | Method | Reference |
| EC₅₀ | 290 nM | HEK293 | Whole-cell Patch Clamp | [2] |
| 5.6 µM | HEK293 | Whole-cell Patch Clamp | [2] | |
| Hill Coefficient | ~3 (-40 mV) to <1 (+50 mV) | HEK293 | Whole-cell Patch Clamp | [2] |
Experimental Protocols
Heterologous Expression and Electrophysiological Recording:
The effects of saxitoxin on hERG channels have been characterized using heterologous expression systems.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with the cDNA encoding the hERG channel.
-
Whole-Cell Patch Clamp: Electrophysiological recordings are performed using the whole-cell patch-clamp technique.
-
Pipette Solution (intracellular): Contains (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2.
-
Bath Solution (extracellular): Contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
-
Saxitoxin Application: STX is applied to the bath solution at varying concentrations.
-
Voltage Protocols: A series of voltage clamp protocols are applied to elicit hERG currents and study the voltage-dependence of activation and inactivation in the presence and absence of STX. Data is then analyzed to determine EC₅₀ values at different membrane potentials.
Voltage-Gated Calcium Channels (L-type)
Saxitoxin has also been shown to interact with L-type voltage-gated calcium channels, though its inhibitory effect is less pronounced than on sodium channels. This interaction is significant as L-type calcium channels are crucial for cardiac and smooth muscle contraction, as well as neuronal signaling.
Mechanism of Action
The blockade of L-type calcium channels by STX is incomplete.[3] The proposed mechanism involves STX binding to an extracellular site on the channel, potentially near the selectivity filter, in a manner analogous to its interaction with sodium channels.[3] However, the structural differences between the pores of calcium and sodium channels likely account for the lower affinity and incomplete block observed with calcium channels.
Quantitative Data
| Parameter | Value | Cell Type | Method | Reference |
| % Inhibition | 39% | Mouse Ventricular Myocytes | Whole-cell Patch Clamp | [4] |
| 33% | Mouse Ventricular Myocytes | Whole-cell Patch Clamp | [4] |
Note: Both values were obtained at a saxitoxin concentration of 10 µM.
Experimental Protocols
Isolation of Ventricular Myocytes and Electrophysiology:
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from adult mouse hearts.
-
Whole-Cell Patch Clamp: L-type Ca²⁺ currents (ICa,L) are recorded using the whole-cell patch-clamp technique.
-
Pipette Solution (intracellular): Contains (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with CsOH.
-
Bath Solution (extracellular): Contains (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH. Tetrodotoxin (B1210768) (TTX) is often included to block sodium currents.
-
-
Rapid Solution Switching: A rapid solution switcher is used to abruptly apply STX to the cell before a depolarizing voltage pulse.
-
Data Acquisition and Analysis: The peak inward ICa,L is measured before and after STX application to determine the percentage of inhibition.
Saxiphilin
A unique and high-affinity binding partner for saxitoxin is saxiphilin, a soluble protein found in the plasma and tissues of certain amphibians, such as the bullfrog (Rana catesbeiana). Saxiphilin belongs to the transferrin family of proteins but does not bind iron. Its high affinity and specificity for STX suggest a role as a "toxin sponge," protecting the animal from the toxic effects of saxitoxin.
Mechanism of Action
Saxiphilin binds STX in a 1:1 stoichiometry with very high affinity. The binding site is located in the C-terminal lobe of the protein. The interaction is primarily driven by electrostatic interactions between the guanidinium (B1211019) groups of STX and acidic residues within the binding pocket of saxiphilin.
Quantitative Data
| Parameter | Value | Method | Reference |
| K_D | ~0.2 nM | [³H]Saxitoxin Binding Assay | |
| K_D | 1.2 nM | Surface Plasmon Resonance | |
| ΔH° | -8.3 kcal/mol | [³H]Saxitoxin Binding Assay | |
| ΔS° | 13.8 cal/mol·K | [³H]Saxitoxin Binding Assay | |
| ΔH° | -11.7 ± 0.8 kcal/mol | Surface Plasmon Resonance | |
| ΔS° | 1.17 ± 0.07 cal/mol·K | Surface Plasmon Resonance |
Experimental Protocols
Purification and Binding Assays:
-
Purification of Native Saxiphilin: Saxiphilin can be purified from bullfrog plasma using a combination of ammonium (B1175870) sulfate (B86663) precipitation and column chromatography techniques.
-
Recombinant Expression: The C-lobe of saxiphilin, which contains the binding site, can be expressed in insect cells using a baculovirus expression system for higher yield and ease of purification.
-
[³H]Saxitoxin Binding Assay: This is a classic method to determine binding affinity.
-
A constant amount of purified saxiphilin is incubated with varying concentrations of radiolabeled [³H]saxitoxin.
-
The bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound [³H]saxitoxin is quantified by scintillation counting.
-
Scatchard analysis is used to determine the K_D and B_max.
-
-
Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data on the association and dissociation of STX and saxiphilin.
-
Purified saxiphilin is immobilized on a sensor chip.
-
Solutions containing different concentrations of STX are flowed over the chip.
-
The change in the refractive index at the surface, which is proportional to the amount of bound STX, is measured.
-
Association (k_on) and dissociation (k_off) rate constants are determined, and the K_D is calculated (K_D = k_off / k_on).
-
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction.
-
A solution of STX is titrated into a solution containing saxiphilin in a microcalorimeter.
-
The heat released or absorbed upon binding is measured.
-
The data is fit to a binding model to determine the K_D, stoichiometry (n), and enthalpy of binding (ΔH).
-
Other Potential Molecular Targets
The scientific literature alludes to several other potential molecular targets of saxitoxin, although these interactions are less well-characterized and lack extensive quantitative data. These represent important areas for future research.
-
Neuronal Nitric Oxide Synthase (nNOS): Saxitoxin has been suggested to interact with nNOS, an enzyme responsible for the production of nitric oxide, a key signaling molecule in the nervous system.[5] The mechanism and physiological relevance of this interaction remain to be elucidated.
-
STX-Metabolizing Enzymes: The existence of enzymes capable of metabolizing saxitoxin has been proposed.[5] The identification and characterization of such enzymes would be a significant advancement in understanding STX detoxification pathways.
-
Pufferfish Saxitoxin and Tetrodotoxin-Binding Protein (PSTBP): Some species of pufferfish, which can accumulate high levels of saxitoxin, possess a plasma protein that binds both STX and tetrodotoxin (TTX).[6][7][8][9] This protein, distinct from saxiphilin, is thought to be involved in the transport and sequestration of these toxins in the fish.
Conclusion and Future Directions
While the voltage-gated sodium channel remains the primary pharmacological target of saxitoxin, it is evident that STX interacts with a broader range of molecular targets than previously appreciated. Its effects on hERG potassium channels and L-type calcium channels highlight the potential for cardiotoxicity and other physiological effects not directly attributable to sodium channel blockade. The discovery of high-affinity binding proteins like saxiphilin opens avenues for the development of novel antidotes and detection methods.
Future research should focus on several key areas:
-
Quantitative Characterization: Determining the binding affinities (K_d or IC₅₀ values) of STX for neuronal nitric oxide synthase and other putative targets is essential.
-
Structural Biology: Elucidating the three-dimensional structures of STX in complex with these alternative targets will provide invaluable insights into the molecular basis of these interactions.
-
Physiological Relevance: Investigating the in vivo consequences of STX's interactions with these non-canonical targets will lead to a more complete understanding of its overall toxicological profile.
A comprehensive understanding of the full spectrum of saxitoxin's molecular interactions will not only enhance our ability to manage and mitigate the risks of paralytic shellfish poisoning but also unlock the potential for developing new pharmacological tools and therapeutic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. rupress.org [rupress.org]
- 3. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saxitoxin blocks L-type ICa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saxitoxin, a toxic marine natural product that targets a multitude of receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative biochemical characterization of pufferfish saxitoxin and tetrodotoxin-binding protein (PSTBP) homologs in t… [ouci.dntb.gov.ua]
- 7. Characterization and evolutionary analysis of tributyltin-binding protein and pufferfish saxitoxin and tetrodotoxin-binding protein genes in toxic and nontoxic pufferfishes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pufferfish Saxitoxin and Tetrodotoxin Binding Protein (PSTBP) Analogues in the Blood Plasma of the Pufferfish Arothron nigropunctatus, A. hispidus, A. manilensis, and Chelonodon patoca - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Saxitoxin Synthesis in Marine Organisms: A Technical Guide
An in-depth examination of the genetic and evolutionary origins of saxitoxin (B1146349) production in marine ecosystems, tailored for researchers, scientists, and drug development professionals.
Introduction
Saxitoxin (STX) and its numerous analogues, collectively known as paralytic shellfish toxins (PSTs), are potent neurotoxins that pose a significant threat to public health and marine ecosystems.[1][2][3] These toxins are responsible for the human illness paralytic shellfish poisoning (PSP), a potentially fatal condition that occurs after consuming contaminated shellfish.[4][5] Annually, PSP is responsible for approximately 2,000 human cases with a 15% mortality rate.[6][7] The primary producers of saxitoxin are a phylogenetically diverse group of microorganisms, spanning two domains of life: eukaryotic marine dinoflagellates and prokaryotic freshwater cyanobacteria.[1][8][9][10][11][12]
The sporadic distribution of this complex biosynthetic pathway among such distantly related organisms has long been an evolutionary enigma. This guide provides a comprehensive overview of the current understanding of the evolution of saxitoxin synthesis, focusing on the genetic basis, proposed evolutionary mechanisms, and the experimental methodologies used to investigate this fascinating biological phenomenon.
The Evolutionary Puzzle: Hypotheses on the Origin of Saxitoxin in Dinoflagellates
The presence of an identical, complex metabolic pathway in both prokaryotic cyanobacteria and eukaryotic dinoflagellates has led to three primary hypotheses regarding its origin in the latter[7][13]:
-
Symbiotic Bacteria: This theory posits that saxitoxin is not produced by the dinoflagellates themselves, but by intracellular bacterial symbionts.
-
Convergent Evolution: This hypothesis suggests that the saxitoxin biosynthesis pathway evolved independently in both cyanobacteria and dinoflagellates, converging on the same final product.
-
Horizontal Gene Transfer (HGT): This theory proposes that the genetic machinery for saxitoxin synthesis was transferred from one group of organisms to the other, likely from bacteria to dinoflagellates.
Initial support for the symbiotic bacteria theory has waned, as genetic analyses have shown Mendelian inheritance of toxin profiles in dinoflagellates, which is consistent with the genes being encoded in the dinoflagellate's nuclear genome.[8][9] Furthermore, the discovery of saxitoxin biosynthesis (sxt) genes with eukaryotic features, such as poly-A tails and spliced leader sequences, in dinoflagellate transcriptomes strongly indicates that these genes are indeed part of the dinoflagellate genome.[6]
Convergent evolution is considered unlikely due to the shared domain structures of key enzymes like SxtA and SxtG between cyanobacteria and dinoflagellates.[7][13] The independent evolution of such similar complex protein architectures is statistically improbable.[7][13] Consequently, horizontal gene transfer is now widely considered the most plausible explanation for the origin of saxitoxin synthesis in dinoflagellates.[4][13][14]
References
- 1. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Origin of Saxitoxin Biosynthetic Genes in Cyanobacteria | PLOS One [journals.plos.org]
- 5. Saxitoxin - Wikipedia [en.wikipedia.org]
- 6. Biosynthesis of Saxitoxin in Marine Dinoflagellates: An Omics Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution and Distribution of Saxitoxin Biosynthesis in Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolution of Saxitoxin Synthesis in Cyanobacteria and Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. whoi.edu [whoi.edu]
- 10. Biosynthetic Intermediate Analysis and Functional Homology Reveal a Saxitoxin Gene Cluster in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [scholarship.libraries.rutgers.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. Evolution and Distribution of Saxitoxin Biosynthesis in Dinoflagellates | MDPI [mdpi.com]
- 14. Identification of a saxitoxin biosynthesis gene with a history of frequent horizontal gene transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
Saxitoxin Dihydrochloride: A Technical Guide for Researchers
An in-depth exploration of the chemical properties, mechanism of action, and analytical methodologies for a potent neurotoxin.
This technical guide provides a comprehensive overview of saxitoxin (B1146349) dihydrochloride (B599025), a potent neurotoxin of significant interest to researchers, scientists, and drug development professionals. The document details its chemical and physical properties, elucidates its mechanism of action on voltage-gated sodium channels, and outlines key experimental protocols for its detection and quantification.
Chemical and Physical Properties
Saxitoxin dihydrochloride is the salt form of saxitoxin, a neurotoxin produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1][2] It is a white, hygroscopic solid that is highly soluble in water.[1] The following tables summarize the key chemical identifiers and physicochemical properties of this compound.
| Identifier | Value | Source |
| CAS Number | 35554-08-6 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₉Cl₂N₇O₄ | [1][2][6] |
| IUPAC Name | [(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate;dihydrochloride | [1] |
| Synonyms | STX dihydrochloride, Saxitoxin HCl | [1][5] |
| Property | Value | Source |
| Molecular Weight | 372.21 g/mol | [1][2][4][7] |
| Appearance | White hygroscopic solid | [1] |
| Melting Point | Data not readily available (decomposes) | |
| Solubility | Very soluble in water and methanol; sparingly soluble in ethanol (B145695) and glacial acetic acid. | [1] |
| Stability | Relatively heat-stable. Good stability in acidic to neutral aqueous solutions. Unstable in alkaline solutions.[1][8] | |
| Optical Rotation | +130° at 25°C/D | [1] |
| pKa | 8.24, 11.60 | [1] |
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Saxitoxin exerts its potent neurotoxic effects by selectively targeting and blocking voltage-gated sodium channels (NaV channels) in neurons and muscle cells.[2][9] These channels are integral membrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential.
Saxitoxin binds with high affinity to a specific receptor site, known as neurotoxin receptor site 1, located on the extracellular side of the α-subunit of the NaV channel.[1] This binding physically occludes the ion-conducting pore, thereby preventing the passage of sodium ions into the cell. The inhibition of sodium influx prevents the depolarization of the cell membrane, which is necessary for the generation and propagation of action potentials.[2] This disruption of nerve and muscle cell excitability leads to the clinical manifestation of paralytic shellfish poisoning (PSP), characterized by flaccid paralysis and, in severe cases, respiratory failure and death.[2]
Experimental Protocols
Several analytical methods are employed for the detection and quantification of saxitoxin and its analogs, collectively known as paralytic shellfish toxins (PSTs). The choice of method often depends on the sample matrix, required sensitivity, and regulatory context.
General Workflow for Paralytic Shellfish Poisoning (PSP) Toxin Testing
The testing of shellfish for PSP toxins is a critical public health measure. The following diagram illustrates a typical workflow from sample collection to analysis.
Mouse Bioassay (MBA)
The mouse bioassay has historically been the official method for the regulatory monitoring of PSTs.[10][11]
Principle: The assay is based on the dose-dependent time to death of mice following intraperitoneal injection of a shellfish extract. The toxicity is quantified in Mouse Units (MU), where one MU is defined as the amount of toxin that will kill a 20 g mouse in 15 minutes.
Methodology:
-
Extraction: A known weight of homogenized shellfish tissue is extracted with acidified water (e.g., 0.1 M HCl).
-
Injection: A standardized volume (typically 1 mL) of the clarified extract is injected intraperitoneally into laboratory mice of a specific strain and weight range (e.g., 19-21 g).[10]
-
Observation: The mice are observed for symptoms of PSP (e.g., paralysis, gasping) and the time from injection to the last gasp is recorded.
-
Calculation: The time to death is used to determine the number of MUs in the injected dose, which is then converted to micrograms of saxitoxin equivalents per 100 g of shellfish tissue using a conversion factor.
Due to ethical considerations and inherent variability, there is a global effort to replace the mouse bioassay with alternative methods.[12][13]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and sensitive immunological method suitable for screening a large number of samples for the presence of saxitoxin.
Principle: A competitive ELISA format is typically used. In this assay, saxitoxin in the sample competes with a known amount of enzyme-labeled saxitoxin for binding to a limited number of anti-saxitoxin antibody binding sites. The amount of bound enzyme conjugate is inversely proportional to the concentration of saxitoxin in the sample.
Methodology:
-
Coating: Microtiter plate wells are coated with a secondary antibody (e.g., anti-rabbit IgG).
-
Competition: The shellfish extract (sample or standard), a primary anti-saxitoxin antibody, and an enzyme-conjugated saxitoxin are added to the wells and incubated.
-
Washing: Unbound reagents are removed by washing the plate.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the bound enzyme to produce a colored product.
-
Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the saxitoxin concentration in the sample.[14]
-
Quantification: A standard curve is generated using known concentrations of saxitoxin, and the concentration in the samples is determined by interpolation from this curve.
Liquid Chromatography-Based Methods
High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly specific and sensitive instrumental methods that can separate and quantify individual PST analogs.[15][16] These methods are increasingly being adopted as official regulatory methods.
Principle:
-
LC-FLD: PSTs are separated by HPLC and then oxidized post-column to form fluorescent derivatives, which are detected by a fluorescence detector.
-
LC-MS/MS: PSTs are separated by LC and then detected by a mass spectrometer, which provides high selectivity and sensitivity based on the mass-to-charge ratio of the toxin molecules and their fragments.
Methodology (General):
-
Extraction and Clean-up: Shellfish tissues are extracted, and the extracts are subjected to a clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: The cleaned-up extract is injected into an LC system where the different PST analogs are separated on a chromatographic column (e.g., a hydrophilic interaction liquid chromatography (HILIC) column).[17][18]
-
Detection: The separated toxins are detected by either FLD (after post-column oxidation) or MS/MS.
-
Quantification: The concentration of each toxin is determined by comparing its peak area to that of a certified reference standard.
These instrumental methods provide a detailed toxin profile, which is crucial for accurate risk assessment, as the toxicity of different PST analogs can vary significantly.
References
- 1. researchgate.net [researchgate.net]
- 2. Saxitoxin - Wikipedia [en.wikipedia.org]
- 3. nemi.gov [nemi.gov]
- 4. food.r-biopharm.com [food.r-biopharm.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Use‐ and Voltage‐Dependent Block of the Sodium Channel by Saxitoxin | Semantic Scholar [semanticscholar.org]
- 10. Comparison of Toxicity between Saxitoxin and Decarbamoyl Saxitoxin in the Mouse Bioassay for Paralytic Shellfish Poisoning Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Validating the Technique for Identifying Paralytic Shellfish Toxins - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]
- 13. thepsci.eu [thepsci.eu]
- 14. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 15. waters.com [waters.com]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. agilent.com [agilent.com]
Unmasking the Saxitoxin Family: An In-depth Guide to its Analogues
For Researchers, Scientists, and Drug Development Professionals
Saxitoxin (B1146349) (STX) and its numerous analogues, collectively known as paralytic shellfish toxins (PSTs), represent a significant concern for public health and a compelling area of neurobiological research. These potent neurotoxins, produced by certain species of marine dinoflagellates and freshwater cyanobacteria, can accumulate in filter-feeding shellfish, leading to paralytic shellfish poisoning (PSP) in humans upon consumption. The diverse array of STX analogues, each with unique toxicities and chemical properties, necessitates a thorough understanding for effective monitoring, risk assessment, and the exploration of their therapeutic potential.
This technical guide provides a comprehensive overview of the different analogues of saxitoxin, focusing on their classification, relative potencies, and the analytical methods employed for their detection and quantification. Detailed experimental protocols for key assays and visualizations of critical pathways and workflows are included to support researchers in this field.
Classification and Structure of Saxitoxin Analogues
The saxitoxin family comprises over 50 known analogues, all sharing a common tetrahydropurine backbone. Variations in substituent groups at different positions on this core structure give rise to the diverse range of analogues. These are broadly categorized based on the substitutions at the R1-R4 positions of the saxitoxin molecule. The primary groups include:
-
Carbamate Toxins: This group includes saxitoxin (STX) itself, neosaxitoxin (NEO), and the gonyautoxins (GTX1-6).
-
N-Sulfocarbamoyl Toxins: Characterized by the presence of an N-sulfocarbamoyl group, this category includes the C-toxins (C1-C4).
-
Decarbamoyl Toxins: These analogues lack the carbamoyl (B1232498) group and include decarbamoylsaxitoxin (B1670104) (dcSTX) and decarbamoylgonyautoxins (dcGTX2,3).
-
Deoxydecarbamoyl Toxins: A smaller group of analogues with further modifications.
-
Hydrophobic Analogues: A more recently discovered group with hydrophobic side chains.
The structural differences between these groups significantly influence their toxicological properties.
Quantitative Analysis of Saxitoxin Analogue Toxicity
The potency of saxitoxin analogues varies considerably. This variation is quantified using several metrics, including Toxicity Equivalency Factors (TEFs), 50% inhibitory concentrations (IC50) against sodium channels, and median lethal doses (LD50) determined by mouse bioassay.
Toxicity Equivalency Factors (TEFs)
TEFs are used to express the toxicity of different PSTs relative to saxitoxin, which is assigned a TEF of 1. These factors are crucial for regulatory purposes, allowing for the calculation of the total toxicity of a sample containing a mixture of analogues.
| Toxin Analogue | Toxicity Equivalency Factor (TEF) |
| Saxitoxin (STX) | 1.00 |
| Neosaxitoxin (NEO) | 1.00 |
| Gonyautoxin 1 & 4 (GTX1,4) | 1.00 |
| Gonyautoxin 2 & 3 (GTX2,3) | 0.40 |
| Gonyautoxin 5 (GTX5) | 0.10 |
| Decarbamoylsaxitoxin (dcSTX) | 0.60 |
| Decarbamoylgonyautoxin 2 & 3 (dcGTX2,3) | 0.50 |
| C1 & C2 | 0.01 |
Note: TEF values can vary slightly depending on the regulatory agency.
In Vitro Potency: IC50 Values on Voltage-Gated Sodium Channels
The primary mechanism of action for saxitoxin and its analogues is the blockage of voltage-gated sodium channels (NaV). The IC50 value represents the concentration of a toxin required to inhibit 50% of the sodium channel activity and is a direct measure of its potency at the molecular target.
| Toxin Analogue | Target Sodium Channel | IC50 (nM) |
| Saxitoxin (STX) | Rat NaV1.4 | 2.8 ± 0.1[1] |
| Saxitoxin (STX) | Human NaV1.7 | 702 ± 53[1] |
| Saxitoxin (STX) | Human NaV1.4 | 3.0 ± 1.6[2] |
| Gonyautoxin 2/3 (GTX2/3) | Human NaV1.4 | 6.8 ± 1.1[2] |
| Gonyautoxin-III (GTX-III) | Rat NaV1.4 | 14.9 ± 2.1[1] |
| Gonyautoxin-III (GTX-III) | Human NaV1.7 | 1513 ± 55[1] |
| Decarbamoylsaxitoxin (dcSTX) | Human NaV1.4 | 14.7 ± 8.7[2] |
| Decarbamoylgonyautoxin 2/3 (dcGTX2/3) | Human NaV1.4 | 31.8 ± 10.6[2] |
In Vivo Toxicity: LD50 Values from Mouse Bioassay
The mouse bioassay is a traditional method for determining the overall toxicity of a sample. The LD50 value is the dose of a toxin that is lethal to 50% of the test population.
| Toxin Analogue | Administration Route | LD50 (µg/kg) |
| Saxitoxin (STX) | Intraperitoneal | 10 |
| Neosaxitoxin (NEO) | Intraperitoneal | 10 |
| Gonyautoxin 1 & 4 (GTX1,4) | Intraperitoneal | 20 |
| Gonyautoxin 2 & 3 (GTX2,3) | Intraperitoneal | 30 |
| Decarbamoylsaxitoxin (dcSTX) | Intraperitoneal | 40 |
| Saxitoxin (STX) | Oral (Gavage) | 263 |
| Neosaxitoxin (NEO) | Oral (Gavage) | 391 |
| Decarbamoylsaxitoxin (dcSTX) | Oral (Gavage) | 511 |
| Gonyautoxin 1 & 4 (GTX1,4) | Oral (Gavage) | 656 |
| Gonyautoxin 2 & 3 (GTX2,3) | Oral (Gavage) | 828 |
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
Saxitoxin and its analogues exert their neurotoxic effects by binding to site 1 of the outer pore of voltage-gated sodium channels in nerve and muscle cells.[2][3] This binding physically obstructs the channel, preventing the influx of sodium ions that is essential for the generation and propagation of action potentials. The result is a flaccid paralysis that can lead to respiratory failure and death in severe cases of PSP.[4] The guanidinium (B1211019) groups of the saxitoxin molecule are critical for this high-affinity binding to negatively charged amino acid residues within the channel pore.
Caption: Saxitoxin blocks the voltage-gated sodium channel, inhibiting nerve impulses.
Experimental Protocols
Accurate detection and quantification of saxitoxin analogues are critical for public health and research. The following are summaries of key experimental protocols.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) - AOAC Official Method 2005.06
This is a widely used and officially recognized method for the quantitative analysis of PSTs in shellfish.[5]
Principle: The method involves the extraction of toxins from shellfish tissue, followed by cleanup and separation of the analogues by HPLC. The toxins are not naturally fluorescent, so they undergo a pre-column oxidation step with a periodate (B1199274) reagent to convert them into fluorescent derivatives, which are then detected.
Methodology:
-
Extraction: Homogenized shellfish tissue (5 g) is extracted with 5 mL of 0.1 M hydrochloric acid (HCl) by boiling for 5 minutes. The mixture is then cooled, centrifuged, and the supernatant is collected.
-
Cleanup: The acidic extract is passed through a C18 solid-phase extraction (SPE) cartridge to remove interfering compounds.
-
Oxidation: The cleaned extract is mixed with a periodate oxidizing reagent and incubated at room temperature. The reaction is then stopped with acetic acid.
-
HPLC Analysis: The oxidized sample is injected into an HPLC system equipped with a C18 column and a fluorescence detector. The separation of the different fluorescent derivatives is achieved using a gradient elution with mobile phases typically consisting of ammonium (B1175870) formate (B1220265) and acetonitrile.
-
Quantification: The concentration of each analogue is determined by comparing the peak areas in the sample chromatogram to those of certified reference standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the detection of saxitoxin and its analogues, and can overcome some of the limitations of HPLC-FLD.
Principle: This method combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry. It allows for the direct detection of the native toxins without the need for derivatization.
Methodology:
-
Extraction: Similar to the HPLC-FLD method, toxins are typically extracted from shellfish tissue using an acidic solution (e.g., 1% acetic acid).[6]
-
Cleanup: A solid-phase extraction (SPE) step using materials like graphitized carbon may be employed to remove matrix interferences.
-
LC Separation: The cleaned extract is injected into an LC system, often utilizing a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating these polar compounds.[7]
-
MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for each saxitoxin analogue, providing high specificity and reducing the likelihood of false positives.
-
Quantification: Quantification is achieved by comparing the signal response of the target analytes in the sample to that of a calibration curve generated from certified reference materials.
Mouse Bioassay (MBA)
The mouse bioassay is the traditional method for determining the total toxicity of a shellfish sample.[3] While it has been largely replaced by chemical methods for routine monitoring in many regions due to ethical concerns and variability, it remains a benchmark for toxicity assessment.
Principle: The assay measures the time to death of mice after intraperitoneal injection of a shellfish extract. The toxicity is then calculated in "mouse units" (MU) and converted to saxitoxin equivalents.
Methodology:
-
Extraction: 100 g of homogenized shellfish tissue is extracted with 100 mL of 0.1 N HCl by boiling for 5 minutes. The pH is adjusted to between 2 and 4.
-
Injection: A 1 mL dose of the extract is injected intraperitoneally into laboratory mice (typically 19-21 g).
-
Observation: The mice are observed, and the time from injection to the last gasping breath is recorded.
-
Calculation: The toxicity of the extract is determined by comparing the median death time to a standard dose-death time table for saxitoxin. The result is expressed in µg STX equivalents per 100 g of shellfish tissue.[3]
Receptor Binding Assay (RBA)
The RBA is a functional in vitro assay that measures the total toxicity of a sample based on the toxins' ability to bind to the voltage-gated sodium channel.[8]
Principle: The assay is a competitive binding experiment where saxitoxin analogues in a sample compete with a known amount of radiolabeled saxitoxin ([3H]-STX) for binding to sodium channel receptors in a rat brain membrane preparation. The amount of bound radioactivity is inversely proportional to the concentration of toxins in the sample.
Methodology:
-
Reagent Preparation: A rat brain membrane preparation containing the sodium channel receptors is prepared. A solution of [3H]-STX of known concentration is also prepared.
-
Assay Setup: In a 96-well microplate, the sample extract, [3H]-STX, and the rat brain membrane preparation are combined and incubated to allow for competitive binding to reach equilibrium.
-
Separation: The bound and free [3H]-STX are separated by vacuum filtration.
-
Detection: The amount of bound [3H]-STX on the filter is quantified using a scintillation counter.
-
Quantification: The toxicity of the sample is determined by comparing the reduction in [3H]-STX binding to a standard curve generated with known concentrations of saxitoxin.
Standard Workflow for Shellfish Toxin Monitoring
Regulatory agencies worldwide have established monitoring programs to ensure the safety of commercially harvested shellfish. The following diagram illustrates a typical workflow.
Caption: A typical workflow for monitoring paralytic shellfish toxins in bivalve molluscs.
Conclusion
The study of saxitoxin and its analogues is a dynamic field with implications for public health, analytical chemistry, and pharmacology. A thorough understanding of the different analogues, their relative toxicities, and the methods used for their analysis is essential for researchers and professionals working in these areas. The data and protocols presented in this guide are intended to serve as a valuable resource to support ongoing research and monitoring efforts, ultimately contributing to the safety of our seafood supply and the advancement of neurotoxin research.
References
- 1. Trifunctional Saxitoxin Conjugates for Covalent Labeling of Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aesan.gob.es [aesan.gob.es]
- 3. Marine biotoxins [fao.org]
- 4. aesan.gob.es [aesan.gob.es]
- 5. food.gov.uk [food.gov.uk]
- 6. Paralytic Shellfish Poisoning (PSP) Toxins in Bivalve Molluscs from Southern Italy Analysed by Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. issc.org [issc.org]
Saxitoxin's Ecological Function in Harmful Algal Blooms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saxitoxin (B1146349) (STX) and its numerous analogues, collectively known as paralytic shellfish toxins (PSTs), are potent neurotoxins produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1][2] These toxins are the primary causative agents of paralytic shellfish poisoning (PSP), a significant threat to public health and coastal economies. Beyond their well-documented toxicological effects on higher trophic levels, saxitoxins play a crucial multifaceted role in the ecological dynamics of harmful algal blooms (HABs). This technical guide provides an in-depth examination of the ecological functions of saxitoxin, including its role as a chemical defense mechanism against grazers, its allelopathic effects on competing phytoplankton, and its potential involvement in intra- and interspecific chemical signaling. This document synthesizes current research, presenting quantitative data in structured tables, detailing experimental protocols, and providing visual representations of key pathways and relationships to support advanced research and development in this field.
Introduction: The Dual Role of Saxitoxin
Saxitoxin is a potent neurotoxin that selectively blocks voltage-gated sodium channels in nerve and muscle cells, leading to paralysis and, in severe cases, respiratory failure and death.[1][2] While the impact of saxitoxin on human health through the consumption of contaminated shellfish is a primary concern, the ecological rationale for its production by microorganisms is a complex and compelling area of scientific inquiry. The production of such a metabolically costly secondary metabolite suggests significant evolutionary advantages for the producing organisms. This guide explores the hypothesis that saxitoxin is not merely a fortuitous toxin but a sophisticated ecological tool that shapes the dynamics of microbial communities within aquatic ecosystems.
Chemical Profile of Saxitoxin
Saxitoxin is a tricyclic perhydropurine alkaloid with the chemical formula C₁₀H₁₇N₇O₄.[2] Over 50 different analogues of saxitoxin have been identified, varying in their toxicity.[1] These toxins are produced by a range of dinoflagellates, including species of Alexandrium, Gymnodinium, and Pyrodinium, as well as several freshwater cyanobacteria such as Anabaena, Aphanizomenon, Cylindrospermopsis, and Lyngbya.[1]
Ecological Functions of Saxitoxin
The ecological functions of saxitoxin are primarily categorized into three areas: defense against predation (grazing), allelopathy (inhibition of competitors), and chemical communication.
Defense Against Grazers
One of the most well-supported ecological roles of saxitoxin is as a chemical defense mechanism against zooplankton grazers. The presence of saxitoxin can deter feeding, reduce fecundity, or cause mortality in grazers, thereby reducing predation pressure on the saxitoxin-producing phytoplankton.
Quantitative Data on Grazer Toxicity:
| Organism | Toxin | Exposure Time | LC50/EC50 Value | Reference |
| Tigriopus japonicus (Copepod) | Saxitoxin (STX) | 48 hours | 12.35 µM | [2](--INVALID-LINK--) |
| Tigriopus japonicus (Copepod) | Saxitoxin (STX) | 48 hours | 3.7 mg/L | |
| Artemia salina (Brine Shrimp) | Saxitoxin (STX) | 48 hours | 0.9 mg/L |
Experimental Protocol: Zooplankton Grazing and Toxicity Bioassay
A common method to assess the effect of saxitoxin on zooplankton grazers involves the following steps:
-
Culture of Phytoplankton: Axenic cultures of saxitoxin-producing (e.g., Alexandrium catenella) and non-toxic (e.g., a non-toxic strain of the same species or a different palatable alga) phytoplankton are maintained in appropriate culture media (e.g., f/2 medium) under controlled conditions of light, temperature, and photoperiod.
-
Acclimation of Grazers: Zooplankton grazers, such as copepods (Acartia tonsa or Tigriopus japonicus), are collected from the field or obtained from cultures and acclimated to laboratory conditions. They are typically fed a non-toxic diet prior to the experiment.
-
Experimental Setup:
-
Toxicity Assays (LC50/EC50 determination): A range of concentrations of purified saxitoxin dissolved in filtered seawater are prepared. A set number of grazers are introduced into containers with these solutions. Mortality or immobilization is recorded at specific time points (e.g., 24, 48, 72 hours) to calculate the lethal concentration (LC50) or effective concentration (EC50).
-
Grazing Rate Experiments: Grazers are offered either toxic or non-toxic phytoplankton, or a mixture of both. The clearance rate (volume of water cleared of cells per grazer per unit time) and ingestion rate (number of cells consumed per grazer per unit time) are determined by measuring the change in phytoplankton cell concentrations over time using methods like microscopy, flow cytometry, or in-vivo fluorescence.
-
-
Data Analysis: Probit analysis or other statistical methods are used to determine LC50/EC50 values. Grazing rates on toxic versus non-toxic prey are compared using t-tests or ANOVA.
Signaling Pathway: Grazer-Induced Toxin Production
Allelopathy and Interspecies Competition
Allelopathy is the chemical inhibition of one organism by another. Saxitoxin can act as an allelochemical, giving the producing species a competitive advantage by suppressing the growth of other phytoplankton species competing for the same limited resources, such as light and nutrients.
Experimental Protocol: Phytoplankton Allelopathy Bioassay
To quantify the allelopathic effects of saxitoxin, the following experimental design can be employed:
-
Test Species: Cultures of various non-saxitoxin-producing phytoplankton species are established. These should ideally be ecologically relevant competitors of the saxitoxin-producing species.
-
Experimental Treatments:
-
Control: Test species are grown in a standard culture medium.
-
Saxitoxin Treatment: Test species are exposed to a range of concentrations of purified saxitoxin added to the culture medium.
-
Co-culture (optional): Test species are grown in the presence of the saxitoxin-producing species, separated by a membrane that allows the passage of dissolved substances but not cells, to assess the effect of naturally released toxins.
-
Cell-free Filtrate: Test species are grown in a culture medium prepared from the filtrate of a dense culture of the saxitoxin-producing species.
-
-
Growth Measurement: The growth of the test species is monitored over several days by measuring cell density (microscopy or flow cytometry) or chlorophyll-a fluorescence.
-
Data Analysis: Growth rates are calculated for each treatment. The concentration of saxitoxin that causes a 50% reduction in growth rate (EC50) is determined using dose-response curves.
Logical Relationship: Allelopathy in Harmful Algal Blooms
Chemical Communication
The role of saxitoxin in chemical communication is an emerging area of research. While the induction of saxitoxin production by grazer cues (copepodamides) is a form of interspecific signaling, there is also the potential for saxitoxin or its biosynthetic intermediates to act as signaling molecules within a population of saxitoxin-producing algae (intraspecific communication) or between different species of algae (interspecific communication). Such signaling could potentially coordinate population-level behaviors like bloom formation, toxin production, or sexual reproduction. However, direct evidence for saxitoxin as a primary signaling molecule between algal cells is currently limited and requires further investigation.
Environmental Factors Influencing Saxitoxin Production
The production of saxitoxin is not constant and is influenced by a variety of environmental factors. Understanding these factors is critical for predicting the toxicity of harmful algal blooms.
-
Nutrients: Both nitrogen and phosphorus availability can impact saxitoxin production. In some species, such as Alexandrium minutum, nitrogen stress can inhibit saxitoxin biosynthesis, while phosphorus deficiency may lead to an increase.
-
Temperature: Temperature affects both the growth rate of the algae and the rate of saxitoxin production. Optimal temperatures for growth often coincide with high toxin production.
-
Light: Light intensity is crucial for photosynthesis and can influence the energy available for secondary metabolite production, including saxitoxin.
-
Salinity: Changes in salinity can induce a stress response in phytoplankton, which may alter toxin production.
Experimental Workflow: Investigating Environmental Factors
Implications for Drug Development
The high specificity of saxitoxin for voltage-gated sodium channels makes it a valuable molecular probe for studying the structure and function of these channels.[1] This has direct implications for drug development, particularly in the areas of:
-
Analgesics: By understanding how saxitoxin blocks pain signals, novel non-addictive pain therapeutics can be designed.
-
Anesthetics: Derivatives of saxitoxin are being investigated as long-acting local anesthetics.
-
Neurological Disorders: Saxitoxin and its analogues are used in research to understand the role of sodium channels in epilepsy, cardiac arrhythmias, and other neurological conditions.
Conclusion
Saxitoxin's role in the marine and freshwater ecosystems is far more intricate than simply being a potent toxin. It is a key ecological factor that influences predator-prey dynamics, interspecies competition, and potentially, chemical communication. For researchers, a deeper understanding of these ecological functions is crucial for predicting and mitigating the impacts of harmful algal blooms. For drug development professionals, the highly specific mechanism of action of saxitoxin offers a powerful tool and a potential template for the development of novel therapeutics targeting ion channels. Continued research into the ecological and molecular aspects of saxitoxin will undoubtedly yield further insights with broad scientific and biomedical applications.
References
Methodological & Application
Application Notes and Protocols for Studying Voltage-Gated Sodium Channels with Saxitoxin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing saxitoxin (B1146349) (STX), a potent neurotoxin, as a pharmacological tool to investigate the function and structure of voltage-gated sodium channels (VGSCs). The protocols detailed below are intended for use by trained researchers in a laboratory setting.
Introduction
Saxitoxin, a guanidinium (B1211019) toxin produced by certain species of marine dinoflagellates and freshwater cyanobacteria, is a highly specific and potent blocker of most voltage-gated sodium channels.[1] Its mechanism of action involves binding to neurotoxin receptor site 1, located at the outer pore of the channel's α-subunit.[1][2] This binding physically occludes the pore, thereby preventing the influx of sodium ions that is essential for the generation and propagation of action potentials in excitable cells such as neurons and muscle cells.[3] The high affinity and specificity of saxitoxin make it an invaluable molecular probe for quantifying, characterizing, and isolating VGSCs.
Mechanism of Action
Saxitoxin acts as a reversible, high-affinity pore blocker of VGSCs.[2] The two guanidinium groups of the STX molecule are crucial for its binding activity, interacting with negatively charged amino acid residues within the channel's outer vestibule.[2][4] This interaction effectively plugs the channel, halting the flow of sodium ions and thereby inhibiting nerve conduction and muscle contraction. The binding affinity of saxitoxin varies among different VGSC subtypes, a property that can be exploited to study the physiological roles of these specific isoforms.[1][3]
Data Presentation: Quantitative Analysis of Saxitoxin Binding
The inhibitory potency of saxitoxin and its analogs against various VGSC subtypes is typically quantified by determining the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). This data is crucial for understanding the selective interaction of STX with different channel isoforms.
| Toxin/Analog | Channel Subtype | Cell Line | Method | IC50 (nM) | Kd (nM) | Reference |
| Saxitoxin (STX) | rNav1.4 | CHO | Electrophysiology | 2.8 ± 0.1 | [3] | |
| Saxitoxin (STX) | hNav1.7 | CHO | Electrophysiology | 702 ± 53 | [3] | |
| Saxitoxin (STX) | hNav1.4 | Mammalian Cells | Patch-clamp | 3.0 ± 1.6 | [5] | |
| Gonyautoxin 2/3 | hNav1.4 | Mammalian Cells | Patch-clamp | 6.8 ± 1.1 | [5] | |
| Decarbamoyl STX | hNav1.4 | Mammalian Cells | Patch-clamp | 14.7 ± 8.7 | [5] | |
| Decarbamoyl GTX2/3 | hNav1.4 | Mammalian Cells | Patch-clamp | 31.8 ± 10.6 | [5] | |
| Saxitoxin (STX) | Rat Brain Synaptosomes | Binding Assay | ~2 | [6] | ||
| Saxitoxin (STX) | Bullfrog Saxiphilin | Binding Assay | ~0.2 | [7] | ||
| Saxitoxin (STX) | Embryonic Rat Forebrain (E15) | Single Channel | 32.7 | [8] | ||
| Saxitoxin (STX) | Postnatal Rat Forebrain (P30) | Single Channel | 1.6 | [8] |
Experimental Protocols
Radioligand Binding Assay for Saxitoxin
This protocol describes a competitive binding assay using tritiated saxitoxin ([³H]STX) to determine the affinity and density of STX binding sites on VGSCs in a given tissue preparation (e.g., rat brain synaptosomes).
Materials:
-
[³H]Saxitoxin (specific activity ~10-30 Ci/mmol)
-
Unlabeled saxitoxin
-
Tissue homogenate (e.g., rat brain membranes)
-
Assay Buffer: 100 mM MOPS, 100 mM choline (B1196258) chloride, pH 7.4[9]
-
Wash Buffer: Ice-cold assay buffer
-
96-well microtiter filter plates (e.g., glass fiber filters)
-
Vacuum manifold
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize the tissue (e.g., rat brain) in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation.[9]
-
Assay Setup: In a 96-well filter plate, add the following components in triplicate for each data point:
-
Assay buffer
-
A fixed concentration of [³H]STX (typically at or below its Kd value, e.g., 1-5 nM).
-
Increasing concentrations of unlabeled saxitoxin (for competition curve) or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled saxitoxin (e.g., 1 µM).
-
Membrane preparation (typically 50-100 µg of protein per well).[9]
-
-
Incubation: Incubate the plate at 4°C for 1 hour to reach binding equilibrium.[9]
-
Filtration: Terminate the incubation by rapidly filtering the contents of the wells through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of the log concentration of the unlabeled saxitoxin.
-
Determine the IC50 value by fitting the data to a one-site competition model using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][10]
Electrophysiological Analysis of Sodium Channel Block by Saxitoxin
This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the blocking effect of saxitoxin on VGSCs expressed in a suitable cell line (e.g., HEK293 or CHO cells stably expressing a specific Nav subtype).
Materials:
-
Cells expressing the VGSC of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[11]
-
Internal (pipette) solution (in mM): 140 CsF (or CsCl), 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[11]
-
Saxitoxin stock solution
Procedure:
-
Cell Preparation: Plate cells on coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[11]
-
Whole-Cell Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in the resting state.
-
Apply a depolarizing voltage step (e.g., to 0 mV for 10-20 ms) to elicit a sodium current.
-
Record the baseline sodium current.
-
-
Saxitoxin Application:
-
Perfuse the cell with the external solution containing a known concentration of saxitoxin.
-
Record the sodium current in the presence of saxitoxin until a steady-state block is achieved.
-
Repeat with increasing concentrations of saxitoxin to generate a dose-response curve.
-
Data Analysis:
-
Measure the peak sodium current amplitude in the absence and presence of different concentrations of saxitoxin.
-
Calculate the fractional block for each concentration: (1 - I_STX / I_control), where I_STX is the current in the presence of saxitoxin and I_control is the baseline current.
-
Plot the fractional block as a function of the log concentration of saxitoxin.
-
Fit the data to the Hill equation to determine the IC50 value.
Conclusion
Saxitoxin remains an indispensable tool for the study of voltage-gated sodium channels. Its high affinity and specificity allow for precise quantification and functional characterization of these critical ion channels. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize saxitoxin in their investigations, ultimately contributing to a deeper understanding of VGSC physiology and pathophysiology, and aiding in the development of novel therapeutics for a range of channelopathies.
References
- 1. mdpi.com [mdpi.com]
- 2. Shellfish Toxins Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. Integrating In Vitro Data and Physiologically Based Kinetic Modeling to Predict and Compare Acute Neurotoxic Doses of Saxitoxin in Rats, Mice, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. studylib.net [studylib.net]
- 11. Voltage-Gated Sodium Channels: A Prominent Target of Marine Toxins [mdpi.com]
Application Notes and Protocols: Saxitoxin Dihydrochloride in Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saxitoxin (B1146349) (STX), a potent neurotoxin, is a highly specific and high-affinity blocker of most voltage-gated sodium channels (NaV).[1][2] Produced by certain species of marine dinoflagellates and freshwater cyanobacteria, STX exerts its physiological effect by binding to site 1 of the outer pore of the NaV channel, physically occluding the transmembrane pore and thereby preventing the influx of sodium ions.[3] This blockade of sodium currents effectively inhibits the initiation and propagation of action potentials in excitable cells.[1][4]
In the field of electrophysiology, saxitoxin dihydrochloride (B599025) serves as an invaluable pharmacological tool. Its specificity for NaV channels allows for the isolation and characterization of other ion currents in a given cell. Furthermore, the differential affinity of STX for various NaV channel isoforms makes it a critical component in the study of NaV subtype distribution, function, and pharmacology. These studies are fundamental in basic neuroscience research and in the development of novel therapeutics targeting specific NaV channels for conditions such as pain, epilepsy, and cardiac arrhythmias.
Safety Precautions: Saxitoxin is a potent neurotoxin and should be handled with extreme care in a laboratory setting, following all institutional safety protocols for potent toxins.[5]
Data Presentation: Quantitative Analysis of Saxitoxin Blockade
The inhibitory potency of saxitoxin is commonly quantified by its half-maximal inhibitory concentration (IC50). This value can vary significantly depending on the specific voltage-gated sodium channel subtype. The following table summarizes reported IC50 values for saxitoxin and its derivatives against various NaV channel isoforms, as determined by patch clamp electrophysiology.
| NaV Channel Isoform | Species | Expression System | IC50 (nM) | Reference |
| rNaV1.2 | Rat | CHO cells | 1.2 ± 0.1 (high frequency) | [6] |
| rNaV1.2 | Rat | CHO cells | 2.9 ± 0.1 (low frequency) | [6] |
| hNaV1.2 | Human | 293T cells | 7.7 ± 1.6 (for 11-fluorobenzylidene STX derivative) | [7] |
| rNaV1.4 | Rat | CHO cells | 2.8 ± 0.1 | [5] |
| hNaV1.4 | Human | CHO cells | 3.0 ± 1.6 | [8][9] |
| hNaV1.5 | Human | 293T cells | - | [7] |
| hNaV1.7 | Human | CHO cells | 702 ± 53 | [5] |
| Endogenous NaV | Mouse | Neuro-2a cells | - | [7] |
Note: The potency of STX can be influenced by factors such as the frequency of channel activation (use-dependence) and the specific toxin derivative used.[6][10]
Experimental Protocols
The following is a generalized protocol for the application of saxitoxin dihydrochloride in whole-cell patch clamp experiments to assess the blockade of voltage-gated sodium channels. This protocol is a composite based on standard electrophysiological practices and should be adapted to the specific cell type and recording equipment.
Cell Preparation
-
Culture cells (e.g., CHO, HEK293, or primary neurons) expressing the NaV channel of interest on glass coverslips suitable for patch clamp recording.
-
Allow cells to adhere and grow to an appropriate confluency (typically 50-80%).
-
On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
Solutions
-
External (Bath) Solution (Example):
-
Internal (Pipette) Solution (Example):
-
145 mM KCl (or CsF/CsCl to block K+ channels)
-
10 mM NaCl
-
1 mM MgCl₂
-
10 mM HEPES
-
10 mM EGTA
-
2 mM Mg-ATP
-
0.3 mM Na-GTP
-
Adjust pH to 7.2 with KOH (or CsOH) and osmolarity to ~290 mOsm with sucrose.[12]
-
-
Saxitoxin Stock Solution:
-
Prepare a high-concentration stock solution of this compound in deionized water or a suitable buffer.
-
Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[13]
-
On the day of the experiment, thaw an aliquot and dilute it to the final desired concentrations in the external solution.
-
Patch Clamp Recording
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal resistance when filled with the internal solution is typically 3-7 MΩ.[14]
-
Establish Whole-Cell Configuration:
-
Mount the filled pipette onto the micromanipulator.
-
Apply positive pressure to the pipette and approach a target cell.
-
Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.[12]
-
-
Data Acquisition:
-
Switch the amplifier to voltage-clamp mode and hold the cell at a negative potential (e.g., -80 mV or -100 mV) to ensure NaV channels are in a closed, resting state.
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit inward sodium currents.
-
Record baseline currents in the absence of saxitoxin.
-
-
Application of Saxitoxin:
-
Perfuse the recording chamber with the external solution containing the desired concentration of saxitoxin.
-
Allow sufficient time for the toxin to equilibrate and bind to the channels (typically a few minutes).
-
Apply the same voltage-step protocol to record the sodium currents in the presence of saxitoxin.
-
To determine the IC50, a dose-response curve is generated by applying a range of saxitoxin concentrations.
-
-
Washout: To test for the reversibility of the block, perfuse the chamber with the saxitoxin-free external solution and record the recovery of the sodium current.
Mandatory Visualizations
Signaling Pathway: Saxitoxin Blockade of Voltage-Gated Sodium Channel
Caption: Mechanism of saxitoxin action on a voltage-gated sodium channel.
Experimental Workflow: Patch Clamp Analysis of NaV Channel Blockade
Caption: A typical workflow for a patch clamp experiment using saxitoxin.
Logical Relationship: Use-Dependence of Saxitoxin Block
Caption: The affinity of saxitoxin for NaV channels can increase with channel activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Low dose extended exposure to saxitoxin and its potential neurodevelopmental effects: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Trifunctional Saxitoxin Conjugates for Covalent Labeling of Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis for saxitoxin congener binding and neutralization by anuran saxiphilins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
- 11. Automated Patch Clamp for the Detection of Tetrodotoxin in Pufferfish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Saxitoxin potentiates human neuronal cell death induced by Zika virus while sparing neural progenitors and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.axolbio.com [docs.axolbio.com]
Application Note: Quantitative Analysis of Saxitoxin in Biological Matrices using HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of saxitoxin (B1146349) (STX), a potent neurotoxin, in various biological matrices, particularly shellfish. The method utilizes High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), which has become the gold standard for its high selectivity and sensitivity, overcoming the limitations of traditional bioassays.[1] This document provides comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the method.
Introduction
Saxitoxin and its analogues, collectively known as paralytic shellfish toxins (PSTs), are produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1][2] These toxins can accumulate in filter-feeding organisms such as clams, mussels, and oysters, posing a significant risk to human health upon consumption, leading to paralytic shellfish poisoning (PSP).[1][2] Due to the high toxicity of these compounds, regulatory bodies have established stringent monitoring programs.[1] This application note describes a validated hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method for the reliable quantification of saxitoxin.[1][2][3]
Experimental Protocols
Sample Preparation (Shellfish Tissue)
A common and effective method for extracting saxitoxin from shellfish tissue involves an acetic acid extraction followed by solid-phase extraction (SPE) for sample clean-up.[4][5]
a. Extraction:
-
Homogenize the shellfish tissue.
-
Weigh 5.0 g of the homogenized sample into a centrifuge tube.[5]
-
Add a solution of 1% acetic acid in water.[6]
-
Sonicate the mixture to ensure thorough extraction.[5]
b. Solid-Phase Extraction (SPE) Clean-up:
-
Condition a weak cation exchange SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of LC-MS grade water.[1]
-
Load the supernatant from the extraction step onto the conditioned cartridge.[1]
-
Wash the cartridge with 3 mL of water to remove salts and other polar interferences.[1]
-
Elute the toxins with an appropriate solvent. A common elution solvent is 20% acetonitrile (B52724) with 0.25% acetic acid.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for HPLC-MS/MS analysis.[1]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[1]
HPLC-MS/MS Analysis
The separation of the highly polar saxitoxin is best achieved using a HILIC column. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[1][2][5]
a. HPLC Conditions:
-
LC System: High-performance or ultra-high-performance liquid chromatography system.[1]
-
Column: A HILIC column is recommended for the separation of these polar compounds.[5]
-
Mobile Phase A: Water with 2 mM ammonium (B1175870) formate (B1220265) and 50 mM formic acid.[1]
-
Mobile Phase B: 95% acetonitrile with 2 mM ammonium formate and 50 mM formic acid.[1]
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase B, which is gradually decreased to elute the polar analytes.[1]
-
Flow Rate: 0.2-0.4 mL/min.[1]
-
Column Temperature: 30-40°C.[1]
-
Injection Volume: 5-10 µL.[1]
b. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: The specific precursor and product ion transitions for saxitoxin need to be optimized. A commonly used transition is m/z 300.1 > 204.1.[5]
Quantitative Data Summary
The performance of the HPLC-MS/MS method for saxitoxin detection can vary depending on the matrix and specific instrument conditions. The following table summarizes typical quantitative data from various studies.
| Parameter | Shellfish[5] | Algal Samples[7] | Blood Plasma[8] |
| Limit of Detection (LOD) | - | 3 ng/mL | 2.8 ng/mL |
| Limit of Quantification (LOQ) | 1.0 - 50 ng/g | 11 ng/mL | 5.0 ng/mL |
| Linearity (R²) | >0.99 | >0.97 | ≥0.98 |
| Recovery | - | 99.9% | 86-99% |
| Precision (%RSD) | - | - | ≤15% |
Workflow and Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. waters.com [waters.com]
- 4. shimadzu.com [shimadzu.com]
- 5. sciex.com [sciex.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A fast and reliable LC-MS-MS method for the quantification of saxitoxin in blood plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting the Potent Neurotoxin Saxitoxin: An Application Note and Protocol for Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saxitoxin (B1146349) (STX) is a potent neurotoxin and the primary causative agent of paralytic shellfish poisoning (PSP).[1][2] Produced by certain species of marine dinoflagellates and freshwater cyanobacteria, saxitoxin can accumulate in filter-feeding shellfish, posing a significant threat to public health.[1][2][3] Its mode of action involves the blockage of voltage-gated sodium channels in nerve and muscle cells, leading to symptoms ranging from perioral numbness and tingling to muscular paralysis and respiratory arrest, which can be fatal.[4][5] Regulatory bodies like the EU and FDA have established maximum tolerance levels for saxitoxin in shellfish, typically around 40-80 µg per 100 g of edible portion.[4][5] Due to the high toxicity and rapid onset of symptoms, sensitive and reliable methods for saxitoxin detection are crucial for food safety monitoring and public health protection.
Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a valuable tool for the rapid screening and quantification of saxitoxin in various matrices. This technique offers high sensitivity, specificity, and throughput compared to traditional methods like mouse bioassay and high-performance liquid chromatography (HPLC).[6][7] This application note provides detailed protocols for the development and implementation of a competitive ELISA for saxitoxin detection, intended for use by researchers and professionals in related fields.
Principle of the Assay
The most common format for saxitoxin detection via ELISA is the competitive immunoassay, which can be performed in two main variations: direct and indirect. The underlying principle for both is the competition between free saxitoxin in the sample and a labeled or coated saxitoxin derivative for a limited number of anti-saxitoxin antibody binding sites. The resulting signal is inversely proportional to the concentration of saxitoxin in the sample.
Direct Competitive ELISA
In a direct competitive ELISA, the microtiter plate is coated with a capture antibody (e.g., sheep anti-rabbit IgG).[4][8][9] A mixture of the sample (containing the saxitoxin analyte), a fixed amount of enzyme-conjugated saxitoxin (e.g., STX-HRP), and a specific anti-saxitoxin antibody (e.g., rabbit anti-STX) is added to the wells.[4][5][10][11] The capture antibody binds the anti-saxitoxin antibody. The free saxitoxin and the saxitoxin-enzyme conjugate compete for the binding sites on the anti-saxitoxin antibody.[4][5][10][11] After an incubation period, unbound reagents are washed away. A substrate is then added, which is converted by the enzyme on the bound conjugate into a colored product.[4][5][8] The intensity of the color is measured and is inversely proportional to the concentration of saxitoxin in the sample.[4][5]
Indirect Competitive ELISA
In an indirect competitive ELISA, the microtiter plate is coated with a saxitoxin-protein conjugate (e.g., STX-BSA).[6][7][12] The sample containing free saxitoxin is incubated with a specific primary anti-saxitoxin antibody. This mixture is then added to the coated plate. The free saxitoxin in the sample competes with the coated saxitoxin-protein conjugate for binding to the primary antibody.[6][7][12] After washing, a secondary antibody conjugated to an enzyme (e.g., goat anti-rabbit IgG-HRP) is added, which binds to the primary antibody that is bound to the plate. Following another wash step, a substrate is added to produce a colorimetric signal. Similar to the direct format, the signal intensity is inversely proportional to the saxitoxin concentration in the sample.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in developing a saxitoxin ELISA.
Preparation of Immunogen and Coating Antigen
To produce antibodies against saxitoxin, which is a small molecule (hapten), it must first be conjugated to a larger carrier protein to become immunogenic.
Materials:
-
Saxitoxin (STX) acetate (B1210297) salt
-
Keyhole Limpet Hemocyanin (KLH) for immunogen
-
Bovine Serum Albumin (BSA) for coating antigen
-
Formaldehyde (B43269) solution (37%)
-
Acetic acid (0.1 mol/L)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing
Protocol for STX-KLH/BSA Conjugation (Formaldehyde Method): [6]
-
Dissolve 200 µg of STX acetate salt in 0.1 mol/L acetic acid.
-
Dissolve 2 mg of KLH or BSA in water to a final concentration of 20 mg/mL.
-
Mix the STX solution with the protein solution.
-
Add 12 µL of 37% formaldehyde solution to the mixture.
-
Allow the reaction to proceed at room temperature for 3 days.
-
To remove unreacted toxin, dialyze the reaction mixture against PBS at 4°C for 3 days, with several changes of the buffer.
-
Determine the final protein concentration of the conjugate (e.g., using a BCA protein assay).
-
Store the conjugate solution at -20°C.
Production and Purification of Anti-Saxitoxin Antibodies
Materials:
-
STX-KLH immunogen
-
Freund's complete and incomplete adjuvant
-
Rabbits for immunization
-
Protein A or G affinity chromatography column
Protocol:
-
Immunize rabbits with the STX-KLH conjugate.[6][7] The immunization schedule and methods should follow standard laboratory protocols, often involving multiple injections.[13]
-
Collect blood samples to monitor the antibody titer using an indirect ELISA with STX-BSA as the coating antigen.[13]
-
Once a high antibody titer is achieved, collect the antiserum.
-
Purify the polyclonal antibodies from the antiserum using protein A or G affinity chromatography. Alternatively, precipitation with ammonium sulfate can be used for initial purification.[12]
-
Dialyze the purified antibodies against PBS and determine the final concentration.[6]
-
Store the purified antibodies at -20°C or -80°C.
Direct Competitive ELISA Protocol
Materials:
-
Microtiter plates coated with sheep anti-rabbit IgG
-
Saxitoxin standards (e.g., 0.0125 to 0.3 ng/mL)[8]
-
Samples for analysis
-
Rabbit anti-saxitoxin antibody solution
-
Saxitoxin-HRP conjugate solution
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1M Sulfuric Acid)
-
Microplate reader
-
Bring all reagents and samples to room temperature (20-25°C).[4][5]
-
Add 50 µL of saxitoxin standards or samples to the appropriate wells of the microtiter plate.
-
Add 50 µL of the saxitoxin-HRP conjugate solution to each well.
-
Add 50 µL of the rabbit anti-saxitoxin antibody solution to each well.
-
Mix the plate gently and incubate for 30 minutes at room temperature.[8]
-
Wash the plate four times with 300 µL of wash buffer per well.[4]
-
Add 100 µL of substrate solution to each well and incubate for 30 minutes at room temperature, protected from direct sunlight.[4]
-
Add 100 µL of stop solution to each well to stop the reaction.[4] The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.[4]
Indirect Competitive ELISA Protocol
Materials:
-
Microtiter plates
-
STX-BSA coating antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% skimmed milk in PBS)
-
Saxitoxin standards
-
Samples for analysis
-
Purified rabbit anti-saxitoxin antibody
-
Goat anti-rabbit IgG-HRP conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1M Sulfuric Acid)
-
Microplate reader
-
Coat the microtiter plate wells with 100 µL of STX-BSA conjugate (e.g., 3 µg/mL in coating buffer) and incubate overnight at 4°C.[6][12]
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1 hour at 37°C.[6][12]
-
Wash the plate three times with wash buffer.
-
In a separate tube, pre-incubate 50 µL of saxitoxin standards or samples with 50 µL of the anti-saxitoxin antibody solution for a defined period (e.g., 5 minutes).[6]
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate and incubate for 1 hour at 4°C.[6]
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the goat anti-rabbit IgG-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour.[12]
-
Wash the plate four times with wash buffer.
-
Add 100 µL of substrate solution and incubate until sufficient color develops.
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm.
Data Presentation
The following tables summarize key quantitative data for saxitoxin ELISA development and validation.
Table 1: Performance Characteristics of Different Saxitoxin ELISA Formats
| Parameter | Direct Competitive ELISA | Indirect Competitive ELISA | Reference |
| Limit of Detection (LOD) | 3 pg/mL | 10 pg/mL | [6][7] |
| 0.015 ng/mL | [4][5] | ||
| 0.2 ng/g (in shellfish) | [14] | ||
| 25 pg/assay | [15] | ||
| IC50 Value | 0.28 ng/mL | 138 pg/mL | [14][16] |
| Working Range | 0.02 - 0.80 ng/mL (in blood) | [17] | |
| 0.06 - 2.0 ng/mL (in dried blood) | [17] | ||
| Assay Time | ~1 hour | ~3-4 hours | [4] |
Table 2: Cross-Reactivity of Anti-Saxitoxin Antibodies with Other PSP Toxins
| Toxin | Cross-Reactivity (%) - Assay 1 | Cross-Reactivity (%) - Assay 2 | Reference |
| Saxitoxin (STX) | 100 | 100 | [8] |
| Decarbamoyl Saxitoxin (dcSTX) | 19.2 | 56 | [8][15] |
| Neosaxitoxin (neoSTX) | 1.4 | 16 | [8][15] |
| Gonyautoxins (GTX 2/3) | 5.6 | 21 | [8][17] |
| Gonyautoxin (GTX 5) | 26.2 | [8] | |
| Decarbamoyl GTX 2/3 | 0.2 | [8] | |
| Decarbamoyl neosaxitoxin | 0.5 | [8] |
Visualizations
The following diagrams illustrate the key experimental workflows and principles described in this application note.
Caption: Overall workflow for developing a saxitoxin ELISA.
Caption: Principle of the direct competitive ELISA for saxitoxin.
Caption: Principle of the indirect competitive ELISA for saxitoxin.
References
- 1. Saxitoxin - Creative Diagnostics [cd-elisakit.com]
- 2. Frontiers | Microfluidic Flow Injection Immunoassay System for Algal Toxins Determination: A Case of Study [frontiersin.org]
- 3. food.r-biopharm.com [food.r-biopharm.com]
- 4. nemi.gov [nemi.gov]
- 5. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 6. uniroma2.it [uniroma2.it]
- 7. Production of antibodies and development of highly sensitive formats of enzyme immunoassay for saxitoxin analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. food.r-biopharm.com [food.r-biopharm.com]
- 9. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 10. ABRAXIS® Saxitoxins (PSP) Shipboard, ELISA, 96-test [goldstandarddiagnostics.us]
- 11. Saxitoxins (PSP) (EC 2002/225 Compliant), ELISA, 96 tests [goldstandarddiagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Indirect enzyme-linked immunosorbent assay for saxitoxin in shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Two formats of enzyme immunoassay for the detection of saxitoxin and other paralytic shellfish poisoning toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of saxitoxin in human blood by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Saxitoxin in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saxitoxin (B1146349) (STX) is a potent neurotoxin and a member of the paralytic shellfish toxin (PST) family.[1] It is a highly specific and reversible blocker of voltage-gated sodium channels (NaV), which are critical for the initiation and propagation of action potentials in neurons and other excitable cells.[1][2] STX exerts its effect by binding to receptor site 1 on the extracellular side of the channel's alpha subunit, physically occluding the pore and preventing the influx of sodium ions.[1][2][3] This precise mechanism of action makes saxitoxin an invaluable pharmacological tool for a wide range of applications in neuroscience research, from fundamental studies of ion channel biophysics to the investigation of complex neurological disorders like chronic pain.
Application Notes
Probing Voltage-Gated Sodium Channel (NaV) Function and Subtypes
Saxitoxin's high affinity and specificity for NaV channels make it a gold-standard tool for their characterization. Researchers utilize STX to:
-
Isolate and Quantify NaV Channels: Radiolabeled STX (e.g., [3H]saxitoxin) is used in binding assays to determine the density and distribution of NaV channels in various tissues and cell preparations.[4]
-
Pharmacologically Isolate Other Ion Currents: In electrophysiological studies, STX is applied to completely block sodium currents, thereby allowing for the uncontaminated study of other voltage-gated channels, such as potassium and calcium channels.[2][5]
-
Differentiate NaV Channel Subtypes: Different NaV channel isoforms exhibit varying affinities for STX.[1] While most neuronal channels are sensitive to nanomolar concentrations, some subtypes are more resistant. This differential sensitivity, often used in conjunction with other specific toxins like tetrodotoxin (B1210768) (TTX) and µ-conotoxins, allows researchers to pharmacologically dissect which NaV subtypes are present in a given neuron and their contribution to its electrical properties.[4] For instance, neuronal NaV channels typically display high affinity for STX but low affinity for µ-conotoxins, a profile distinct from skeletal muscle channels.[4]
Investigating Neuropathic Pain Mechanisms
Chronic and neuropathic pain states are often characterized by hyperexcitability of peripheral sensory neurons, driven by the upregulation or altered function of specific NaV channel isoforms.[6] Saxitoxin is a key tool in this area for:
-
Reducing Neuronal Hyperexcitability: By blocking NaV channels, STX can dampen the ectopic firing of sensory neurons that underlies neuropathic pain.[7]
-
Developing Novel Analgesics: STX and its analogs, such as neosaxitoxin, are being actively investigated as long-acting local anesthetics.[8][9] Studies have shown that combining STX with conventional local anesthetics can significantly prolong the duration of nerve blockade, offering potential for improved post-operative and chronic pain management.[7][8]
-
Imaging Pain Pathways: To better diagnose and understand chronic pain, fluorescently-labeled STX derivatives are being developed as imaging agents to visualize the location and changes in NaV channel expression on pain-sensing nerves in living models.[6]
Differentiating Action Potential-Dependent and Independent Neurotransmission
Neurotransmitter release from the presynaptic terminal can be broadly categorized into two modes: action potential-evoked synchronous release and spontaneous, action potential-independent "miniature" release. By completely blocking action potential propagation with STX, researchers can isolate and study the mechanisms governing spontaneous synaptic transmission. This is crucial for understanding synaptic homeostasis, development, and the effects of neuromodulators on baseline synaptic activity.
Modeling Neurotoxicity
Exposure to saxitoxin is the cause of paralytic shellfish poisoning (PSP), a serious and potentially fatal illness.[1] In the laboratory, STX is used in controlled settings to:
-
Study Mechanisms of Neuronal Damage: Research using chronic, low-dose STX exposure in animal models helps to elucidate the downstream cellular and molecular pathways that lead to neuronal damage and cognitive deficits.[10][11]
-
Investigate Synergistic Effects: STX can be used in combination with other pathological agents, such as viruses, to study potential synergistic effects on neuronal cell death and brain development.[12]
Data Presentation: Quantitative Parameters of Saxitoxin
The following table summarizes key quantitative data for the application of saxitoxin in various experimental contexts.
| Parameter | Value | Target/System | Application Context | Reference |
| Binding Affinity (Kd) | ~25 nM (for GIIIA) | Rat Skeletal Muscle NaV Channels | NaV Subtype Discrimination | [4] |
| ~50 nM (for GIIIA/B) | Electrophorus Electric Organ NaV Channels | NaV Subtype Discrimination | [4] | |
| 1-2 nM | Crayfish Giant Axon NaV Channels | Electrophysiology | [13] | |
| IC50 | 3 ± 0.5 ng/mL | Neuro-2a (N2a) cells | Cell-based toxicity assay | [14] |
| Varies by subtype | Human NaV 1.2 and 1.6 channels | High-throughput electrophysiology | [15] | |
| Effective Concentration | 200 nM | Crayfish Giant Axon | Gating current suppression | [13] |
| 12 ng/mL | hiPSC-derived Neuronal Cultures | Blockade of spontaneous activity | [12] | |
| Animal Dosing (In Vivo) | 2.7 µg/kg (low dose) | Cats (intravenous) | Pharmacokinetic studies | [16] |
| 10 µg/kg (high dose) | Cats (intravenous) | Pharmacokinetic studies | [16] | |
| 0.5 - 4.5 µg/kg/day | Mice (drinking water) | Chronic neurotoxicity study | [11] |
Experimental Protocols
Protocol 1: Electrophysiological Characterization of NaV Channel Blockade using Whole-Cell Patch-Clamp
Objective: To measure the blocking effect of saxitoxin on voltage-gated sodium currents in a neuronal cell line (e.g., Neuro-2a) or primary neurons.
Materials:
-
Cells expressing NaV channels (e.g., Neuro-2a, HEK293 transfected with a specific NaV subtype, or primary dorsal root ganglion neurons).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette pulling.
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. (pH adjusted to 7.2 with CsOH). Note: Cesium is used to block potassium channels internally.
-
Saxitoxin (STX) stock solution (e.g., 1 mM in water). Prepare fresh serial dilutions in external solution to achieve desired final concentrations (e.g., 1 nM to 1 µM).
Methodology:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to recording.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Establish Whole-Cell Configuration: Approach a single, healthy-looking cell with the recording pipette. Apply gentle suction to form a gigaohm seal. Apply a brief, stronger suction pulse to rupture the membrane and achieve the whole-cell configuration.
-
Record Baseline Sodium Currents: Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure NaV channels are in a closed, ready-to-activate state. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward sodium currents. Record the peak current at each voltage step.
-
Apply Saxitoxin: Switch the perfusion system to an external solution containing a known concentration of STX. Allow 2-5 minutes for the solution to fully exchange and the toxin to equilibrate.
-
Record Post-STX Sodium Currents: Repeat the voltage-step protocol from step 5. A significant reduction in the peak inward current should be observed.
-
Data Analysis:
-
Measure the peak inward current before (I_control) and after (I_STX) application of the toxin.
-
Calculate the percentage of block: % Block = (1 - (I_STX / I_control)) * 100.
-
To determine the IC50, repeat the experiment with multiple concentrations of STX and fit the resulting concentration-response data to a Hill equation.
-
Protocol 2: Competitive Radioligand Binding Assay for NaV Channel Subtype Discrimination
Objective: To differentiate NaV channel subtypes in a tissue preparation based on their differential affinity for saxitoxin and another selective toxin (e.g., µ-conotoxin GIIIA).[4]
Materials:
-
Tissue membrane preparation (e.g., from rat brain and skeletal muscle).
-
[3H]saxitoxin (radiolabeled STX).
-
Unlabeled saxitoxin (for determining non-specific binding).
-
µ-conotoxin GIIIA.
-
Binding Buffer: e.g., 50 mM HEPES, pH 7.4, containing 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO4, and 5.5 mM glucose.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Homogenize the desired tissue (e.g., rat brain, skeletal muscle) in a cold buffer and prepare a crude membrane fraction via differential centrifugation. Resuspend the final membrane pellet in the binding buffer.
-
Assay Setup: In a series of microcentrifuge tubes, combine:
-
A fixed amount of membrane protein (e.g., 50-100 µg).
-
A fixed, low concentration of [3H]saxitoxin (e.g., 1-2 nM).
-
Increasing concentrations of the competing, unlabeled ligand (µ-conotoxin GIIIA).
-
For Total Binding: Add buffer instead of a competitor.
-
For Non-Specific Binding: Add a high concentration of unlabeled STX (e.g., 1-2 µM).
-
-
Incubation: Incubate the tubes at 4°C for 60 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a vacuum manifold. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place each filter in a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific [3H]saxitoxin binding as a function of the log concentration of the competitor (µ-conotoxin GIIIA).
-
Fit the data to a competition binding equation to determine the inhibition constant (Ki) of the competitor.
-
A low Ki value in skeletal muscle membranes and a very high Ki (or no inhibition) in brain membranes would demonstrate the differential sensitivity of these NaV channel subtypes to µ-conotoxin.[4]
-
Visualizations
Caption: Mechanism of saxitoxin action on a voltage-gated sodium channel (NaV).
References
- 1. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discrimination of muscle and neuronal Na-channel subtypes by binding competition between [3H]saxitoxin and mu-conotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paralytic shellfish poisoning: clinical and electrophysiological observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Saxitoxin-Based Image-Guided Approach for the Management of Chronic Pain | Welcome to Bio-X [biox.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neosaxitoxin, a Paralytic Shellfish Poison toxin, effectively manages bucked shins pain, as a local long-acting pain blocker in an equine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of long-term low dose saxitoxin exposure on nerve damage in mice | Aging [aging-us.com]
- 12. Saxitoxin potentiates human neuronal cell death induced by Zika virus while sparing neural progenitors and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Saxitoxin and tetrodotoxin. Electrostatic effects on sodium channel gating current in crayfish axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of toxicity equivalent factors of paralytic shellfish poisoning toxins in seven human sodium channels types by an automated high throughput electrophysiology system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Toxic effects, pharmacokinetics and clearance of saxitoxin, a component of paralytic shellfish poison (PSP), in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Saxitoxin Dihydrochloride: A Potent Pharmacological Tool for Ion Channel Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Saxitoxin (B1146349) (STX) dihydrochloride (B599025) is a potent neurotoxin that acts as a highly selective and reversible blocker of voltage-gated sodium channels (NaVs).[1][2] Originally isolated from the butter clam Saxidomus giganteus, saxitoxin is produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1] Its ability to bind with high affinity to site 1 of the α-subunit of NaVs makes it an invaluable pharmacological tool for the study of ion channel biophysics, neuronal excitability, synaptic transmission, and for the development of novel therapeutics.[2][3] By occluding the ion pore, saxitoxin effectively inhibits the influx of sodium ions, thereby preventing the generation and propagation of action potentials in neurons and muscle cells.[1][4] This specific mechanism of action allows researchers to isolate and study the function of voltage-gated sodium channels in various physiological and pathological processes.
Mechanism of Action
Saxitoxin exerts its physiological effects by binding to the outer pore of voltage-gated sodium channels.[3][4] This binding is reversible and occurs at a specific location known as "site 1," which is formed by amino acid residues in the P-loops of the channel's α-subunit.[2][3] The binding of saxitoxin physically obstructs the channel pore, preventing the passage of sodium ions and thereby blocking the initiation and propagation of action potentials.[1][4] This leads to a state of flaccid paralysis in affected organisms.[1] The affinity of saxitoxin can vary among different subtypes of voltage-gated sodium channels.[5]
References
- 1. food.r-biopharm.com [food.r-biopharm.com]
- 2. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. issc.org [issc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Saxitoxin Dihydrochloride Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saxitoxin (B1146349) (STX) is a potent neurotoxin and a valuable research tool for studying voltage-gated sodium channels (Nav).[1][2] As a highly selective and reversible blocker of these channels, saxitoxin is instrumental in neuroscience research, particularly in studies involving neuronal excitability, synaptic transmission, and ion channel biophysics.[1][2] Saxitoxin dihydrochloride (B599025) is the salt form commonly used in research due to its stability and solubility in aqueous solutions.[3]
This document provides detailed application notes and protocols for the preparation and use of saxitoxin dihydrochloride solutions in cell culture applications. Adherence to strict safety protocols is paramount when handling this potent toxin.
Physicochemical Properties and Solubility
This compound is a hygroscopic, amorphous solid.[1] Its solubility and stability are critical considerations for preparing accurate and effective solutions for cell culture experiments.
Table 1: Solubility and Stability of this compound
| Property | Value/Description | References |
| Solubility | Very soluble in water and methanol. Sparingly soluble in ethanol (B145695) and glacial acetic acid. Insoluble in organic solvents. | [2][4][5][6] |
| Stability | Stable in neutral and acidic solutions (pH 3-5). Decomposes rapidly in alkaline media. Relatively heat-stable. | [2][3][4][7] |
| Storage (Solid) | Deep freeze (below -20°C). | [6][8] |
| Storage (Solution) | Store at -20°C in amber vials. Stock solutions in dilute acid (e.g., 3 mM HCl) can be stored at 4°C. | [2][9] |
Mechanism of Action
Saxitoxin exerts its biological effects by binding with high affinity to site 1 of the alpha-subunit of voltage-gated sodium channels.[2][10][11] This binding physically occludes the ion pore, preventing the influx of sodium ions into the cell.[2][10] The blockade of sodium channels inhibits the generation and propagation of action potentials in excitable cells like neurons and muscle cells, leading to paralysis.[1][10]
Caption: Mechanism of action of Saxitoxin.
Safety and Handling
EXTREME CAUTION IS REQUIRED WHEN HANDLING SAXITOXIN. It is a potent neurotoxin with the potential for fatal exposure.[12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[8][13][14]
-
Ventilation: Handle solid saxitoxin and concentrated stock solutions in a certified chemical fume hood or a ducted biological safety cabinet.[12]
-
Handling Powder: Avoid weighing out small amounts of powdered saxitoxin. It is recommended to resuspend the entire contents of the vial at once to avoid generating aerosols.[12]
-
Decontamination: All surfaces and equipment should be decontaminated with a 10% aqueous bleach solution for at least 30 minutes.[12] Saxitoxin is resistant to autoclaving.[12]
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) as hazardous waste in accordance with institutional guidelines.
In case of exposure, seek immediate medical attention by calling emergency services.
Experimental Protocols
Preparation of a 1 mM Primary Stock Solution
This protocol describes the preparation of a 1 mM stock solution from solid this compound (MW: 372.21 g/mol ).
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water or 0.003 M Hydrochloric Acid (HCl)
-
Sterile, conical microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Calculate the volume of solvent needed to achieve a 1 mM concentration. For example, to prepare a 1 mM solution from 1 mg of this compound:
-
Amount (mol) = 0.001 g / 372.21 g/mol = 2.686 x 10-6 mol
-
Volume (L) = 2.686 x 10-6 mol / 0.001 mol/L = 0.002686 L = 2.686 mL
-
-
In a chemical fume hood, carefully add the calculated volume of sterile water or 0.003 M HCl to the vial containing the solid this compound.
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the name of the compound, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C.
Preparation of Working Solutions for Cell Culture
Working solutions should be prepared fresh for each experiment by diluting the primary stock solution in the appropriate cell culture medium or buffered saline solution (e.g., PBS, HBSS).
Materials:
-
1 mM this compound primary stock solution
-
Sterile cell culture medium or buffered saline
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the final desired concentration of saxitoxin for your experiment. Working concentrations can vary widely depending on the cell type and the specific aims of the experiment. A typical starting point for blocking voltage-gated sodium channels in neuronal cultures is in the nanomolar range (e.g., 1-100 nM).
-
Perform serial dilutions of the 1 mM primary stock solution to achieve the desired final concentration. For example, to prepare 10 mL of a 100 nM working solution:
-
Intermediate Dilution (e.g., 10 µM): Add 1 µL of the 1 mM stock solution to 99 µL of cell culture medium.
-
Final Working Solution (100 nM): Add 100 µL of the 10 µM intermediate dilution to 9.9 mL of cell culture medium.
-
-
Gently mix the working solution by inverting the tube several times.
-
Use the working solution immediately to treat your cells.
Caption: Workflow for preparing Saxitoxin solutions.
Application in Cell Culture
A common application of saxitoxin in cell culture is to study its effect on neuronal activity. For example, in neuroblastoma cell lines, saxitoxin can be used to counteract the effects of sodium channel activators like veratridine.[15]
Table 2: Example Application and Working Concentrations
| Cell Line | Application | Example Working Concentration | Reference |
| Mouse Neuroblastoma (Neuro-2A) | Antagonize veratridine-induced sodium influx | Not specified, but effective in blocking the channel | [15] |
| CHO cells expressing human Nav1.4 | Determine IC50 values | Varies by congener | [16] |
Note: The optimal working concentration should be determined empirically for each cell type and experimental setup through a dose-response study.
Troubleshooting
-
Precipitation in stock solution: This may occur if the solvent is not appropriate or if the concentration is too high. Ensure the saxitoxin is fully dissolved before storage.
-
Loss of activity: Avoid repeated freeze-thaw cycles of the stock solution. Prepare single-use aliquots. Ensure the pH of the final working solution is not alkaline, as this can lead to rapid degradation of the toxin.[4]
-
Inconsistent results: Ensure accurate pipetting and thorough mixing at each dilution step. Prepare fresh working solutions for each experiment.
Conclusion
This compound is a powerful tool for investigating the function of voltage-gated sodium channels. Proper preparation of solutions and strict adherence to safety protocols are essential for obtaining reliable data and ensuring researcher safety. The information and protocols provided in this document serve as a guide for the safe and effective use of saxitoxin in cell culture applications.
References
- 1. Saxitoxin - Wikipedia [en.wikipedia.org]
- 2. This compound [benchchem.com]
- 3. opcw.org [opcw.org]
- 4. This compound | C10H19Cl2N7O4 | CID 132988485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SAXITOXIN CAS#: 35523-89-8 [m.chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications [mdpi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. The Effect of Experimental Protocol on the Toxicity of Saxitoxin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 14. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 15. A tissue culture assay for tetrodotoxin, saxitoxin and related toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural basis for saxitoxin congener binding and neutralization by anuran saxiphilins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Transmission with Saxitoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saxitoxin (B1146349) (STX) is a potent neurotoxin and a member of the paralytic shellfish toxin (PST) family.[1][2][3] Produced by certain species of marine dinoflagellates and freshwater cyanobacteria, STX is renowned for its high specificity and affinity as a blocker of voltage-gated sodium channels (NaVs).[1][4][5] This property makes it an invaluable pharmacological tool for researchers studying the intricacies of neuronal communication. By selectively inhibiting the channels responsible for the rising phase of the action potential, saxitoxin allows for the isolation and investigation of other synaptic processes, such as the roles of different ion channels in neurotransmitter release and postsynaptic signaling.[4][6] These application notes provide an overview of saxitoxin's mechanism of action and detailed protocols for its use in key experimental paradigms relevant to synaptic transmission research.
Mechanism of Action
Saxitoxin exerts its effect by binding to site 1 on the outer pore of the alpha subunit of most NaV subtypes.[1][7][8] The toxin's two guanidinium (B1211019) groups are crucial for this high-affinity interaction, effectively plugging the channel pore and physically obstructing the influx of sodium ions.[2][7] This blockade prevents membrane depolarization, thereby inhibiting the initiation and propagation of action potentials in neurons and other excitable cells.[4][6] The binding is reversible, though potent, with dissociation constants (Kd) often in the low nanomolar range.[8][9] This specific and potent action allows researchers to functionally eliminate the contribution of NaV-mediated currents to study other ionic conductances and cellular events.
Quantitative Data: Potency of Saxitoxin
The inhibitory potency of saxitoxin varies across different voltage-gated sodium channel subtypes and experimental preparations. This data is crucial for selecting the appropriate concentration for specific research applications.
Table 1: Inhibitory Potency (IC₅₀) of Saxitoxin on Various NaV Subtypes
| Channel Subtype | Preparation | IC₅₀ (nM) | Reference(s) |
| rNaV1.4 | CHO Cells | 2.8 ± 0.1 | [10] |
| hNaV1.7 | CHO Cells | 702 ± 53 | [10] |
| hNaV1.4 | CHO Cells | 3.0 ± 1.6 | [11][12] |
| Endogenous NaVs | PC12 Cells | 2.1 ± 0.2 | [6] |
| STX-derivative (Coumarin 16) | rNaV1.2 | 79 ± 8 | |
| STX-derivative (Succinimide) | rNaV1.2 | 38 ± 5 |
Table 2: Dissociation Constant (Kd) of Saxitoxin
| Preparation | Kd (nM) | Reference(s) |
| Crayfish Giant Axons | 1 - 2 | [9] |
| General (Muscle/Nerve) | ~2 | [8] |
| Endogenous NaVs (PC12 Cells) | 3.0 ± 0.5 | [6] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of saxitoxin action and its application in experimental workflows.
References
- 1. axolbio.com [axolbio.com]
- 2. Saxitoxin Is a Gating Modifier of hERG K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of the stability of saxitoxin and neosaxitoxin in acidic solutions and lyophilized samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Saxitoxins for Live Cell Imaging of Single Voltage-Gated Sodium Ion Channels beyond the Optical Diffraction Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Saxitoxin and tetrodotoxin. Electrostatic effects on sodium channel gating current in crayfish axons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Structural basis for saxitoxin congener binding and neutralization by anuran saxiphilins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
saxitoxin dihydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of saxitoxin (B1146349) dihydrochloride (B599025). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for saxitoxin dihydrochloride?
A1: For long-term stability, this compound should be stored under acidic and cold conditions. It is thermally stable and exhibits high stability at a pH of less than 4 and at low temperatures, such as -20°C.[1] Solid saxitoxin should be stored in a sealed, light-proof container as it is prone to oxidation when it absorbs moisture.[1] Commercially available solutions are often prepared in dilute hydrochloric acid and should be stored at -20°C.[2][3]
Q2: How stable is this compound in solution?
A2: this compound is stable in neutral and acidic solutions.[4] It can be stored long-term in diluted hydrochloric acid without losing activity.[1] A working solution prepared in water acidified to pH 3 with hydrochloric acid can be stable for more than one month if protected from evaporation.[5] However, it decomposes rapidly in alkaline media (pH > 8).[1][4]
Q3: Can I store this compound at room temperature?
A3: Storing this compound at room temperature is not recommended, especially for extended periods. Studies have shown that while it can be stable at 4°C for at least 32 days in mussel samples, degradation is more likely at higher temperatures.[6] For instance, in raw whale feces, saxitoxin concentration declined over time at room temperature (19°C).[7]
Q4: Is this compound sensitive to light?
A4: Yes, light exposure can accelerate the oxidative degradation of saxitoxin.[1] While direct photolysis may not be a primary degradation pathway, the presence of dissolved organic matter in a solution can lead to significant photochemical degradation.[8] Therefore, it is crucial to store this compound in light-proof containers.
Q5: What is the recommended procedure for preparing a working solution of this compound?
A5: To prepare a working solution, it is recommended to use water that has been acidified to pH 3 with hydrochloric acid.[5] When diluting, it is preferable to do so by mass to minimize errors.[5] If dilution by volume is necessary, the density of the stock solution should be taken into account.[5] It is also advised to handle dry forms of saxitoxin in a chemical fume hood and to resuspend the entire vial at once rather than weighing out aliquots.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Loss of Toxin Activity | 1. Improper Storage Temperature: Storage at temperatures above -20°C can lead to degradation over time.[7][10] 2. Incorrect pH: The solution pH may have risen above 4, leading to instability. Saxitoxin is unstable in alkaline conditions.[1][4] 3. Light Exposure: The solution may have been exposed to light, causing photodegradation.[1][8] 4. Microbial Degradation: If the solution is not sterile, microbial activity could lead to degradation.[11] | 1. Verify storage temperature and ensure it is consistently maintained at or below -20°C. 2. Check the pH of the solution. If necessary, adjust to pH 3-4 with dilute HCl. 3. Always store saxitoxin solutions in amber vials or wrapped in foil to protect from light. 4. Use sterile water and containers for solution preparation. Consider sterile filtering the solution. |
| Inconsistent Experimental Results | 1. Inaccurate Concentration: This could be due to improper dissolution of the lyophilized powder or errors in dilution. 2. Evaporation of Solvent: If the container is not sealed properly, evaporation of the solvent will increase the toxin concentration.[5] 3. Adsorption to Surfaces: Saxitoxin may adsorb to certain types of plastic or glass, especially at neutral or alkaline pH. | 1. Ensure the lyophilized powder is fully dissolved before making dilutions. Use calibrated pipettes and precise weighing for accurate concentrations. 2. Use tightly sealed containers for storage and during experiments. For working solutions, prepare fresh and use promptly. 3. Use low-adsorption plasticware or silanized glassware. |
| Precipitate Formation in Solution | 1. pH Change: A significant change in pH could affect the solubility of this compound. 2. Contamination: The solution may be contaminated with other substances. | 1. Check the pH of the solution and adjust if necessary. 2. Prepare a fresh solution using high-purity water and acid. |
Stability and Storage Conditions Summary
| Parameter | Condition | Stability | Reference(s) |
| Temperature (Solid) | -20°C | High | [2][3][12] |
| Temperature (Solution) | -20°C | Excellent (stable for at least 32 days in mussel samples) | [6] |
| 4°C | Good (stable for at least 32 days in mussel samples) | [6] | |
| Room Temperature (19-25°C) | Decreased stability over time | [7][10] | |
| pH | < 4 (Acidic) | High stability | [1] |
| Neutral | Stable | [4] | |
| > 8 (Alkaline) | Rapid decomposition | [1][4] | |
| Light | Light-proof conditions | Stable | [1] |
| Light exposure | Can accelerate oxidative degradation | [1][8] | |
| Solvent | Diluted Hydrochloric Acid | High stability | [1] |
| Water (acidified to pH 3) | Stable for over a month if protected from evaporation | [5] | |
| Methanol/Ethanol | Soluble, but stability data is less specific | [1] |
Experimental Protocols
Protocol for Assessing this compound Solution Stability
This protocol outlines a method to assess the stability of a this compound solution under specific storage conditions.
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in 3 mM hydrochloric acid.[13]
-
From the stock solution, prepare multiple aliquots of a working solution at a known concentration in the desired matrix (e.g., acidified water, buffer).
-
-
Storage Conditions:
-
Divide the aliquots into different storage groups (e.g., -20°C in the dark, 4°C in the dark, room temperature with light exposure).
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 1 week, 2 weeks, 1 month, 3 months).
-
-
Analysis:
-
At each time point, retrieve an aliquot from each storage condition.
-
Analyze the concentration of saxitoxin using a validated analytical method such as High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
-
Data Evaluation:
-
Compare the concentration of saxitoxin at each time point to the initial concentration (time 0).
-
A significant decrease in concentration indicates degradation under that specific storage condition.
-
Visualizations
Caption: Workflow for assessing saxitoxin stability.
Caption: Troubleshooting workflow for saxitoxin activity loss.
References
- 1. mdpi.com [mdpi.com]
- 2. cifga.com [cifga.com]
- 3. Saxitoxin dihydrocloride in aqueous hydrochloric acid (10 µg in 0.5 mL) [lgcstandards.com]
- 4. This compound | C10H19Cl2N7O4 | CID 132988485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stability of Saxitoxin in 50% Methanol Fecal Extracts and Raw Feces from Bowhead Whales (Balaena mysticetus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemical degradation of saxitoxins in surface waters [morressier.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Fate of Saxitoxins in Lake Water: Preliminary Testing of Degradation by Microbes and Sunlight [mdpi.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. The Effect of Experimental Protocol on the Toxicity of Saxitoxin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting artifacts in saxitoxin electrophysiology recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts encountered during saxitoxin (B1146349) (STX) electrophysiology recordings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for saxitoxin in electrophysiology?
A1: Saxitoxin is a potent neurotoxin that acts as a highly selective and reversible blocker of voltage-gated sodium channels (NaV).[1][2] It binds to receptor site 1 on the extracellular side of the channel, physically occluding the pore and preventing the influx of sodium ions.[3] This blockage inhibits the propagation of action potentials in neurons, leading to paralysis.[1][2]
Q2: My saxitoxin solution seems to be losing its effectiveness. What could be the cause?
A2: The stability of saxitoxin is sensitive to several environmental factors. It is more susceptible to oxidative degradation at a pH greater than 8.[1] Exposure to light and moisture can also accelerate its degradation.[1] For long-term stability, saxitoxin solutions should be stored in sealed, light-proof containers under appropriate temperature conditions, as it is generally stable in low-pH, low-temperature storage.[1][4]
Q3: Are there any known off-target effects of saxitoxin I should be aware of?
A3: While saxitoxin is highly specific for NaV channels, some studies have reported effects on other channels at higher concentrations.[1] These can include L-type calcium channels and HERG potassium channels, which could interfere with cellular ion balance and electrophysiological activities.[1][3]
Q4: What is the most common type of electrical noise in electrophysiology recordings, and how can I prevent it?
A4: The most prevalent artifact is 50/60 Hz line frequency noise (also known as mains hum) from AC power lines and nearby equipment.[5][6][7] The best way to prevent this is through proper grounding and shielding.[8] Ensure all components of your setup are connected to a single, common ground point to avoid ground loops.[8][9] Using a Faraday cage to enclose the setup is also crucial for shielding against electromagnetic interference.[8][9][10]
Troubleshooting Guides for Common Artifacts
Power Line Interference (50/60 Hz Hum)
Problem: A persistent, sinusoidal wave is contaminating the recording, obscuring the biological signal.
Question: How do I eliminate the 50/60 Hz hum in my recording?
Answer:
-
Check Grounding: The most common cause of 50/60 Hz noise is a ground loop.[10] Ensure every piece of equipment (amplifier, microscope, manipulators, computer) is connected to a single-point ground, such as a brass bar connected to a true earth ground.[8][9]
-
Isolate Noise Sources: Turn off non-essential electronic devices in the room one by one to identify the source of the interference.[10] Common culprits include monitors, centrifuges, vortexers, and fluorescent lights.[10] Keep noisy power supplies physically separate from your amplifier.
-
Use a Faraday Cage: A properly grounded Faraday cage is essential to shield your preparation from external electromagnetic fields.[8][9][10]
-
Minimize Cable Loops: Headstage cables can act as antennas for line-frequency noise. Run cables closely together, twist them, and keep them as short as possible to reduce noise pickup.[10]
-
Use Filtering as a Last Resort: If hardware solutions are insufficient, a notch filter can remove the specific 50/60 Hz frequency.[5][8][11] However, be aware that notch filters can sometimes introduce their own artifacts or distort the biological signal.[11][12] Some modern data acquisition systems include features like the HumSilencer that can remove line noise without distorting the signal.[12]
Unstable Seal or Baseline Drift
Problem: The gigaohm (GΩ) seal is unstable, or the baseline recording slowly wanders up and down.
Question: My GΩ seal is not forming or is unstable. What should I do?
Answer:
-
Check Solutions: Ensure the osmolarity of your internal and external solutions is correct. A common practice is to have the internal solution's osmolarity about 10-15% lower than the external solution (e.g., 285 mOsm internal vs. 310 mOsm external) to help form a tight seal.[13] Filter all solutions to remove particulate matter.[6]
-
Verify Cell Health: Unhealthy or dying cells will not form a stable seal.[6][14] Ensure your preparation is properly oxygenated and maintained.
-
Pipette Quality: Use fresh, clean pipettes. The shape and resistance of the pipette tip are critical.[15] A resistance of 4-6 MΩ is often suitable for mature neurons.[15]
-
Mechanical Stability: Vibrations from the building or perfusion system can cause an unstable seal.[7][15] Use an anti-vibration table and ensure the perfusion flow is smooth and free of air bubbles.[6][15]
Question: What causes my baseline to drift, and how can I fix it?
Answer:
-
Allow for Equilibration: Give the preparation sufficient time to stabilize after achieving the whole-cell configuration before starting your recording.[7]
-
Check the Reference Electrode: A faulty or unstable Ag/AgCl reference electrode is a common cause of drift.[7] Ensure it is properly chlorided and making good contact with the bath solution.
-
Temperature and Solution Stability: Fluctuations in the temperature of the recording solution can cause drift.[7] Ensure the solution is well-mixed and maintained at a constant temperature.[7] Also, check for any leaks in the perfusion system.[7]
-
Liquid Junction Potential: If you are changing solutions during an experiment, a significant difference in the liquid junction potential between the solutions can cause a baseline shift.[6]
Artifacts Related to Saxitoxin Application
Problem: Artifacts appear specifically when perfusing the saxitoxin-containing solution.
Question: I see artifacts only when applying saxitoxin. What could be the issue?
Answer:
-
Mechanical Artifacts: Ensure the flow rate of the drug solution is identical to the control solution.[6] A change in flow rate can cause mechanical stress on the cell and introduce artifacts. Air bubbles in the perfusion line are a common source of both mechanical and electrical artifacts.[6]
-
Compound Precipitation: If saxitoxin is not fully dissolved or precipitates out of the solution, the particles can clog perfusion lines or create electrical artifacts as they flow past the pipette tip.[6]
-
Toxin Degradation: As mentioned in the FAQs, saxitoxin can degrade under certain conditions (e.g., pH > 8).[1] This degradation could potentially alter the properties of your solution. Chlorination is an effective method for degrading saxitoxins, so ensure your solutions are free of chlorine.[16][17]
-
Vehicle Effects: If using a vehicle like DMSO, keep its concentration as low as possible, ideally ≤ 0.3%.[6] Higher concentrations can alter solution osmolarity and directly affect cell health and channel function.[6]
Data and Protocols
Summary of Key Quantitative Parameters
| Parameter | Recommended Value/Condition | Rationale | Source |
| Vehicle (DMSO) Concentration | ≤ 0.3% | Concentrations >1% can alter osmolarity and affect channel function. | [6] |
| Pipette Resistance | 4-6 MΩ (for mature neurons) | Optimal for achieving a stable GΩ seal without damaging the cell. | [15] |
| Solution Osmolarity | Internal: ~285 mOsm, External: ~310 mOsm | A slightly lower internal osmolarity aids in the formation of a GΩ seal. | [13] |
| Saxitoxin Solution pH | < 8.0 | STX is more stable at neutral or slightly acidic pH and degrades at pH > 8. | [1] |
| Free Chlorine Residual | 0 mg/L | Chlorine effectively degrades saxitoxin, reducing its potency. | [16] |
Experimental Protocol: Systematic Noise Troubleshooting
This protocol outlines a systematic approach to identifying and eliminating sources of electrical noise in an electrophysiology rig.
-
Establish a Baseline: Place the recording pipette in the bath solution without approaching a cell. Observe the noise level on an oscilloscope or data acquisition software.[6]
-
Identify the Noise Signature: Use spectral analysis software to identify the frequency components of the noise. A large peak at 50 or 60 Hz indicates power line interference.[10]
-
Systematic Equipment Check:
-
Turn off all equipment associated with the rig except for the amplifier and data acquisition system.
-
Turn on each piece of equipment one by one, observing the noise level at each step.
-
If a particular device introduces significant noise, try moving it further away, plugging it into a different circuit, or improving its grounding.
-
-
Grounding Check:
-
Verify that all metal components (Faraday cage, microscope, manipulators) are connected to the single-point ground.
-
Temporarily lift the ground connection of individual components to see if the noise decreases, which could indicate a ground loop.
-
-
Shielding Check:
-
Ensure the Faraday cage is completely closed and properly grounded.
-
Check for any gaps or openings that might allow electromagnetic interference to enter.
-
Visualizations
Caption: Mechanism of action for saxitoxin on voltage-gated sodium channels.
Caption: General workflow for troubleshooting common electrophysiology artifacts.
References
- 1. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saxitoxin - Wikipedia [en.wikipedia.org]
- 3. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Saxitoxin in 50% Methanol Fecal Extracts and Raw Feces from Bowhead Whales (Balaena mysticetus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.a-msystems.com [blog.a-msystems.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Signal Amplification and Noise Reduction in Electrophysiology Data [labx.com]
- 9. Reducing Interference During Electrophysiology Recording Sessions [kontex.io]
- 10. plexon.com [plexon.com]
- 11. Decreased Noise Using a Novel Electrophysiology Recording System | ECR Journal [ecrjournal.com]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. reddit.com [reddit.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Patch Clamp Protocol [labome.com]
- 16. Chlorination for degrading saxitoxins (paralytic shellfish poisons) in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: Optimizing Saxitoxin (STX) for Sodium Current Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively utilizing saxitoxin (B1146349) (STX) to block voltage-gated sodium channels (NaV). Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of saxitoxin for blocking sodium currents.
Q1: What is a good starting concentration for saxitoxin to block sodium currents?
A good starting concentration for STX depends on the specific sodium channel subtype you are targeting. For highly sensitive subtypes, a concentration in the low nanomolar range is recommended, while less sensitive subtypes may require higher concentrations. It is always best to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. Generally, a concentration of 1-10 nM is a reasonable starting point for STX-sensitive channels.
Q2: I am not seeing a complete block of the sodium current, even at high concentrations of STX. What could be the issue?
Several factors could contribute to an incomplete block of sodium currents:
-
Sodium Channel Subtype: Ensure you are aware of the specific NaV subtype expressed in your system. Some subtypes, like human NaV1.7, are significantly less sensitive to STX. For example, the IC50 of STX for rat NaV1.4 is 2.8 ± 0.1 nM, whereas for human NaV1.7 it is 702 ± 53 nM, a 250-fold difference in potency[1].
-
Toxin Stability: Saxitoxin is most stable in slightly acidic conditions and can degrade at alkaline pH[2]. Prepare fresh dilutions of STX from a stock solution for each experiment.
-
Use-Dependence: The blocking effect of STX can be use-dependent, meaning the block may become more pronounced with repeated channel opening[3]. Consider applying a train of depolarizing pulses to assess for use-dependent effects.
-
Presence of Internal Cations: Certain internal cations can reduce the effectiveness of STX block[4]. Check the composition of your internal solution.
Q3: My STX stock solution seems to have lost its potency. How should I properly store it?
Proper storage of saxitoxin is crucial for maintaining its potency. STX is soluble in water, methanol, and ethanol[2]. For long-term storage, it is recommended to prepare stock solutions (e.g., 1-5 mM) in MilliQ water, aliquot them into small volumes, and store them at -20°C or below[5]. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the toxin.
Q4: Can the pH of my external solution affect the potency of saxitoxin?
Yes, the pH of the external solution can significantly impact STX potency. Saxitoxin has a greater effect at neutral pH due to the protonation of its hydroxyl groups[6]. It is stable in slightly acidic environments but tends to oxidize under alkaline conditions[2]. Therefore, maintaining a stable and appropriate pH of your external solution is critical for consistent results. Low internal pH has also been shown to reduce the block by external STX[4].
Q5: Are there any safety precautions I should take when handling saxitoxin?
Saxitoxin is an extremely potent neurotoxin, and exposure can be fatal[7]. Always handle STX in a designated area, such as a chemical fume hood or a certified biological safety cabinet, especially when working with the powdered form. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. In case of accidental exposure, seek immediate medical attention by calling emergency services[7]. Inactivation of STX can be achieved by treatment with a 10% aqueous bleach solution for at least 30 minutes[7].
Data Presentation: Saxitoxin IC50 Values for Sodium Channel Subtypes
The following table summarizes the half-maximal inhibitory concentration (IC50) values of saxitoxin for various voltage-gated sodium channel subtypes, providing a reference for selecting appropriate concentrations in your experiments.
| Sodium Channel Subtype | Expression System | IC50 (nM) | Reference |
| Rat NaV1.4 | CHO cells | 2.8 ± 0.1 | [1] |
| Human NaV1.7 | CHO cells | 702 ± 53 | [1] |
| Human NaV1.4 | Mammalian cells | 3.0 ± 1.6 | [5] |
| Rat NaV1.2 | - | 1.2 ± 0.1 (high freq.) | [8] |
| Rat NaV1.2 | - | 2.9 ± 0.1 (low freq.) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of saxitoxin.
Protocol 1: Preparation of Saxitoxin Stock and Working Solutions
-
Safety First: Handle solid saxitoxin powder in a chemical fume hood or a certified biological safety cabinet. Wear appropriate PPE.
-
Stock Solution Preparation:
-
Allow the lyophilized STX to equilibrate to room temperature before opening the vial.
-
Reconstitute the entire vial of STX in high-purity water (e.g., Milli-Q) or a suitable buffer to a stock concentration of 1-5 mM[5].
-
Gently vortex to ensure the toxin is fully dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of STX in your external recording solution to achieve the desired final concentrations for your experiment. It is crucial to prepare these dilutions fresh for each experiment to ensure potency.
-
Protocol 2: Determining the Optimal STX Concentration using Electrophysiology
-
Cell Preparation: Prepare your cells expressing the sodium channel of interest for electrophysiological recording (e.g., whole-cell patch-clamp).
-
Establish a Stable Baseline: Obtain a stable whole-cell recording and establish a baseline of sodium current by applying a series of voltage steps.
-
Application of STX:
-
Begin by perfusing the lowest concentration of your STX dilution series onto the cell.
-
Allow sufficient time for the toxin to equilibrate and the block to reach a steady state. This may take several minutes.
-
-
Data Acquisition: Record the sodium current at each STX concentration, ensuring a stable level of block is achieved before moving to the next concentration.
-
Dose-Response Curve:
-
Wash out the toxin to observe the reversibility of the block.
-
Repeat the application with increasing concentrations of STX.
-
Plot the percentage of current inhibition as a function of STX concentration.
-
Fit the data with a Hill equation to determine the IC50 value, which represents the concentration at which 50% of the sodium current is blocked.
-
Visualizations
Experimental Workflow for STX Optimization
Caption: Workflow for determining the optimal STX concentration.
Troubleshooting Logic for Incomplete Sodium Current Block
Caption: Decision tree for troubleshooting incomplete STX block.
References
- 1. pnas.org [pnas.org]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. rupress.org [rupress.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural basis for saxitoxin congener binding and neutralization by anuran saxiphilins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Trifunctional Saxitoxin Conjugates for Covalent Labeling of Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
saxitoxin dihydrochloride solubility in different buffers
Welcome to the technical support center for saxitoxin (B1146349) dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information for the successful use of saxitoxin dihydrochloride in experimental settings. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is very soluble in water.[1] For long-term stability, it is best to dissolve it in a slightly acidic solution. A common practice is to prepare stock solutions in dilute hydrochloric acid (e.g., 3 mM HCl) and store them at low temperatures.[2]
Q2: How should I store this compound solutions?
A2: For long-term storage, solutions should be kept in a sealed, light-proof container at -20°C.[3] Saxitoxin is stable under acidic conditions (pH < 4) and at low temperatures.[3] It is prone to oxidation and inactivation in alkaline environments (pH > 8).[3]
Q3: What is the stability of this compound in different buffers and temperatures?
A3: this compound exhibits good stability in neutral and weakly to moderately acidic solutions.[4] It is relatively heat-stable but will decompose rapidly in alkaline media.[1] For instance, at pH 3-4 and stored at -35°C, it shows no significant change. However, at 25°C and pH 6-7, its concentration can decrease over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation observed after adding saxitoxin to a buffer. | The buffer pH may be too high (alkaline), causing the saxitoxin to become unstable and precipitate. Certain buffer components might also interact with saxitoxin. | Ensure the final pH of your working solution is in the acidic to neutral range (ideally pH 3-6). If using a buffer with a higher pH is necessary for your experiment, prepare the saxitoxin working solution immediately before use and minimize the time it spends in the alkaline buffer. Consider using a different buffer system if precipitation persists. |
| The saxitoxin solution has turned a yellowish color. | This may indicate degradation of the saxitoxin, especially if the solution has been stored for a long time, at a high temperature, or at an inappropriate pH. Oxidation can lead to the formation of colored degradation products. | Discard the solution and prepare a fresh one from a solid this compound standard. To prevent this, always store stock solutions in acidic, light-proof containers at or below -20°C. |
| Inconsistent experimental results using the same saxitoxin solution. | This could be due to degradation of the saxitoxin in the working solution, especially if it is prepared in a buffer with a pH outside the optimal stability range and not used immediately. It could also be due to repeated freeze-thaw cycles of the stock solution. | Prepare fresh working solutions for each experiment from a stock solution that has undergone minimal freeze-thaw cycles. Aliquoting the stock solution upon initial preparation is highly recommended. Always verify the pH of your final working solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 1 mM this compound stock solution in 3 mM HCl.
Materials:
-
This compound (solid)
-
3 mM Hydrochloric acid (HCl), sterile
-
Sterile, light-proof microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is 372.21 g/mol .
-
Weigh the this compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube on a calibrated analytical balance.
-
Dissolve in HCl: Add the appropriate volume of sterile 3 mM HCl to the tube containing the this compound.
-
Vortex: Vortex the solution until the this compound is completely dissolved.
-
Aliquot: Aliquot the stock solution into smaller volumes in sterile, light-proof microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or below for long-term storage.
Protocol 2: Preparation of a this compound Working Solution in a Neutral Buffer
This protocol describes the preparation of a 1 µM this compound working solution in Phosphate Buffered Saline (PBS) at pH 7.4.
Materials:
-
This compound stock solution (e.g., 1 mM in 3 mM HCl)
-
Phosphate Buffered Saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw stock solution: Thaw an aliquot of the this compound stock solution on ice.
-
Calculate dilution: Determine the volume of the stock solution needed to prepare the desired final concentration and volume of the working solution. For example, to make 1 mL of 1 µM working solution from a 1 mM stock, you will need 1 µL of the stock solution.
-
Prepare working solution: In a sterile microcentrifuge tube, add the calculated volume of the stock solution to the appropriate volume of sterile PBS (pH 7.4). In this example, add 1 µL of the 1 mM stock solution to 999 µL of PBS.
-
Mix gently: Gently mix the solution by pipetting up and down or by brief vortexing.
-
Use immediately: It is highly recommended to use the working solution in a neutral or alkaline buffer immediately after preparation to minimize degradation. Do not store this compound in neutral or alkaline buffers for extended periods.
Data Presentation
Table 1: Qualitative Solubility and Stability of this compound
| Solvent/Buffer | pH Range | Solubility | Stability | Notes |
| Water | ~7 | Very Soluble[1] | Good, but better in acidic conditions | Best for immediate use. |
| Dilute HCl (e.g., 3 mM) | Acidic (<4) | Very Soluble | Excellent | Recommended for long-term storage of stock solutions.[2] |
| Phosphate Buffered Saline (PBS) | ~7.4 | Very Soluble | Moderate | Prone to degradation over time. Prepare fresh and use immediately. |
| Citrate Buffer | Acidic to Neutral | Very Soluble | Good to Excellent | A good choice for experiments requiring a buffered acidic environment. |
| TRIS Buffer | Neutral to Alkaline | Very Soluble | Poor to Moderate | Significant degradation can occur, especially at pH > 8. Avoid for storage and prepare immediately before use if required for the experiment. |
Disclaimer: The information provided in this technical support center is for guidance only. Researchers should always consult primary literature and perform their own validation experiments to ensure the suitability of their this compound solutions for their specific applications.
References
Saxitoxin Detoxification Methods: A Technical Support Center for Laboratory Settings
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on detoxification methods for saxitoxin (B1146349) (STX) in a laboratory environment. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research needs.
Troubleshooting Guides
This section addresses common issues that may arise during saxitoxin detoxification experiments.
| Issue | Potential Cause | Solution |
| Incomplete Toxin Removal with Activated Carbon | Suboptimal pH: The adsorption of saxitoxin to activated carbon is pH-dependent, with efficiency increasing at higher pH values.[1] | Adjust the pH of the saxitoxin solution to be between 8 and 10 before adding activated carbon.[2] |
| Presence of Natural Organic Matter (NOM): NOM can compete with saxitoxin for binding sites on the activated carbon, reducing its effectiveness. | Consider a pre-treatment step to remove NOM if working with environmental samples. Increase the dose of activated carbon or the contact time. | |
| Insufficient Contact Time: The adsorption process requires adequate time for equilibrium to be reached. | Increase the incubation time of the saxitoxin solution with the activated carbon. Agitate the mixture to ensure thorough contact. | |
| Inappropriate Activated Carbon Type: The efficacy of activated carbon can vary based on its source material and physical properties (e.g., pore size, surface area). | Test different types of activated carbon (e.g., wood-based, bituminous coal-based) to find the most effective one for your specific application.[3] | |
| Low Efficiency of Chemical Degradation (e.g., Chlorination) | Incorrect pH: The effectiveness of chlorine-based oxidants is highly pH-dependent. Degradation of saxitoxin increases significantly at a pH above 7.5.[4] | Adjust the pH of the saxitoxin solution to 9 for optimal degradation with chlorine.[5] |
| Insufficient Oxidant Concentration/Contact Time: A sufficient residual of the oxidizing agent is necessary for complete detoxification. | Ensure a free chlorine residual of at least 0.5 mg/L is present after a 30-minute contact time for over 90% removal of most saxitoxins.[4][5] For general lab decontamination, a 1.0% sodium hypochlorite (B82951) solution for 30 minutes is effective.[6][7][8] | |
| Presence of Other Oxidizable Substances: Other compounds in the solution may consume the oxidant, reducing the amount available to degrade saxitoxin. | Increase the initial concentration of the oxidant to account for other reactive species in the matrix. | |
| Failure of Biological Degradation | Non-viable Bacterial Culture: The bacteria responsible for degradation may not be active or present in sufficient numbers. | Ensure the bacterial culture (e.g., Bacillus flexus) is viable and in the correct growth phase before introducing it to the saxitoxin-containing medium. |
| Suboptimal Growth Conditions: Temperature and pH can significantly impact bacterial growth and enzymatic activity. | Maintain the optimal temperature (e.g., 30°C for Bacillus flexus) and pH (e.g., pH 8 for Bacillus flexus) for the specific bacterial strain being used.[9][10][11] | |
| Toxin Concentration is Too High: Very high concentrations of saxitoxin may be inhibitory to the bacteria. | Dilute the saxitoxin solution to a concentration that is not toxic to the degrading bacteria. The degradation rate is dependent on the initial toxin concentration.[9][10] | |
| Inconsistent or Unreliable Saxitoxin Quantification Post-Detoxification | Interference from Detoxification Reagents: Residual chemicals from the detoxification process can interfere with analytical methods like HPLC or ELISA. | Neutralize or remove any remaining detoxification reagents before analysis. For example, quench residual chlorine with sodium thiosulfate.[12] |
| Formation of Degradation Byproducts: Chemical or biological degradation can produce byproducts that may have some residual toxicity or interfere with analytical detection. | Use analytical methods that can distinguish between the parent saxitoxin and its degradation products. The formation of a less toxic disulfated sulfocarbamoyl-C1 variant has been observed with Bacillus flexus degradation.[9][10][11] | |
| Improper Sample Preparation/Storage: Saxitoxin can be unstable under certain conditions, leading to inaccurate measurements. | Store saxitoxin standards and samples at a low pH (around 3-4) and low temperature (-20°C or below) for long-term stability.[13][14] For short-term storage, refrigeration is adequate.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for complete saxitoxin inactivation in a laboratory setting?
A1: For complete inactivation of saxitoxin in solutions, equipment, and spills, treatment with a 1.0% aqueous sodium hypochlorite (bleach) solution for at least 30 minutes is a highly effective and recommended procedure.[6][7][8]
Q2: Can I autoclave saxitoxin waste for disposal?
A2: No, saxitoxin is heat-resistant and not effectively inactivated by steam autoclaving. Chemical inactivation is required prior to disposal.[15]
Q3: How does pH affect saxitoxin stability and detoxification?
A3: Saxitoxin is more stable at acidic pH.[13][14] Conversely, its degradation by chemical oxidation with chlorine is significantly more effective at an alkaline pH of 9.[4][5] Adsorption to activated carbon is also more efficient at higher pH levels.[1] Biological degradation by certain bacteria, such as Bacillus flexus, is optimal around pH 8.[9][10][11]
Q4: Are the degradation products of saxitoxin still toxic?
A4: Chemical oxidation with chlorine has been shown to eliminate the acute toxicity as determined by mouse bioassay.[4] Biological degradation by Bacillus flexus can transform saxitoxin into a non-toxic, less toxic analog.[9][10][11] However, it is crucial to verify the absence of toxicity of the final solution, as some degradation byproducts may retain some biological activity.
Q5: What is the primary mechanism of action of saxitoxin?
A5: Saxitoxin is a potent neurotoxin that blocks voltage-gated sodium channels in nerve and muscle cells. This blockage prevents the influx of sodium ions, thereby inhibiting the generation and propagation of action potentials, leading to paralysis.[16]
Quantitative Data on Detoxification Methods
The following tables summarize the efficiency of various saxitoxin detoxification methods based on available laboratory data.
Table 1: Chemical Detoxification of Saxitoxin
| Method | Oxidant/Reagent | pH | Contact Time | Residual Oxidant | Toxin Removal Efficiency | Reference(s) |
| Chlorination | Sodium Hypochlorite | 9 | 30 min | 0.5 mg/L free chlorine | >90% for STX and most analogs | [4][5] |
| Chlorination | Sodium Hypochlorite | <7.5 | 30 min | 0.5 mg/L free chlorine | Significantly lower than at pH 9 | [4] |
| General Inactivation | Sodium Hypochlorite | Not specified | 30 min | Not applicable | Effective for working solutions, equipment, and spills | [6][7][8] |
| Ozonation | Ozone | Not specified | Not specified | Not specified | Ineffective for STX and highly toxic analogs | [17] |
Table 2: Physical Adsorption of Saxitoxin
| Method | Adsorbent | pH | Contact Time | Conditions | Toxin Removal Efficiency | Reference(s) |
| Adsorption | Powdered Activated Carbon | 10.7 | Not specified | Deionized water | Significantly increased removal compared to lower pH | [1] |
| Adsorption | Powdered Activated Carbon | 5.7 | Not specified | Deionized water | Lower removal efficiency | [1] |
| Adsorption | Granular Activated Carbon | Not specified | Not specified | Raw drinking water | Removed all STX, dc-STX, and GTXs; partially removed C-toxins | [17] |
| Adsorption | Graphene Nanoplatelets | 7 | 60 min | Laboratory water | >90% | [18][19] |
Table 3: Biological Detoxification of Saxitoxin
| Method | Organism | Initial STX Conc. (µg/L) | Temperature | pH | Degradation Rate/Efficiency | Reference(s) |
| Biodegradation | Bacillus flexus SSZ01 | 50 | 30°C | 8 | 10 µg/L/day | [9][10] |
| Biodegradation | Bacillus flexus SSZ01 | 0.5 | 30°C | 8 | 0.06 µg/L/day | [9][10] |
| Biodegradation | Bacteria from Mytilus edulis | Not specified | Not specified | Not specified | >90% reduction in overall toxicity within 3 days; 100% degradation of STX and neoSTX in 1-3 days | [20] |
Experimental Protocols
Protocol 1: Chemical Detoxification of Saxitoxin in Solution using Sodium Hypochlorite
This protocol is intended for the inactivation of saxitoxin in aqueous solutions.
-
Preparation:
-
Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Prepare a fresh 1.0% (v/v) solution of sodium hypochlorite (household bleach is typically 5-6% sodium hypochlorite and can be diluted accordingly).
-
If necessary, prepare a solution of sodium hydroxide (B78521) to adjust the pH.
-
-
pH Adjustment:
-
Measure the pH of the saxitoxin-containing solution.
-
Adjust the pH to 9.0 using a dilute solution of sodium hydroxide. This is crucial for efficient degradation.
-
-
Inactivation:
-
Add the 1.0% sodium hypochlorite solution to the saxitoxin solution to achieve a final concentration that provides a free chlorine residual of at least 0.5 mg/L after 30 minutes. For general lab waste, adding one volume of 10% bleach to nine volumes of toxin solution is a common practice.
-
Mix the solution gently.
-
Allow the reaction to proceed for a minimum of 30 minutes at room temperature.
-
-
Verification (Optional but Recommended):
-
After the 30-minute contact time, quench any residual chlorine by adding a slight excess of sodium thiosulfate.
-
Analyze a sample of the treated solution using a validated analytical method (e.g., HPLC-FLD, LC-MS/MS, or ELISA) to confirm the absence of saxitoxin.
-
-
Disposal:
-
Once inactivation is confirmed, the solution can be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Protocol 2: Physical Removal of Saxitoxin using Powdered Activated Carbon (PAC)
This protocol describes a batch adsorption method for removing saxitoxin from a solution.
-
Preparation:
-
Select a suitable powdered activated carbon.
-
Prepare the saxitoxin solution in a flask or beaker.
-
-
pH Adjustment:
-
Measure the pH of the saxitoxin solution and adjust it to a range of 8-10 for optimal adsorption.
-
-
Adsorption:
-
Add the powdered activated carbon to the saxitoxin solution. The required amount will depend on the initial toxin concentration and the specific PAC used; a starting point could be in the range of 10-50 mg/L.
-
Place the flask on a shaker or use a magnetic stirrer to keep the PAC suspended in the solution.
-
Allow the adsorption to proceed for a sufficient contact time (e.g., 1-2 hours). The optimal time may need to be determined experimentally.
-
-
Separation:
-
Remove the activated carbon from the solution by filtration (e.g., using a 0.45 µm filter) or centrifugation.
-
-
Analysis:
-
Analyze the filtrate or supernatant to determine the final saxitoxin concentration and calculate the removal efficiency.
-
Protocol 3: Biological Degradation of Saxitoxin using Bacillus flexus
This protocol provides a general framework for a laboratory-scale biodegradation experiment.
-
Bacterial Culture Preparation:
-
Inoculate a suitable liquid culture medium with Bacillus flexus SSZ01.
-
Incubate the culture under optimal growth conditions (e.g., 30°C with shaking) until it reaches the desired growth phase (e.g., mid-logarithmic phase).
-
-
Biodegradation Assay:
-
In a sterile flask, add the saxitoxin solution to a sterile culture medium.
-
Adjust the pH of the medium to 8.0.
-
Inoculate the saxitoxin-containing medium with the prepared Bacillus flexus culture.
-
Incubate the flask at 30°C with shaking.
-
Include a control flask with saxitoxin but without the bacterial inoculum to account for any abiotic degradation.
-
-
Monitoring:
-
At regular time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from the experimental and control flasks.
-
Separate the bacterial cells from the medium by centrifugation or filtration.
-
Analyze the saxitoxin concentration in the supernatant.
-
-
Data Analysis:
-
Plot the saxitoxin concentration over time to determine the degradation rate.
-
Visualizations
Saxitoxin Mechanism of Action
References
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chlorination for degrading saxitoxins (paralytic shellfish poisons) in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. water360.com.au [water360.com.au]
- 6. Toxin Inactivation – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Article - Biological Safety Manual - ... [policies.unc.edu]
- 8. uab.cat [uab.cat]
- 9. researchgate.net [researchgate.net]
- 10. Biotransformation and detoxification of saxitoxin by Bacillus flexus in batch experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 13. Stability of Saxitoxin in 50% Methanol Fecal Extracts and Raw Feces from Bowhead Whales (Balaena mysticetus) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Removal of saxitoxins from drinking water by granular activated carbon, ozone and hydrogen peroxide--implications for compliance with the Australian drinking water guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Bacterial degradation of paralytic shellfish toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of saxitoxin in experimental solutions
Welcome to the technical support center for saxitoxin (B1146349) (STX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of saxitoxin in experimental solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving saxitoxin, offering potential causes and solutions to ensure the stability and integrity of your toxin solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Toxin Potency/Activity | Improper pH: Saxitoxin is susceptible to degradation in neutral to alkaline conditions (pH > 7).[1][2][3] Oxidation of the C8 guanidino group is more likely at pH > 8.[2][4] | Maintain a slightly acidic pH, ideally between 3 and 4, for your saxitoxin solutions.[1][2] Use dilute acidic solutions, such as 0.1 M HCl or acetic acid, for reconstitution and dilution.[5] |
| Elevated Temperature: Higher temperatures accelerate the degradation of saxitoxin.[1][6] | For short-term storage, keep solutions refrigerated at approximately 4-5°C.[1][7] For long-term storage, freezing at -20°C or -35°C is recommended.[1][6][8] | |
| Light Exposure: Exposure to light, particularly UV radiation, can cause photochemical degradation of saxitoxin, especially in the presence of dissolved organic matter.[2][4][9][10] | Store saxitoxin solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[2][4] Avoid unnecessary exposure to direct sunlight or intense laboratory lighting. | |
| Oxidation: Saxitoxin can be oxidized, leading to a loss of biological activity.[2][4][11] This is more likely in the presence of oxidizing agents or at higher pH.[2][11] | Prepare solutions with high-purity, deoxygenated water where possible. Avoid introducing oxidizing agents into your experimental setup unless it is part of the protocol. | |
| Microbial Contamination: Bacteria, such as some species of Pseudoalteromonas, can degrade saxitoxin.[1][4][6] | Use sterile techniques when preparing and handling saxitoxin solutions. Filter-sterilize solutions if appropriate for your application. | |
| Inconsistent Experimental Results | Solvent Evaporation: Over time, especially with small volumes, solvent evaporation can concentrate the saxitoxin, leading to variability. | Use tightly sealed vials for storage. For long-term storage, consider ampoules if practical. |
| Use of Lyophilized Powder: While seemingly stable, lyophilized saxitoxin can be hygroscopic and prone to oxidation upon moisture absorption.[2][4] Some studies suggest that the lyophilization process itself can affect the stability of certain saxitoxin analogs.[8] | Reconstitute lyophilized saxitoxin in a suitable acidic buffer immediately after opening and aliquot for single-use to avoid repeated freeze-thaw cycles and moisture exposure. | |
| Precipitate Formation in Solution | Solvent Incompatibility: Saxitoxin is soluble in water, methanol, and ethanol (B145695) but not in many other organic solvents.[3] | Ensure your experimental buffer system is compatible with saxitoxin's solubility profile. |
| pH Changes: A significant shift in the pH of the solution could potentially affect the solubility of saxitoxin or other components in the matrix, leading to precipitation. | Re-verify the pH of your stock and working solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for saxitoxin stock solutions?
A1: For long-term stability, saxitoxin stock solutions should be stored in a slightly acidic solution (pH 3-4) at low temperatures, ideally -20°C or colder.[1][2][12] The use of amber glass vials or other light-protecting containers is also crucial to prevent photodegradation.[2][4]
Q2: Can I use a neutral pH buffer for my experiment with saxitoxin?
A2: While some experimental protocols may require a neutral pH, it is important to be aware that saxitoxin is less stable at neutral and alkaline pH.[1][2][3] If a neutral pH is necessary, prepare the working solution immediately before use and conduct the experiment in a timely manner to minimize degradation. Consider running a control to assess the extent of degradation under your specific experimental conditions.
Q3: How long can I store saxitoxin in a refrigerator at 4°C?
A3: In an appropriate acidic buffer (pH 3-4), saxitoxin can be stable for several months at 4°C.[1][7] However, for storage exceeding a few weeks, freezing is the recommended method to ensure minimal degradation.[1][6]
Q4: Is it necessary to handle saxitoxin in the dark?
A4: Yes, it is highly recommended to minimize light exposure.[2][4] Photochemical degradation can be a significant pathway for saxitoxin breakdown, especially in the presence of dissolved organic matter.[9][10] Always use light-protecting containers and avoid leaving solutions on the benchtop exposed to light for extended periods.
Q5: What solvents should I use to dissolve saxitoxin?
A5: Saxitoxin is soluble in water, methanol, and ethanol.[3] For preparing stock solutions, dilute aqueous acids like 0.1 M hydrochloric acid or acetic acid are commonly used to ensure both solubility and stability.[13][5]
Q6: Can I autoclave saxitoxin solutions to sterilize them?
A6: No, saxitoxin is unusually resistant to steam autoclaving.[14] Autoclaving is not an effective method for inactivating saxitoxin and should not be used for sterilization if the toxin's integrity is to be maintained. For sterilization, filtration through a 0.22 µm filter is a more appropriate method.
Quantitative Data on Saxitoxin Stability
The following table summarizes the stability of saxitoxin under various storage conditions.
| Matrix | pH | Temperature | Duration | Remaining Saxitoxin (%) | Reference |
| Purified Toxin Mixture | 3-4 | -35°C | 4 months | No significant change | [1] |
| Purified Toxin Mixture | 6-7 | 25°C | 4 months | Significant decrease | [1] |
| Raw Fecal Material | Not specified | -20°C (Freezer) | 8 weeks | ~94% | [6] |
| Raw Fecal Material | Not specified | 1°C (Refrigerator) | 8 weeks | ~93% | [6] |
| Raw Fecal Material | Not specified | 19°C (Room Temp, Dark) | 8 weeks | ~48% | [6] |
| Raw Fecal Material | Not specified | 19°C (Room Temp, Light) | 8 weeks | ~38% | [6] |
| Raw Fecal Material | Not specified | 38°C (Incubator) | 8 weeks | ~20% | [6] |
| 50% Methanol Extract | Not specified | 1°C (Refrigerator) | 8 weeks | ~99% | [6] |
| Acidic Solution | < 4 | -20°C | Long-term | High stability | [2] |
| Acidic Solution | > 8 | Not specified | Not specified | More degradable | [2] |
Experimental Protocols
Protocol 1: Preparation of Saxitoxin Stock Solution
This protocol describes the preparation of a stable saxitoxin stock solution from a lyophilized powder.
-
Materials:
-
Lyophilized saxitoxin
-
High-purity, sterile water
-
Hydrochloric acid (HCl) or acetic acid
-
Volumetric flasks
-
Sterile pipette tips
-
Amber glass vials
-
-
Procedure:
-
Prepare a 0.1 M HCl or 0.1 M acetic acid solution in high-purity water.
-
Allow the lyophilized saxitoxin vial to equilibrate to room temperature before opening to prevent condensation.
-
Carefully reconstitute the entire vial of lyophilized saxitoxin with a precise volume of the acidic solution to achieve the desired stock concentration.
-
Gently vortex or swirl the vial to ensure the saxitoxin is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber glass vials.
-
Store the aliquots at -20°C or below for long-term storage.
-
Protocol 2: Quantification of Saxitoxin using HPLC with Fluorescence Detection (Pre-column Oxidation)
This method is commonly used for the sensitive detection and quantification of saxitoxin.
-
Materials:
-
Saxitoxin standard and sample solutions
-
Oxidizing agent (e.g., hydrogen peroxide or periodic acid)
-
Basic buffer (e.g., pH 8.7)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
-
Procedure:
-
Oxidation: Mix the saxitoxin standard or sample with the oxidizing agent in a basic buffer. Allow the reaction to proceed at room temperature. This converts the non-fluorescent saxitoxin into a highly fluorescent derivative.[15]
-
Chromatography:
-
Inject the oxidized sample onto the HPLC column.
-
Use a suitable mobile phase, such as a gradient of ammonium (B1175870) formate (B1220265) and acetonitrile, to separate the fluorescent derivative from other components.[5]
-
-
Detection:
-
Quantification:
-
Generate a standard curve by running a series of known concentrations of oxidized saxitoxin standards.
-
Determine the concentration of saxitoxin in the samples by comparing their peak areas to the standard curve.
-
-
Visualizations
Caption: Workflow for the preparation and use of saxitoxin solutions to maintain stability.
Caption: Key factors leading to the degradation of saxitoxin in experimental solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Stability of Saxitoxin in 50% Methanol Fecal Extracts and Raw Feces from Bowhead Whales (Balaena mysticetus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photochemical degradation of saxitoxins in surface waters [morressier.com]
- 11. Oxidation of saxitoxin: detection and biological activity of its reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative study of the stability of saxitoxin and neosaxitoxin in acidic solutions and lyophilized samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. A study of ten toxins associated with paralytic shellfish poison using prechromatographic oxidation and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Saxitoxin Applications In Vitro
Welcome to the technical support center for the in vitro application of saxitoxin (B1146349) (STX). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of saxitoxin in experimental settings.
Troubleshooting Guide
This guide addresses specific problems that may arise during in vitro experiments involving saxitoxin, providing potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or No Block of Voltage-Gated Sodium Channels (VGSCs) | 1. Saxitoxin Degradation: STX is less stable at pH > 8 and can be sensitive to light exposure.[1] 2. Incorrect Concentration: Errors in stock solution preparation or dilution. 3. Low Affinity of VGSC Subtype: Different VGSC subtypes exhibit varying affinities for STX. For example, cardiac sodium channels have a relatively low affinity.[1] | 1. Stability: Prepare fresh solutions. Store stock solutions in the dark at low temperatures (-20°C) and under acidic conditions (pH < 4).[1] Avoid repeated freeze-thaw cycles. 2. Concentration Verification: Re-calculate dilutions and consider verifying the concentration of your stock solution using a validated method like HPLC or ELISA if problems persist. 3. Subtype Consideration: Confirm the VGSC subtype expressed in your cell model and its known sensitivity to saxitoxin. |
| High Cell Death/Cytotoxicity Not Related to VGSC Blockade | 1. Off-Target Effects: At high concentrations, STX may affect other ion channels like L-type calcium channels and HERG potassium channels.[1][2] 2. Apoptosis Induction: Studies have shown that STX can induce apoptosis in some cell lines at nanomolar concentrations.[3][4] 3. Contaminants in STX Preparation: Impurities in the saxitoxin sample. | 1. Dose-Response Curve: Perform a careful dose-response study to determine the optimal concentration that blocks VGSCs without causing significant off-target cytotoxicity. 2. Apoptosis Assays: If unexpected cell death is observed, consider performing assays to detect markers of apoptosis (e.g., DNA fragmentation).[3][4] 3. Purity: Use high-purity saxitoxin from a reputable supplier. |
| Variability in Dose-Response Curves | 1. Use-Dependent Block: The affinity of STX can be influenced by the conformational state of the sodium channel, which is affected by the frequency of stimulation.[5] 2. pH of Experimental Buffer: The protonation state of STX's hydroxyl groups, which is pH-dependent, is crucial for its binding to sodium channels. The effect is greater at neutral pH.[6] | 1. Standardized Stimulation Protocol: Maintain a consistent stimulation protocol (voltage, frequency, duration) across all experiments to ensure channels are in a comparable state. 2. Buffer pH Control: Ensure the pH of your experimental buffer is consistent and appropriate for your assay. |
| Precipitation of Saxitoxin in Solution | 1. Low Solubility in Non-Polar Solvents: Saxitoxin is highly soluble in water but sparingly soluble in methanol (B129727) and ethanol, and insoluble in non-polar organic solvents.[1][7] | 1. Appropriate Solvent: Dissolve saxitoxin in water or an appropriate aqueous buffer. For stock solutions, dilute hydrochloric acid can be used for long-term stability.[1] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of saxitoxin in vitro?
Saxitoxin is a potent neurotoxin that selectively blocks voltage-gated sodium channels (VGSCs).[8] It binds to site 1 of the channel, physically occluding the pore and preventing the influx of sodium ions.[6][9] This blockage inhibits the propagation of action potentials in excitable cells like neurons and muscle cells.[9]
2. How should I prepare and store saxitoxin stock solutions?
For long-term storage, saxitoxin is stable in a diluted acidic solution (e.g., hydrochloric acid) at low temperatures (-20°C).[1] It is a hygroscopic solid that is readily soluble in water.[1][7] When preparing stock solutions, it is recommended to reconstitute the entire vial at once rather than weighing out small aliquots of the powdered form to avoid inaccuracies due to its hygroscopic nature.[10]
3. What are the known off-target effects of saxitoxin?
While highly selective for VGSCs, saxitoxin has been reported to affect other ion channels at higher concentrations. These include L-type calcium channels and hERG potassium channels.[1][2][6] It is crucial to perform dose-response experiments to identify a concentration that is specific for VGSCs in your experimental system.
4. Can saxitoxin induce cytotoxicity?
Yes, saxitoxin can induce cytotoxicity. Studies have shown that STX can cause cell death via apoptosis in mammalian cell lines, with EC50 values in the nanomolar range.[3][4] For example, the EC50 for STX in N2A and Vero cells was found to be 1.01 nM and 0.82 nM, respectively.[3][4]
5. Are there different potencies among saxitoxin analogs?
Yes, the various analogs of saxitoxin, collectively known as paralytic shellfish toxins (PSTs), exhibit a range of potencies. The toxicity of these derivatives can vary by approximately two orders of magnitude.[6] Generally, saxitoxin (STX) is the most toxic, followed by neosaxitoxin.[6] The in vitro potencies of some common analogs have been ranked as follows: STX > decarbamoylsaxitoxin (B1670104) (dcSTX) = neosaxitoxin (NeoSTX) > gonyautoxins 1, 4 (GTX1,4) > decarbamoylneosaxitoxin (B1670101) (dcNeoSTX) > gonyautoxins 2, 3 (GTX2,3) > decarbamoylgonyautoxins 2, 3 (dcGTX2,3) > gonyautoxin 5 (GTX5).[11]
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Saxitoxin
| Cell Line | Assay | Endpoint | STX Concentration | Result | Reference |
| Neuro 2A (N2A) | Cell Viability | EC50 | 1.01 nM | - | [3][4] |
| Vero | Cell Viability | EC50 | 0.82 nM | - | [3][4] |
| Vero | DNA Fragmentation | Apoptosis Induction | 3 nM | 50% increase compared to control | [3] |
Experimental Protocols
Neuroblastoma Cell-Based Assay (CBA-N2a) for Saxitoxin Detection
This assay is a functional method to detect saxitoxin based on its ability to counteract the effects of ouabain (B1677812) and veratridine (B1662332) on neuroblastoma cells.[12]
Principle:
-
Ouabain: Inhibits the Na+/K+-ATPase pump, leading to an accumulation of intracellular sodium.
-
Veratridine: Opens voltage-gated sodium channels, causing a massive influx of sodium.
-
The combination of ouabain and veratridine leads to cell death due to ionic imbalance.[12]
-
Saxitoxin: Blocks the sodium channels, preventing the sodium influx induced by veratridine and thus protecting the cells from death.[12]
Key Steps:
-
Cell Seeding: Plate mouse neuroblastoma cells (e.g., N2a) in a 96-well plate at a predetermined optimal density and allow them to attach and grow.
-
Toxin Exposure: Add standards or samples containing saxitoxin to the wells.
-
Ouabain and Veratridine Treatment: Add a mixture of ouabain and veratridine to all wells except for the negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable method, such as MTT assay or crystal violet staining.[13] The amount of viable cells is proportional to the concentration of saxitoxin in the sample.
Controls:
-
Cell Viability Control: Cells with culture medium only.
-
Ouabain/Veratridine Control: Cells treated with ouabain and veratridine to determine the maximum toxic effect.
-
Saxitoxin Standard Curve: A serial dilution of a known concentration of saxitoxin to quantify the amount in samples.
Visualizations
Caption: Mechanism of saxitoxin action on voltage-gated sodium channels.
Caption: Workflow for the Neuroblastoma Cell-Based Assay (CBA).
References
- 1. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Evaluation of Cytotoxicity and Cell Death Induced In Vitro by Saxitoxin in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saxitoxin dihydrochloride | C10H19Cl2N7O4 | CID 132988485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Saxitoxin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. In vitro and in vivo evaluation of paralytic shellfish poisoning toxin potency and the influence of the pH of extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Paralytic shellfish poison (saxitoxin family) bioassays: automated endpoint determination and standardization of the in vitro tissue culture bioassay, and comparison with the standard mouse bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing non-specific binding of saxitoxin in assays
Welcome to the technical support center for saxitoxin (B1146349) assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions to help resolve common issues encountered during saxitoxin detection experiments.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding saxitoxin assays.
Q1: What are the most common causes of inaccurate results in saxitoxin assays?
A1: Inaccurate results in saxitoxin assays, such as ELISA, Receptor Binding Assays (RBA), and Lateral Flow Assays (LFA), often stem from three primary sources: non-specific binding (NSB), matrix effects, and procedural errors. Non-specific binding occurs when assay components, like antibodies or the saxitoxin conjugate, adhere to the assay surface (e.g., microplate wells) indiscriminately, leading to high background signals.[1] Matrix effects are caused by interfering substances in the sample (e.g., salts, proteins, and lipids in shellfish extracts) that can suppress or enhance the signal, leading to underestimation or overestimation of saxitoxin concentration.[2] Procedural errors, such as improper washing, incorrect incubation times or temperatures, and inaccurate pipetting, can introduce significant variability and error.[3][4]
Q2: What is the difference between non-specific binding and matrix effects?
A2: Non-specific binding (NSB) refers to the adsorption of assay reagents (e.g., detection antibodies, enzyme conjugates) to the solid phase of the assay (like the walls of an ELISA plate) through hydrophobic or ionic interactions, rather than through the specific antigen-antibody interaction.[1][5] This leads to a false positive signal, or high background. Matrix effects, on the other hand, are the result of interference from components within the sample itself.[2] These components can directly or indirectly affect the measurement of the analyte, for example, by hindering the binding of saxitoxin to the antibody or receptor, or by affecting the activity of the reporter enzyme.[2] While both can lead to inaccurate results, NSB is typically addressed by optimizing blocking and washing steps, whereas mitigating matrix effects often requires sample dilution or cleanup procedures.[2][3]
Q3: How do I choose the right blocking agent for my saxitoxin immunoassay?
A3: The choice of blocking agent is critical for minimizing non-specific binding and achieving a good signal-to-noise ratio.[1] Common blocking agents include proteins like Bovine Serum Albumin (BSA) and non-fat dry milk (or its purified component, casein), as well as non-ionic detergents like Tween-20.[6] Casein has been shown to be a highly effective blocking agent, in some cases superior to BSA, due to its content of smaller molecular weight proteins that can more effectively cover unoccupied spaces on the assay surface.[7][8] The optimal blocking agent and its concentration should be determined empirically for your specific assay system.[8] For example, while BSA is widely used, some preparations may contain phosphotyrosine, which can cause cross-reactivity with anti-phosphotyrosine antibodies.[6]
Q4: Can detergents like Tween-20 interfere with the assay?
A4: Non-ionic detergents such as Tween-20 are essential components of wash buffers and are often included in blocking buffers to reduce non-specific binding.[9] Typically used at concentrations between 0.05% and 0.1%, Tween-20 helps prevent hydrophobic interactions between assay components and the solid phase.[10] However, using too high a concentration of detergent can be detrimental, as it may disrupt specific antigen-antibody interactions or even strip the coated antigen or antibody from the plate surface, leading to a reduced signal.[5][11] Therefore, the concentration of Tween-20 should be optimized for your specific assay.
Troubleshooting Guides
Detailed guides in a question-and-answer format to address specific issues you may encounter.
Enzyme-Linked Immunosorbent Assay (ELISA)
Problem 1: High Background Signal
Q: My negative controls and zero standard show high absorbance values. What is causing this high background and how can I fix it?
A: High background in a competitive ELISA for saxitoxin can obscure results and reduce assay sensitivity. The most common causes and their solutions are outlined below.
-
Cause: Ineffective Blocking
-
Solution: The blocking buffer is crucial for preventing non-specific binding of the antibody and/or the saxitoxin-enzyme conjugate to the microplate wells.[1] If you are experiencing high background, consider the following optimizations:
-
Increase Blocking Agent Concentration: If using BSA, try increasing the concentration from 1% to 3%.[6] For non-fat dry milk, concentrations of 0.1% to 0.5% are typical.[6]
-
Switch Blocking Agent: Casein can be a more effective blocking agent than BSA for some systems. Commercial, protein-free blocking buffers are also available and may offer better performance.
-
Increase Incubation Time: Extend the blocking incubation time (e.g., from 1 hour at 37°C to overnight at 4°C) to ensure complete saturation of non-specific binding sites.[12]
-
Add Detergent: Include 0.05% Tween-20 in your blocking buffer to help reduce hydrophobic interactions.[10]
-
-
-
Cause: Insufficient Washing
-
Solution: Inadequate washing between steps is a major contributor to high background.[4] Unbound reagents will remain in the wells and contribute to the final signal.
-
Increase Wash Cycles: Increase the number of wash cycles from 3 to 4 or 5.
-
Increase Soak Time: Allow the wash buffer to soak in the wells for 30-60 seconds during each wash step to improve the removal of unbound material.[13]
-
Ensure Proper Aspiration: After the final wash, ensure all wash buffer is removed by inverting the plate and tapping it firmly on absorbent paper. Residual buffer can dilute subsequent reagents and affect results.[13]
-
-
-
Cause: High Concentration of Detection Reagents
-
Solution: Using too much anti-saxitoxin antibody or saxitoxin-enzyme conjugate can lead to increased non-specific binding.
-
Titrate Reagents: Perform a checkerboard titration to determine the optimal concentration of both the antibody and the conjugate that gives the best signal-to-noise ratio.
-
-
-
Cause: Cross-Contamination
-
Solution: Accidental contamination between wells can lead to false positives and high background.
-
Receptor Binding Assay (RBA)
Problem 1: Low Counts Per Minute (CPM) in B₀ Wells (Maximum Binding)
Q: The CPM for my B₀ wells (tritiated saxitoxin with no competitor) are much lower than expected. What could be the issue?
A: Low CPM in the B₀ wells indicates a problem with the binding of the radiolabeled saxitoxin to the receptor preparation.
-
Cause: Degraded Tritiated Saxitoxin ([³H]-STX)
-
Cause: Inactive Receptor Preparation
-
Cause: Incorrect Assay Buffer Composition
-
Solution: The RBA is sensitive to the pH and ionic strength of the assay buffer. Prepare the buffer (e.g., 100 mM MOPS/100 mM choline (B1196258) chloride, pH 7.4) with high-purity water and verify the final pH.[7]
-
-
Cause: Inefficient Filtration or Washing
-
Solution: If the unbound [³H]-STX is not effectively washed away, or if the filter plate is not functioning correctly, it can affect results. Ensure the vacuum manifold is providing a consistent and adequate vacuum to pull the liquid through the filter plate. Wash the wells with ice-cold assay buffer as specified in the protocol to remove all unbound radioligand.[7]
-
Lateral Flow Assay (LFA)
Problem 1: False Positives or Weak Test Line in Negative Samples
Q: My lateral flow strips are showing a weak test line even when the sample is negative for saxitoxin. What causes this false positive result?
A: In a competitive LFA for saxitoxin, a line at the test position indicates a negative result. A false positive (or a weak negative result) means that something is preventing the gold-conjugated antibody from binding to the saxitoxin-protein conjugate immobilized on the test line.
-
Cause: Non-Specific Binding of Conjugate
-
Solution: The gold-conjugated antibody may be binding non-specifically to components on the nitrocellulose membrane.
-
Optimize Blocking: Ensure the membrane is properly blocked. This can involve adjusting the blocking agent (e.g., BSA, casein) concentration and incubation conditions during manufacturing.
-
Add Detergents/Polymers to Buffers: Including small amounts of non-ionic detergents (e.g., Tween-20) or polymers (e.g., PVP) in the sample or running buffer can help reduce non-specific interactions.[16]
-
-
-
Cause: Cross-Reactivity
-
Solution: The antibody may be cross-reacting with other molecules present in the sample matrix. Evaluate the specificity of the antibody against a panel of related, non-target compounds that might be present in your samples.[17]
-
-
Cause: Conjugate Aggregation
-
Solution: If the gold-conjugated antibodies aggregate, they may not flow properly or may be physically trapped on the test line, leading to an incorrect signal.
-
Optimize Conjugation: Review the gold nanoparticle conjugation protocol. Ensure the pH of the gold solution is optimal for antibody binding.
-
Improve Conjugate Formulation: Add stabilizers (e.g., sucrose, trehalose) to the conjugate diluent to prevent aggregation during drying and storage.[18]
-
-
Problem 2: Inconsistent or Slow Flow Rate
Q: The sample does not migrate consistently up the strip, or the flow is very slow. How can I improve this?
A: Consistent capillary flow is essential for a reliable LFA.
-
Cause: Membrane or Pad Inconsistency
-
Solution: The quality of the nitrocellulose membrane and the other pads (sample, conjugate, absorbent) is critical.
-
Membrane Selection: The wicking rate of the nitrocellulose membrane affects sensitivity and flow speed. A slower membrane may increase the interaction time and improve sensitivity but can also lead to longer assay times.[16] Ensure you are using a consistent lot of membrane material.
-
Pad Compression: Ensure that the different components of the strip are properly laminated and that there is good contact between the pads to allow for uninterrupted capillary flow. Poor contact can create a bottleneck.
-
-
-
Cause: Sample Viscosity or Particulates
-
Solution: Highly viscous samples or samples containing particulate matter can clog the pores of the sample pad or membrane.
-
Sample Pre-treatment: Centrifuge or filter samples to remove particulates before applying them to the strip.
-
Dilute Sample: Diluting the sample in a suitable running buffer can reduce viscosity and minimize matrix effects.
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for consideration when optimizing and troubleshooting saxitoxin assays.
Table 1: Common Blocking Agents for Immunoassays
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v)[6] | Inexpensive, readily available. | Potential for lot-to-lot variability; may contain phosphotyrosine which can cause cross-reactivity.[6] |
| Non-Fat Dry Milk | 0.1% - 5% (w/v)[6] | Inexpensive, effective blocker. | Can contain endogenous biotin, which may interfere with avidin-biotin systems; quality can be variable.[6] |
| Casein | 0.1% - 1% (w/v) | Often provides a better signal-to-noise ratio than BSA due to smaller protein components. | Can be less soluble than non-fat milk. |
| Fish Gelatin | 0.1% - 1% (w/v) | Does not cross-react with mammalian-derived antibodies or reagents. | May be less effective than milk-based blockers for some applications.[8] |
| Commercial/Synthetic Blockers | Varies by manufacturer | High lot-to-lot consistency, protein-free formulations available. | More expensive than traditional protein-based blockers. |
Table 2: Role of Tween-20 in Immunoassays
| Application | Typical Concentration | Purpose | Potential Issues |
| Wash Buffer | 0.05% - 0.1% (v/v)[10] | Reduces non-specific binding by disrupting weak hydrophobic interactions; facilitates removal of unbound reagents. | Higher concentrations can elute the primary antibody or coated antigen from the well.[11] |
| Blocking Buffer | ~0.05% (v/v)[10] | Works synergistically with protein blockers to cover hydrophobic sites on the plastic surface. | May interfere with the coating process if used at high concentrations. |
| Antibody/Sample Diluent | 0.05% - 0.1% (v/v) | Prevents aggregation of antibodies and reduces non-specific binding of sample components. | Can disrupt some sensitive antibody-antigen interactions if concentration is too high. |
Experimental Protocols
Protocol 1: General Competitive ELISA for Saxitoxin in Shellfish
This protocol provides a general workflow for a competitive ELISA. Specific concentrations and incubation times should be optimized for the particular antibodies and reagents being used.
-
Coating:
-
Dilute anti-saxitoxin antibody or a saxitoxin-protein conjugate (depending on the assay format) to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS-T) to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Washing:
-
Aspirate the blocking solution and wash the plate 3 times as described in step 2.
-
-
Competitive Reaction:
-
Prepare serial dilutions of saxitoxin standards and prepared samples in assay buffer.
-
Add 50 µL of standard or sample to the appropriate wells.
-
Add 50 µL of saxitoxin-HRP conjugate (for antibody-coated plates) or anti-saxitoxin antibody (for antigen-coated plates) to each well.
-
Incubate for 1-2 hours at room temperature, with gentle shaking.
-
-
Washing:
-
Aspirate the solution and wash the plate 5 times with wash buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
-
-
Reading:
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution. The signal intensity will be inversely proportional to the amount of saxitoxin in the sample.
-
Protocol 2: Sample Preparation from Shellfish for Immunoassay
-
Homogenization:
-
Weigh 10 g of homogenized shellfish tissue into a centrifuge tube.[19]
-
-
Extraction:
-
Clarification:
-
Centrifuge at approximately 3,500 x g for 10 minutes.[19]
-
Carefully collect the supernatant.
-
-
pH Adjustment:
-
Adjust the pH of the supernatant to < 4.0 using 5 N HCl if necessary.[19]
-
-
Dilution:
-
Perform a significant dilution of the extract in the assay sample diluent (e.g., 1:1000) to minimize matrix effects.[19] The exact dilution factor required will depend on the assay sensitivity and the expected toxin concentration.
-
Visualizations
Signaling Pathway: Saxitoxin Mechanism of Action
// Edge showing the block edge [color="#EA4335", arrowhead=tee, penwidth=2.0]; Na_Extracellular -> Na_Channel:in [label="Blocks Na+ Influx", fontcolor="#EA4335", fontsize=8, constraint=false]; } END_DOT Caption: Saxitoxin binds to and blocks the pore of voltage-gated sodium channels.[20][21]
Experimental Workflow: Troubleshooting High Background in ELISA
References
- 1. hiyka.com [hiyka.com]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. corning.com [corning.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ibisci.com [ibisci.com]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and Troubleshooting in Lateral Flow Immunochromatography Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multiplex Lateral Flow Assay and the Sample Preparation Method for the Simultaneous Detection of Three Marine Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How To Troubleshoot Lateral Flow Tests | Technology Networks [technologynetworks.com]
- 19. lateralflow.antiteck.com [lateralflow.antiteck.com]
- 20. Saxitoxin - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Improving the Specificity of Saxitoxin in Neuronal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with saxitoxin (B1146349) (STX) in neuronal cultures. The information is designed to help address specific issues that may arise during experiments and to improve the specificity of STX as a voltage-gated sodium channel (NaV) blocker.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of saxitoxin and how does it relate to specificity?
A1: Saxitoxin is a potent neurotoxin that selectively blocks voltage-gated sodium channels (NaVs).[1] Its primary mechanism involves binding to site 1 of the alpha subunit of these channels, physically occluding the pore and preventing the influx of sodium ions.[1][2] This action inhibits the generation and propagation of action potentials in neurons.[3] Specificity is achieved because STX has different binding affinities for the various NaV subtypes (NaV1.1-1.9).[4][5] Therefore, the specific NaV subtypes expressed in your neuronal culture will determine the apparent potency and specificity of STX.
Q2: I am not seeing the expected level of neuronal silencing. What are the possible reasons?
A2: Several factors could contribute to a lack of effect:
-
Incorrect STX Concentration: The effective concentration of STX is highly dependent on the specific NaV subtypes expressed in your neuronal culture. Some subtypes, like human NaV1.7, are significantly less sensitive to STX.[4][5]
-
Degraded STX Stock: Saxitoxin is stable in acidic solutions but degrades in alkaline or neutral pH environments.[6] Improper storage or handling of your stock solution can lead to a loss of potency.
-
Low Expression of STX-Sensitive Channels: The expression of different NaV subtypes can vary depending on the type of neuron, its developmental stage, and the culture conditions. Your cells may predominantly express STX-resistant NaV subtypes.
-
Inaccurate Pipetting or Dilution: Given the potent nature of STX, small errors in dilution can lead to significant changes in the final concentration.
Q3: I am observing widespread cell death, not specific silencing. What could be the cause?
A3: While STX is a specific NaV blocker, high concentrations or prolonged exposure can lead to neurotoxicity.[7][8]
-
Concentration Too High: The concentration required to block action potentials may be close to a concentration that induces cytotoxicity in your specific neuronal culture. It is crucial to perform a dose-response curve to determine the optimal concentration.
-
Long-Term Exposure: Continuous, long-term exposure to even low doses of STX has been shown to inhibit neurite outgrowth and cause neuronal damage.[3]
-
Off-Target Effects: At higher concentrations, the possibility of off-target effects on other ion channels, such as voltage-gated calcium channels, increases, which could contribute to cytotoxicity.[9]
Q4: How should I prepare and store my saxitoxin stock solution to ensure its stability and activity?
A4: Proper handling and storage of saxitoxin are critical for reproducible experiments.
-
Reconstitution: Saxitoxin is typically supplied as a lyophilized powder. It is recommended to reconstitute the entire vial at once to avoid weighing small, static-prone amounts.[10] Use a slightly acidic buffer (e.g., dilute HCl, pH 3-4) for reconstitution, as STX is most stable under acidic conditions.[6][11]
-
Storage: Store the stock solution at 4°C for short-term use (up to 18 months for STX in acidic solution).[11] For long-term storage, aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from your stock for each experiment. Dilute the stock in your culture medium or desired buffer immediately before use. Be aware that the pH of your final culture medium may affect the stability of STX over time.
Q5: How can I validate the activity of my saxitoxin?
A5: It is good practice to functionally validate a new batch of saxitoxin.
-
Electrophysiology: The gold standard is to use patch-clamp electrophysiology to measure the blockade of sodium currents in a well-characterized cell line expressing a known STX-sensitive NaV subtype (e.g., HEK293 cells expressing NaV1.4).
-
Calcium Imaging: A functional assay using a fluorescent calcium indicator can be employed. Depolarize the neurons with a stimulus (e.g., high potassium or a chemical agonist like veratridine) and measure the resulting calcium influx. Active STX should block this response.
-
Multi-Electrode Array (MEA): If you have access to an MEA system, you can directly measure the inhibition of spontaneous neuronal firing in your cultures upon STX application.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent results between experiments | 1. STX degradation: Stock solution may have lost potency due to improper storage or handling. 2. Variability in neuronal culture: Differences in cell density, age, or health between batches. 3. Inconsistent dilution: Minor errors in preparing working solutions. | 1. Prepare fresh stock solution from lyophilized powder. Validate its activity. 2. Standardize your cell culture protocol. Use cultures of the same age and density for experiments. 3. Prepare a larger volume of the working solution to minimize pipetting errors. |
| Partial or no blockade of neuronal activity | 1. Low STX concentration: The concentration may be too low for the specific NaV subtypes in your culture. 2. Presence of STX-resistant NaV subtypes: Your neurons may express NaV subtypes with low affinity for STX (e.g., NaV1.5, NaV1.8, NaV1.9, or hNaV1.7). 3. STX is inactive: The toxin may have degraded. | 1. Perform a dose-response curve to determine the IC50 for your specific neuronal culture. 2. Characterize the NaV subtype expression in your cells using qPCR or immunocytochemistry. Consider using a different toxin, such as tetrodotoxin (B1210768) (TTX), which has a different subtype sensitivity profile. 3. Validate the activity of your STX stock using a functional assay. |
| Delayed or slow onset of action | 1. Diffusion limitation: In dense cultures or tissue preparations, it may take time for STX to reach all the cells. 2. Use-dependent block: The blocking effect of STX can be enhanced with neuronal activity. | 1. Ensure adequate mixing of the medium after adding STX. Allow for a sufficient incubation period. 2. If your experimental paradigm allows, you can stimulate the neurons to potentially enhance the blocking effect. |
| Unexpected changes in cell morphology (e.g., neurite retraction) | 1. Neurotoxic effects: Long-term exposure to STX can inhibit neurite outgrowth.[3] 2. Solvent toxicity: If a solvent other than a recommended buffer was used for reconstitution, it might be affecting the cells. | 1. Reduce the duration of STX exposure. If long-term silencing is needed, consider intermittent application or the use of a reversible blocker. 2. Ensure your STX stock is dissolved in a biocompatible, slightly acidic buffer. Perform a vehicle control experiment. |
Quantitative Data Summary
Table 1: IC50 Values of Saxitoxin and its Analogs for Different Voltage-Gated Sodium Channel Subtypes
| Toxin | Channel Subtype | Cell Line | IC50 (nM) | Reference(s) |
| Saxitoxin (STX) | hNaV1.4 | Mammalian cells | 3.0 ± 1.6 | [13][14] |
| Saxitoxin (STX) | rNaV1.4 | CHO cells | 2.8 ± 0.1 | [5] |
| Saxitoxin (STX) | hNaV1.7 | CHO cells | 702 ± 53 | [5] |
| Gonyautoxin 2/3 (GTX2/3) | hNaV1.4 | Mammalian cells | 6.8 ± 1.1 | [13][14] |
| Decarbamoyl saxitoxin (dcSTX) | hNaV1.4 | Mammalian cells | 14.7 ± 8.7 | [13][14] |
| Gonyautoxin 5 (GTX5) | hNaV1.4 | Mammalian cells | 335.3 ± 55.4 | [13] |
| C1/C2 | hNaV1.4 | Mammalian cells | 151.5 ± 37 | [13] |
hNaV: human Voltage-gated sodium channel; rNaV: rat Voltage-gated sodium channel; CHO: Chinese Hamster Ovary cells.
Experimental Protocols
Protocol 1: General Application of Saxitoxin to Neuronal Cultures
-
Prepare STX Working Solution:
-
Thaw a frozen aliquot of your acidic STX stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed, fresh culture medium. Prepare this solution immediately before use.
-
-
Cell Culture Preparation:
-
Ensure your neuronal cultures are healthy and have reached the desired developmental stage.
-
If performing a medium change, gently aspirate half of the old medium from the culture wells.
-
-
Application of STX:
-
Slowly add the STX-containing medium to the wells to avoid disturbing the cells. If you performed a half-medium change, add an equal volume of medium containing 2x the final STX concentration.
-
Gently rock the plate to ensure even distribution of the toxin.
-
-
Incubation:
-
Return the culture plate to the incubator (37°C, 5% CO2).
-
The incubation time will depend on your experimental goals. For acute blockade of activity, 15-30 minutes is often sufficient. For longer-term studies, refer to specific protocols, but be mindful of potential neurotoxicity with prolonged exposure.[12]
-
-
Washout (Optional):
-
To reverse the STX block, gently aspirate the STX-containing medium.
-
Wash the cells 2-3 times with pre-warmed fresh medium.
-
After the final wash, add fresh culture medium and return the plate to the incubator. Recovery of neuronal activity can take from minutes to hours.[12]
-
Protocol 2: Validation of STX Activity using Multi-Electrode Array (MEA)
-
Baseline Recording:
-
Place the MEA plate with your mature neuronal culture on the MEA system.
-
Allow the culture to acclimate for at least 10 minutes.
-
Record baseline spontaneous neuronal activity (spike and burst rates) for 10-20 minutes.
-
-
STX Application:
-
Remove the MEA from the recording system.
-
Following the application steps in Protocol 1, add STX to the culture at the desired concentration.
-
Include a vehicle control in a separate well.
-
-
Post-STX Recording:
-
Return the MEA to the system and allow it to acclimate.
-
Record neuronal activity for the desired duration. A significant reduction or complete cessation of spiking activity indicates effective STX action.[12]
-
-
Washout and Recovery:
-
Perform the washout procedure as described in Protocol 1.
-
Place the MEA back on the system and record to monitor the recovery of neuronal activity.
-
Visualizations
Caption: Experimental workflow for applying saxitoxin to neuronal cultures.
Caption: Primary and potential secondary effects of saxitoxin on neurons.
References
- 1. Saxitoxin - Wikipedia [en.wikipedia.org]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Extended Low-Dose Exposure to Saxitoxin Inhibits Neurite Outgrowth in Model Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of long-term low dose saxitoxin exposure on nerve damage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of long-term low dose saxitoxin exposure on nerve damage in mice | Aging [aging-us.com]
- 9. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. Comparative study of the stability of saxitoxin and neosaxitoxin in acidic solutions and lyophilized samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Saxitoxin potentiates human neuronal cell death induced by Zika virus while sparing neural progenitors and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis for saxitoxin congener binding and neutralization by anuran saxiphilins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
dealing with saxitoxin contamination in lab equipment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for handling saxitoxin (B1146349) contamination in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
Issue: Accidental Saxitoxin Spill
Immediate Actions:
-
Evacuate and Alert: Immediately alert others in the laboratory and evacuate the contaminated area. Because of the potential for aerosol formation, it is recommended to evacuate the lab for at least 30 minutes to allow aerosols to dissipate.[1]
-
Isolate the Area: Cordon off the spill area to prevent unauthorized entry.
-
Personal Protective Equipment (PPE): Before re-entering, don appropriate PPE, including a lab coat, safety glasses or goggles, and disposable gloves.[1] For larger spills, a fit-tested respirator (e.g., N95) may be necessary.[1]
-
Containment: For liquid spills, create a dike around the spill using absorbent materials to prevent it from spreading.
Clean-up Procedure:
-
Decontamination Solution: Prepare a fresh 10% aqueous bleach solution (sodium hypochlorite).[1]
-
Application: Gently cover the spill with absorbent pads and apply the 10% bleach solution, working from the outside of the spill inwards.
-
Contact Time: Allow the bleach solution to have a minimum contact time of 30 minutes to ensure complete inactivation of the saxitoxin.[1]
-
Absorption: Use absorbent materials to soak up the decontaminated spill.
-
Waste Disposal: Place all contaminated materials (absorbent pads, gloves, etc.) into a designated biohazard waste container for incineration.
-
Final Cleaning: Clean the spill area again with the 10% bleach solution, followed by a rinse with water to remove any residue.
Issue: Contaminated Equipment
Decontamination of Various Surfaces:
-
Glassware and Plasticware:
-
Immerse the contaminated items in a 10% bleach solution for at least 30 minutes.
-
After soaking, thoroughly rinse the items with distilled water to remove any bleach residue.
-
Allow to air dry completely before reuse.
-
-
Stainless Steel Surfaces:
-
Wipe the surface with a cloth soaked in a 10% bleach solution. Be aware that prolonged contact with bleach can be corrosive to stainless steel.[2]
-
Ensure a contact time of at least 30 minutes.
-
After the contact time, wipe the surface with a cloth soaked in water to remove the bleach residue and prevent corrosion.
-
Dry the surface with a clean cloth.
-
-
Sensitive Equipment:
-
Consult the manufacturer's instructions for decontamination procedures.
-
If bleach is not recommended, consider alternative decontamination methods, although their efficacy against saxitoxin may be less characterized.
-
If the equipment cannot be properly decontaminated, it should be disposed of as hazardous waste.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary routes of saxitoxin exposure in a laboratory setting?
A1: The primary routes of exposure to saxitoxin in a laboratory are through parenteral (skin puncture), inhalation of aerosols, and oral ingestion.[1]
Q2: What is the recommended personal protective equipment (PPE) when working with saxitoxin?
A2: When handling saxitoxin, you must wear a lab coat, eye protection (safety glasses or goggles), and disposable gloves.[1] Depending on the procedure and the risk of aerosol generation, a fit-tested respirator may also be required.[1]
Q3: How should I dispose of saxitoxin waste?
A3: All burnable waste contaminated with saxitoxin, including used PPE and cleaning materials, should be collected in a designated biohazard container and incinerated at a temperature exceeding 815°C (1500°F).[3] Liquid waste should be decontaminated with a 10% bleach solution for at least 30 minutes before disposal according to your institution's hazardous waste procedures.
Q4: Can saxitoxin be inactivated by autoclaving?
A4: No, saxitoxin is heat-resistant and cannot be effectively inactivated by standard steam autoclaving.[1] Chemical inactivation is the recommended method.
Q5: What should I do in case of accidental skin contact with saxitoxin?
A5: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.[1] Remove any contaminated clothing. Seek immediate medical attention and report the exposure to your supervisor and institutional safety office.
Data Presentation
Table 1: Efficacy of Chemical Decontamination Methods for Saxitoxin
| Decontaminant | Concentration | Contact Time | Efficacy | Notes |
| Sodium Hypochlorite (Bleach) | 10% | 30 minutes | >99% inactivation | Recommended for routine decontamination of surfaces and equipment.[1] |
| Sodium Hypochlorite (Bleach) | 1.0% | 30 minutes | Complete inactivation | Effective for working solutions and spills.[3] |
| Sodium Hypochlorite (Bleach) | 0.1% | 30 minutes | Complete inactivation | Effective for working solutions and spills.[3] |
| Ozone | N/A | N/A | Ineffective | Failed to destroy highly toxic saxitoxin congeners.[4][5] |
| Potassium Permanganate | N/A | N/A | Low efficacy | Estimated maximum rate constant for the reaction is very low.[6] |
| Hydrogen Peroxide | N/A | N/A | Ineffective | Did not destroy saxitoxin.[4] |
Experimental Protocols
Detailed Protocol: Decontamination of a Saxitoxin-Contaminated Biological Safety Cabinet (BSC)
Materials:
-
10% aqueous bleach solution (freshly prepared)
-
Sterile water
-
Absorbent pads
-
Appropriate PPE (lab coat, safety goggles, gloves, and N95 respirator)
-
Biohazard waste container
Procedure:
-
Preparation:
-
Ensure the BSC is running to maintain airflow.
-
Don all required PPE.
-
-
Surface Decontamination:
-
Place absorbent pads on the work surface of the BSC.
-
Carefully pour the 10% bleach solution onto the pads, ensuring the entire work surface is saturated.
-
Wipe the interior walls, sash, and any equipment inside the BSC with the bleach solution.
-
-
Contact Time:
-
Allow the bleach to remain on all surfaces for a minimum of 30 minutes.
-
-
Removal of Decontaminant:
-
After the contact time, remove the absorbent pads and dispose of them in the biohazard waste container.
-
Wipe all surfaces with sterile water to remove any bleach residue. This is crucial to prevent corrosion of the stainless steel.
-
-
Final Steps:
-
Wipe the surfaces dry with new, clean absorbent pads.
-
Dispose of all used materials in the biohazard waste container.
-
Allow the BSC to run for at least 10 minutes after decontamination is complete before resuming work.
-
Mandatory Visualization
Caption: Mechanism of Saxitoxin Neurotoxicity.
This guide is intended for informational purposes and should be supplemented by your institution's specific safety protocols and guidelines. Always consult with your Environmental Health and Safety (EHS) department for any questions or concerns regarding the handling of saxitoxin.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 3. uab.cat [uab.cat]
- 4. Removal of saxitoxins from drinking water by granular activated carbon, ozone and hydrogen peroxide--implications for compliance with the Australian drinking water guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Removal of cyanotoxins by potassium permanganate: Incorporating competition from natural water constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Saxitoxin Washout in Perfusion Systems
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the complete washout of saxitoxin (B1146349) (STX) from perfusion systems. Adhering to proper washout protocols is critical for experimental accuracy and safety.
Frequently Asked Questions (FAQs)
Q1: Why is complete washout of saxitoxin crucial in my perfusion experiments?
A1: Incomplete washout of saxitoxin can lead to significant experimental artifacts. Residual STX can affect subsequent experiments by unintentionally blocking voltage-gated sodium channels in the cells or tissues under study, leading to erroneous data and misinterpretation of results.[1][2] Furthermore, inadequate decontamination poses a safety risk due to the high potency of the toxin.[3]
Q2: What are the key chemical properties of saxitoxin that influence washout procedures?
A2: Saxitoxin is a small (MW = 299 g/mol ), highly polar, and hygroscopic molecule.[2][3] It possesses two guanidinium (B1211019) groups, making it positively charged at physiological pH.[1] Its stability is pH-dependent; it is more stable in acidic conditions (pH 3-4) and degrades at a pH greater than 8.[4][5] STX is also heat-resistant, meaning autoclaving is not an effective method of inactivation.[3]
Q3: Can saxitoxin adsorb to the plastic tubing in my perfusion system?
A3: Yes, saxitoxin has the potential to adsorb to certain types of plastic materials. Studies on other toxins, like microcystins, have shown that adsorption is influenced by factors such as the type of plastic, surface area, and the duration of contact.[6] While specific data on STX adsorption to all types of perfusion tubing is limited, it is a critical factor to consider, especially with materials like polypropylene (B1209903), polystyrene, and polyethylene.[6] Using inert tubing materials like PFA (perfluoroalkoxy) or FEP (fluorinated ethylene (B1197577) propylene) can minimize adsorption.
Q4: How can I verify that the saxitoxin has been completely washed out of my system?
A4: Verification of complete washout requires sensitive analytical methods to detect any residual saxitoxin in the effluent from the perfusion system. The primary methods for STX detection include High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD) or tandem mass spectrometry (LC-MS/MS).[7][8][9][10][11] Enzyme-Linked Immunosorbent Assay (ELISA) can also be a cost-effective screening tool.[12] It is recommended to collect and test the final rinsate to ensure the concentration of STX is below the limit of detection of the chosen analytical method.
Q5: What is the recommended procedure for decontaminating a perfusion system after using saxitoxin?
A5: A multi-step rinsing and decontamination protocol is recommended. This involves an initial flush with the experimental buffer to remove the bulk of the toxin, followed by a decontamination step using a solution that can inactivate saxitoxin, and a final series of rinses with deionized water or buffer to remove the decontaminating agent. A 10% aqueous bleach solution with a contact time of at least 30 minutes is an effective method for inactivating saxitoxin.[3][13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected experimental results in post-saxitoxin experiments (e.g., reduced cell excitability). | Residual saxitoxin in the perfusion system. | 1. Implement a rigorous washout and decontamination protocol (see Q5 in FAQs). 2. Verify complete washout by testing the final rinsate using a sensitive analytical method (e.g., LC-MS/MS or ELISA).[10][12] 3. Consider using tubing made of inert materials like PFA or FEP to minimize adsorption. |
| Inconsistent results between experiments. | Variable levels of residual saxitoxin due to inconsistent washout procedures. | 1. Standardize the washout protocol across all experiments. 2. Ensure all components of the perfusion system (tubing, chambers, reservoirs) are thoroughly cleaned and decontaminated. |
| Baseline noise or drift in analytical verification of washout. | Contaminated mobile phase or detector flow cell in the analytical instrument. | 1. Prepare fresh mobile phase and flush the analytical system. 2. Clean the detector flow cell according to the manufacturer's instructions.[7] |
| Low recovery of saxitoxin in initial effluent samples during verification. | Adsorption of saxitoxin to the collection vials or tubing. | Use low-adsorption materials for sample collection (e.g., polypropylene or glass) and minimize the surface area-to-volume ratio. |
Experimental Protocols
Protocol 1: Perfusion System Washout and Decontamination
-
Initial Buffer Wash: Following the experiment, flush the entire perfusion system with at least 10-20 volumes of the experimental buffer (without saxitoxin) at the same flow rate used during the experiment.
-
Decontamination Step:
-
Prepare a fresh 10% aqueous bleach solution (1 part household bleach to 9 parts water).
-
Fill the entire perfusion system with the bleach solution.
-
Ensure the solution reaches all surfaces that were in contact with saxitoxin.
-
Allow the bleach solution to remain in the system for a minimum of 30 minutes.[3]
-
-
Rinsing:
-
Thoroughly flush the system with sterile, deionized water. A minimum of 20-30 system volumes is recommended to remove all traces of bleach.
-
Follow with a final flush of the experimental buffer to re-equilibrate the system for the next experiment.
-
-
Verification (Optional but Recommended):
-
Collect a sample of the final rinsate (after the deionized water and buffer flushes).
-
Analyze the sample for the presence of saxitoxin using a sensitive detection method such as LC-MS/MS or ELISA to confirm complete washout.
-
Protocol 2: Sample Preparation for Washout Verification by LC-MS/MS
-
Sample Collection: Collect at least 1 mL of the final rinsate from the perfusion system into a low-adsorption microcentrifuge tube.
-
Acidification: Acidify the sample with a small volume of acetic acid or hydrochloric acid to a final concentration of 0.1 M HCl or 1% acetic acid to ensure saxitoxin stability.[7][11]
-
Solid-Phase Extraction (SPE) for Concentration and Clean-up (if necessary):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with deionized water to remove salts.
-
Elute the saxitoxin with an appropriate solvent, such as methanol or acetonitrile.[7]
-
-
Analysis: Analyze the eluate using a validated LC-MS/MS method for saxitoxin detection.
Visualizations
Caption: Workflow for ensuring complete saxitoxin washout.
Caption: Troubleshooting logic for unexpected results.
References
- 1. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saxitoxin - Wikipedia [en.wikipedia.org]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examination of Microcystin Adsorption by the Type of Plastic Materials Used during the Procedure of Microcystin Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of Ultra-Performance Liquid Chromatography with Post-Column Fluorescent Derivatization for the Rapid Detection of Saxitoxin Analogues and Analysis of Bivalve Monitoring Samples | MDPI [mdpi.com]
- 9. Application of Six Detection Methods for Analysis of Paralytic Shellfish Toxins in Shellfish from Four Regions within Latin America - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. mdpi.com [mdpi.com]
- 12. iwaponline.com [iwaponline.com]
- 13. research.wayne.edu [research.wayne.edu]
- 14. cmich.edu [cmich.edu]
Technical Support Center: Adjusting Experimental Protocols for Saxitoxin Analogues
Welcome to the technical support center for researchers working with saxitoxin (B1146349) (STX) and its analogues. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.
Troubleshooting Guides
This section addresses common problems encountered during experiments with saxitoxin and its analogues.
Electrophysiology (Whole-Cell Voltage-Clamp)
| Problem | Possible Cause | Solution |
| No or low sodium current. | 1. Poor cell health. | 1. Ensure cells are healthy and not over-confluenced. Use fresh cultures for recordings. |
| 2. Incorrect internal/external solutions. | 2. Verify the composition and pH of your solutions. Ensure the internal solution is appropriate for recording sodium currents. | |
| 3. High series resistance. | 3. Monitor and compensate for series resistance. If it's too high, the seal may be poor, or the pipette may be clogged. | |
| Unstable recording or loss of seal. | 1. Poor giga-seal formation. | 1. Ensure the pipette tip is clean and polished. Apply gentle suction to form a high-resistance seal (>1 GΩ). |
| 2. Mechanical instability. | 2. Check for vibrations in the setup. Ensure the perfusion system is not causing excessive movement. | |
| 3. Cell swelling or shrinkage. | 3. Ensure the osmolarity of the internal and external solutions are balanced. | |
| Inconsistent toxin effect. | 1. Inaccurate toxin concentration. | 1. Prepare fresh toxin dilutions from a verified stock solution for each experiment. |
| 2. Incomplete solution exchange. | 2. Ensure your perfusion system allows for rapid and complete exchange of the external solution around the cell. | |
| 3. Differential sensitivity of cell subtypes. | 3. Be aware that different neuronal subtypes or cell lines can express different sodium channel isoforms with varying sensitivities to STX analogues. |
Receptor Binding Assay (RBA)
| Problem | Possible Cause | Solution |
| High non-specific binding. | 1. Insufficient washing. | 1. Increase the number and volume of wash steps to thoroughly remove unbound radioligand. |
| 2. Radioligand sticking to filter plate. | 2. Pre-soak the filter plate with assay buffer or a blocking agent like bovine serum albumin (BSA). | |
| 3. Contaminated reagents. | 3. Use high-purity reagents and filter all buffers. | |
| Low specific binding. | 1. Degraded radioligand or toxin. | 1. Store radiolabeled STX and analogues at the recommended temperature (-20°C or -80°C) and protect from light. Use fresh aliquots. |
| 2. Inactive receptor preparation. | 2. Prepare fresh brain homogenates or use commercially available preparations that have been validated. Ensure proper storage at -80°C. | |
| 3. Incorrect incubation time or temperature. | 3. Optimize incubation time and temperature to reach equilibrium. Typically, 60 minutes at 4°C is sufficient. | |
| High variability between replicates. | 1. Pipetting errors. | 1. Use calibrated pipettes and ensure consistent pipetting technique. |
| 2. Incomplete mixing of reagents. | 2. Gently mix the assay plate after adding all components. | |
| 3. Uneven filtration. | 3. Ensure a consistent vacuum is applied across the entire filter plate. |
Cell Viability (MTT) Assay
| Problem | Possible Cause | Solution |
| High background absorbance. | 1. Contamination of media or reagents. | 1. Use sterile technique and fresh, filtered media and reagents. |
| 2. Phenol (B47542) red in the media. | 2. Use phenol red-free media for the assay. | |
| Low absorbance signal. | 1. Low cell number. | 1. Optimize the initial cell seeding density to ensure a sufficient number of viable cells at the end of the experiment. |
| 2. Insufficient incubation with MTT. | 2. Ensure the MTT incubation period (typically 2-4 hours) is adequate for formazan (B1609692) crystal formation. | |
| 3. Incomplete dissolution of formazan. | 3. Add the solubilization buffer and ensure complete mixing by pipetting up and down or using a plate shaker. | |
| Inconsistent results. | 1. Uneven cell seeding. | 1. Ensure a homogenous cell suspension before seeding and use appropriate techniques to avoid edge effects in the plate. |
| 2. Variation in incubation times. | 2. Be consistent with the timing of toxin exposure and MTT addition across all plates. |
Frequently Asked Questions (FAQs)
Q1: Why do I need to adjust my protocol for different saxitoxin analogues?
A1: Saxitoxin analogues have different chemical structures, which can affect their potency and binding affinity to voltage-gated sodium channels.[1][2] For example, neosaxitoxin (NSTX) has a hydroxyl group at the N1 position, which can alter its interaction with the channel compared to saxitoxin (STX).[3] These structural differences can lead to variations in their IC50 values (the concentration required to inhibit 50% of the channel activity). Therefore, you may need to adjust the concentration range of the toxin you use in your experiments to obtain a complete dose-response curve.
Q2: How do I choose the right concentration range for a new saxitoxin analogue in my experiments?
A2: Start with a wide range of concentrations based on published data for similar analogues. A good starting point is to perform a pilot experiment with concentrations spanning several orders of magnitude (e.g., from 1 nM to 10 µM). Based on the results of the pilot experiment, you can then narrow down the concentration range to accurately determine the IC50 value.
Q3: Can I use the same cell line for studying all saxitoxin analogues?
A3: While a single cell line expressing a specific sodium channel isoform (e.g., NaV1.4) can be used for comparative studies, it is important to be aware that different cell types and tissues express different sodium channel isoforms.[4] The affinity of STX and its analogues can vary between these isoforms.[5] For a comprehensive understanding, it may be necessary to use multiple cell lines expressing different NaV subtypes.
Q4: What are the key parameters to consider when switching between saxitoxin analogues in a receptor binding assay?
A4: The primary consideration is the difference in binding affinity (Kd). Analogues with lower affinity will require higher concentrations to displace the radioligand effectively. You may need to adjust the concentration of the unlabeled analogue to ensure you are working within the dynamic range of the assay. The concentration of the radiolabeled STX should remain constant.
Q5: In a cell viability assay, should I expect a similar time course of action for all saxitoxin analogues?
A5: While the primary mechanism of action is the same (sodium channel blockade), differences in membrane permeability and binding kinetics could potentially lead to slight variations in the time course of cytotoxicity. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours of exposure) when characterizing a new analogue to determine the optimal endpoint for your assay.
Data Presentation
Comparative Potency of Saxitoxin Analogues on Voltage-Gated Sodium Channels
| Analogue | Target | IC50 (nM) | Relative Potency (STX = 1.0) | Reference |
| Saxitoxin (STX) | HsNaV1.4 | 3.0 ± 1.6 | 1.0 | [6] |
| Neosaxitoxin (NSTX) | Frog Sciatic Nerve | - | 4.5 | [7] |
| Gonyautoxin II (GTX2) | Frog Sciatic Nerve | - | 0.22 | [7] |
| Gonyautoxin III (GTX3) | Frog Sciatic Nerve | - | 1.4 | [7] |
| Gonyautoxin II/III (GTX2/3) | HsNaV1.4 | 6.8 ± 1.1 | ~0.44 | [6] |
| Decarbamoyl Saxitoxin (dcSTX) | HsNaV1.4 | 14.7 ± 8.7 | ~0.20 | [6] |
| Decarbamoyl Gonyautoxin II/III (dcGTX2/3) | HsNaV1.4 | 31.8 ± 10.6 | ~0.09 | [6] |
| Gonyautoxin V (GTX5) | HsNaV1.4 | - | - | [6] |
| C1/C2 Toxins | HsNaV1.4 | - | - | [6] |
Note: IC50 values and relative potencies can vary depending on the experimental conditions, cell type, and specific sodium channel isoform.
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This protocol is designed for recording sodium currents from cultured cells expressing voltage-gated sodium channels.
Materials:
-
Cell Culture: Mammalian cell line stably expressing the desired NaV channel isoform (e.g., HEK293 or CHO cells).
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.3 with NaOH, osmolality ~310 mOsm).
-
Internal Solution (in mM): 125 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1.1 EGTA (pH 7.3 with CsOH, osmolality ~300 mOsm).
-
Patch Pipettes: Borosilicate glass with a resistance of 2-5 MΩ when filled with internal solution.
-
Electrophysiology Rig: Patch-clamp amplifier, digitizer, microscope, and micromanipulator.
-
Saxitoxin Analogues: Stock solutions prepared in deionized water and diluted to the final concentration in the external solution.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull and fire-polish patch pipettes. Fill with internal solution and ensure no air bubbles are present.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Seal Formation: Approach a single, healthy-looking cell with the patch pipette under positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a giga-ohm seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Protocol:
-
Hold the cell at a holding potential of -100 mV to ensure most sodium channels are in the closed, available state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.
-
-
Toxin Application:
-
Establish a stable baseline recording of sodium currents in the control external solution.
-
Perfuse the recording chamber with the external solution containing the desired concentration of the saxitoxin analogue.
-
Allow sufficient time for the toxin to equilibrate and the current inhibition to reach a steady state (typically 2-5 minutes).
-
-
Data Acquisition and Analysis:
-
Record the peak sodium current at each voltage step before and after toxin application.
-
Calculate the percentage of current inhibition for each toxin concentration.
-
Plot the percentage of inhibition against the logarithm of the toxin concentration and fit the data with a Hill equation to determine the IC50 value.
-
Receptor Binding Assay (RBA)
This protocol is a competitive binding assay to determine the affinity of saxitoxin analogues for the voltage-gated sodium channel.
Materials:
-
Receptor Source: Rat brain membrane preparation (homogenate) or a commercially available equivalent.
-
Radioligand: [3H]-Saxitoxin.
-
Assay Buffer: 100 mM MOPS, 100 mM Choline Chloride, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Unlabeled Saxitoxin Analogues: A range of concentrations for the standard curve and for the test samples.
-
96-well Filter Plate: With a glass fiber filter.
-
Vacuum Manifold.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Reagent Preparation:
-
Prepare a standard curve of the unlabeled saxitoxin analogue in assay buffer.
-
Dilute the [3H]-Saxitoxin to a working concentration (e.g., 1-2 nM) in assay buffer.
-
Thaw the rat brain membrane preparation on ice and dilute to the appropriate concentration in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well filter plate, add in the following order:
-
35 µL of standard, sample, or assay buffer (for total binding).
-
35 µL of [3H]-Saxitoxin working solution.
-
140 µL of diluted rat brain membrane preparation.
-
-
-
Incubation: Cover the plate and incubate at 4°C for 60 minutes to allow binding to reach equilibrium.
-
Filtration:
-
Place the filter plate on a vacuum manifold.
-
Apply a vacuum to aspirate the solution and trap the membranes on the filter.
-
Wash each well three times with 200 µL of ice-cold wash buffer.
-
-
Scintillation Counting:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of specific binding against the logarithm of the unlabeled saxitoxin analogue concentration.
-
Determine the concentration of the unknown samples by interpolating their percentage of specific binding on the standard curve.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cell Line: A neuronal or other relevant cell line (e.g., Neuro-2a).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
96-well Cell Culture Plate.
-
Saxitoxin Analogues: A range of concentrations to be tested.
-
MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in phosphate-buffered saline (PBS).
-
Solubilization Buffer: e.g., 10% SDS in 0.01 M HCl.
-
Microplate Reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density and allow them to adhere overnight.
-
Toxin Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the saxitoxin analogue.
-
Include a vehicle control (medium without toxin).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Add 100 µL of the solubilization buffer to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each toxin concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the toxin concentration to determine the EC50 value (the concentration that reduces cell viability by 50%).
-
Mandatory Visualizations
Signaling Pathway of Saxitoxin Action
Caption: Saxitoxin blocks the pore of voltage-gated sodium channels.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of saxitoxin analogues.
Logical Relationship for Protocol Adjustment
References
- 1. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neosaxitoxin - Wikipedia [en.wikipedia.org]
- 4. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for saxitoxin congener binding and neutralization by anuran saxiphilins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural determinants of the affinity of saxitoxin for neuronal sodium channels. Electrophysiological studies on frog peripheral nerve - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Nerve Blocking Mechanisms of Saxitoxin and Tetrodotoxin
For Researchers, Scientists, and Drug Development Professionals
Saxitoxin (B1146349) (STX) and tetrodotoxin (B1210768) (TTX) are potent neurotoxins renowned for their highly specific and effective blockade of nerve conduction. Both toxins target voltage-gated sodium channels (VGSCs), the primary mediators of the rising phase of the action potential in excitable cells.[1][2][3] While their overall mechanism of action is similar, subtle yet significant differences in their binding affinities for various VGSC isoforms and their molecular interactions with the channel pore have important implications for their use as pharmacological tools and as templates for novel analgesic drug development. This guide provides an in-depth comparison of the nerve blocking mechanisms of saxitoxin and tetrodotoxin, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and experimental workflows.
Mechanism of Action: A Shared Target with Nuanced Interactions
The primary mechanism of nerve block for both saxitoxin and tetrodotoxin is the physical occlusion of the outer pore of voltage-gated sodium channels.[1][4][5] These guanidinium (B1211019) toxins bind to a common receptor site, known as neurotoxin receptor site 1, located at the extracellular opening of the channel.[2] By lodging themselves in this outer vestibule, they effectively plug the channel, preventing the influx of sodium ions that is essential for the depolarization phase of an action potential.[2][3] This blockade of sodium conductance leads to a cessation of nerve impulse propagation, resulting in paralysis.[6]
Despite sharing the same binding site, the precise molecular interactions of STX and TTX with the amino acid residues of the channel pore exhibit notable differences. These differences are responsible for the observed variations in their binding affinities for different VGSC isoforms.[7][8] Cryo-electron microscopy and molecular docking studies have revealed the intricate details of these interactions. For instance, while both toxins form hydrogen bonds and electrostatic interactions with key residues in the P-loops of the four domains of the sodium channel α-subunit, the specific residues involved and the geometry of the binding can vary.[1][8][9]
A particularly striking example of this differential affinity is observed in the human nociceptive voltage-gated sodium channel, Nav1.7, a key target for pain therapeutics.[7][10][11] This channel isoform is significantly more sensitive to tetrodotoxin than to saxitoxin.[7][10][11] This difference in potency is attributed to specific amino acid variations in the outer pore of Nav1.7 compared to other VGSC isoforms.[7]
Quantitative Comparison of Toxin Affinity
The inhibitory potency of saxitoxin and tetrodotoxin is typically quantified by their half-maximal inhibitory concentration (IC50) or their equilibrium dissociation constant (Kd). These values vary depending on the specific VGSC isoform being studied. The table below summarizes the IC50 values for STX and TTX against several key human VGSC isoforms.
| VGSC Isoform | Saxitoxin (STX) IC50 (nM) | Tetrodotoxin (TTX) IC50 (nM) | Primary Tissue Location | Functional Relevance | Reference |
| hNav1.4 | 2.8 ± 0.1 | 17.1 ± 1.2 | Skeletal Muscle | Muscle contraction | [10] |
| hNav1.7 | 702 ± 53 | 18.6 ± 1.0 | Peripheral Nervous System (Nociceptors) | Pain sensation | [10] |
| rNav1.4 | 2.8 ± 0.1 | 17.1 ± 1.2 | Skeletal Muscle | Muscle contraction | [10] |
Note: Data presented as mean ± standard deviation. h denotes human, and r denotes rat isoforms.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol describes the methodology for determining the IC50 values of saxitoxin and tetrodotoxin on a specific voltage-gated sodium channel isoform (e.g., hNav1.7) expressed in a heterologous expression system (e.g., HEK293 cells).
a. Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transiently transfect the cells with a plasmid encoding the alpha subunit of the desired human VGSC isoform (e.g., hNav1.7) and a co-reporter plasmid (e.g., green fluorescent protein, GFP) to identify transfected cells.
b. Electrophysiological Recording:
-
Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
The internal (pipette) solution should contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
The external (bath) solution should contain (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, adjusted to pH 7.3 with NaOH.
-
Establish a whole-cell patch-clamp configuration on a GFP-positive cell.
-
Hold the cell at a membrane potential of -100 mV.
-
Elicit sodium currents by depolarizing the membrane to 0 mV for 20 ms.
-
Record baseline sodium currents in the absence of any toxin.
c. Toxin Application and Data Acquisition:
-
Prepare a series of dilutions of saxitoxin and tetrodotoxin in the external solution.
-
Perfuse the cells with increasing concentrations of each toxin, allowing for equilibration at each concentration (typically 2-5 minutes).
-
Record the peak sodium current at each toxin concentration.
-
Wash out the toxin with the external solution to ensure reversibility of the block.
d. Data Analysis:
-
Normalize the peak sodium current at each toxin concentration to the baseline current.
-
Plot the normalized current as a function of the logarithm of the toxin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each toxin.
Compound Action Potential (CAP) Recording for Nerve Conduction Block
This protocol outlines a method to compare the nerve blocking effects of saxitoxin and tetrodotoxin on an isolated nerve preparation (e.g., frog sciatic nerve).
a. Nerve Preparation:
-
Dissect the sciatic nerve from a frog and place it in a nerve chamber containing Ringer's solution.
-
The nerve chamber should have separate compartments for stimulating, recording, and drug application.
b. Recording Setup:
-
Place a pair of stimulating electrodes at one end of the nerve and a pair of recording electrodes at the other end.
-
Deliver supramaximal electrical stimuli to the nerve to elicit a compound action potential (CAP).
-
Amplify and display the recorded CAP on an oscilloscope.
-
Record the baseline CAP amplitude and conduction velocity.
c. Toxin Application:
-
Isolate the central compartment of the nerve chamber and replace the Ringer's solution with a known concentration of saxitoxin or tetrodotoxin.
-
Continuously record the CAP amplitude and latency.
-
Observe the time course of the nerve block.
d. Data Analysis:
-
Measure the percentage reduction in CAP amplitude over time for each toxin.
-
Calculate the time to achieve a complete block of nerve conduction.
-
Compare the effective concentrations of saxitoxin and tetrodotoxin required to produce a similar degree of nerve block.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of nerve block by Saxitoxin and Tetrodotoxin.
Caption: Experimental workflow for comparing STX and TTX effects.
Conclusion
Saxitoxin and tetrodotoxin, while sharing a common mechanism of action through the blockade of voltage-gated sodium channels, exhibit important differences in their binding affinities for various channel isoforms. These distinctions, rooted in their specific molecular interactions with the channel pore, are critical for researchers and drug developers. The significant difference in potency against the Nav1.7 channel, for example, highlights the potential for developing highly selective analgesics. The experimental protocols provided herein offer a framework for the precise characterization of these and other neurotoxins, facilitating further research into the structure-function relationships of ion channels and the development of novel therapeutics.
References
- 1. Structural basis for the modulation of voltage-gated sodium channels by animal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docking Simulation of the Binding Interactions of Saxitoxin Analogs Produced by the Marine Dinoflagellate Gymnodinium catenatum to the Voltage-Gated Sodium Channel Nav1.4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Tetrodotoxin Binding Site Is within the Outer Vestibule of the Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. A structural model of the tetrodotoxin and saxitoxin binding site of the Na+ channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomembrane.tsinghua.edu.cn [biomembrane.tsinghua.edu.cn]
- 10. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
Saxitoxin vs. Tetrodotoxin: A Comparative Guide to Sodium Channel Subtype Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of two potent neurotoxins, saxitoxin (B1146349) (STX) and tetrodotoxin (B1210768) (TTX), for various voltage-gated sodium channel (NaV) subtypes. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in neuroscience, pharmacology, and toxicology, as well as professionals involved in drug discovery and development targeting sodium channels.
Introduction
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells.[1] The NaV family consists of nine subtypes (NaV1.1-NaV1.9) that exhibit distinct tissue distribution and biophysical properties. Both saxitoxin and tetrodotoxin are well-characterized pore blockers of these channels, binding to site 1 of the channel's outer vestibule.[2][3] While historically often used interchangeably as general sodium channel blockers, recent research has unveiled significant differences in their affinities for specific NaV subtypes, presenting opportunities for more targeted research and therapeutic development.
Comparative Affinity of Saxitoxin and Tetrodotoxin for NaV Subtypes
The following table summarizes the half-maximal inhibitory concentration (IC50) values for saxitoxin and tetrodotoxin against a range of human (h) and rat (r) NaV channel subtypes. These values, derived from whole-cell patch-clamp electrophysiology experiments, quantify the concentration of toxin required to inhibit 50% of the sodium current.
| NaV Subtype | Saxitoxin (STX) IC50 (nM) | Tetrodotoxin (TTX) IC50 (nM) | Key Observations |
| hNaV1.1 | ~2.3[4] | 4.1[5] | Both toxins are potent blockers. |
| hNaV1.2 | Data not consistently available | 14[5] | TTX is a potent blocker. |
| hNaV1.3 | Data not consistently available | 5.3[5] | TTX is a potent blocker. |
| rNaV1.4 | 2.8 ± 0.1[6] | 17.1 ± 1.2[7] | Both toxins are potent blockers, with STX showing slightly higher affinity. |
| hNaV1.5 | >100,000[8] | >1,000[5] | Both toxins exhibit low affinity, classifying this subtype as resistant.[9] |
| hNaV1.6 | Data not consistently available | 2.3[5] | TTX is a very potent blocker. |
| hNaV1.7 | 702 ± 53[6] | 18.6 ± 1.0[7] | Striking difference in affinity, with STX being significantly less potent than TTX.[10][11] |
| rDRG (TTX-S) | 0.5[1] | 0.3[1] | Both toxins are highly potent against TTX-sensitive channels in dorsal root ganglion neurons. |
| rDRG (TTX-R) | 10,000[1] | 100,000[1] | Both toxins have very low affinity for TTX-resistant channels in dorsal root ganglion neurons. |
Experimental Protocols
The determination of toxin affinity for NaV channel subtypes relies on precise and controlled experimental methodologies. The two primary techniques employed are whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel activity in living cells.[12]
Objective: To determine the concentration-dependent inhibition of NaV channel currents by STX and TTX.
Methodology:
-
Cell Culture: Mammalian cell lines (e.g., HEK293 or CHO) are stably or transiently transfected to express a specific NaV channel subtype.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an internal solution.[12]
-
Recording Configuration: A micropipette forms a high-resistance "giga-seal" with the membrane of a single cell. The membrane patch is then ruptured by applying suction, achieving the whole-cell configuration which allows for control of the membrane potential and measurement of the total current across the cell membrane.[13]
-
Solutions:
-
Data Acquisition:
-
Cells are held at a negative holding potential (e.g., -100 mV) to keep the sodium channels in a closed, resting state.
-
Depolarizing voltage steps (e.g., to 0 mV) are applied to elicit sodium currents.[14]
-
A baseline current is established before the application of the toxin.
-
Increasing concentrations of STX or TTX are perfused into the recording chamber, and the resulting inhibition of the peak sodium current is measured.[12]
-
-
Data Analysis: The fractional block of the current at each toxin concentration is calculated. These data are then fitted to a dose-response curve (e.g., a Langmuir isotherm) to determine the IC50 value.[14]
Radioligand Binding Assay
This technique measures the binding of a radiolabeled ligand to its receptor in a competitive manner.
Objective: To determine the affinity of unlabeled STX or TTX for NaV channels by measuring their ability to displace a radiolabeled toxin.
Methodology:
-
Membrane Preparation: Membranes rich in NaV channels are prepared from tissues (e.g., rat brain) or cultured cells expressing the target subtype. The tissue is homogenized in a cold lysis buffer and centrifuged to pellet the membranes.[15][16]
-
Radioligand: Tritiated saxitoxin ([³H]STX) is commonly used as the radioligand.[17][18]
-
Assay Procedure:
-
The assay is typically performed in a 96-well microplate format.[16][19]
-
A constant concentration of [³H]STX is added to each well.
-
Increasing concentrations of unlabeled "cold" STX or TTX (the competitor) are added to displace the radiolabeled ligand.
-
The membrane preparation is then added, and the mixture is incubated to reach binding equilibrium (e.g., 1 hour at 4°C).[16]
-
-
Separation and Detection:
-
The mixture is filtered through a glass fiber filter to separate the bound from the unbound radioligand. The filter traps the membranes with the bound [³H]STX.
-
The filters are washed with an ice-cold buffer to remove any non-specifically bound radioligand.
-
A scintillation cocktail is added to the filters, and the radioactivity is measured using a scintillation counter.[15][18]
-
-
Data Analysis: The amount of bound [³H]STX decreases as the concentration of the unlabeled competitor increases. A competition curve is generated by plotting the percentage of bound radioligand against the concentration of the unlabeled toxin. The IC50 value for the unlabeled toxin is then determined from this curve.
Signaling Pathway and Mechanism of Action
Both saxitoxin and tetrodotoxin exert their effects by physically occluding the outer pore of voltage-gated sodium channels. This blockade prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby inhibiting the propagation of nerve impulses. The differential affinity for various NaV subtypes is determined by subtle differences in the amino acid residues lining the outer vestibule of the channel pore.[7]
Caption: Mechanism of NaV channel blockade by STX and TTX.
Logical Relationship of Toxin Binding and Effect
The binding of STX or TTX to a specific NaV subtype is the initial event that triggers a cascade of physiological consequences. The affinity of this binding directly correlates with the potency of the toxin in inhibiting neuronal signaling.
Caption: Logical flow from toxin binding to physiological effect.
Conclusion
The data clearly demonstrate that while both saxitoxin and tetrodotoxin are potent blockers of most TTX-sensitive NaV subtypes, there are notable exceptions, particularly the significantly lower affinity of STX for the human NaV1.7 subtype. This subtype-specific difference in affinity, primarily attributed to variations in the amino acid sequence of the channel's outer pore, underscores the importance of selecting the appropriate toxin for specific research applications. Understanding these nuances is critical for the accurate interpretation of experimental results and for the rational design of novel therapeutics targeting specific sodium channel isoforms.
References
- 1. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. saxitoxin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrodotoxin, a Candidate Drug for Nav1.1-Induced Mechanical Pain? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. [PDF] Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Structural basis for saxitoxin congener binding and neutralization by anuran saxiphilins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. issc.org [issc.org]
- 18. repository.library.noaa.gov [repository.library.noaa.gov]
- 19. Differences in saxitoxin and tetrodotoxin binding revealed by mutagenesis of the Na+ channel outer vestibule - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effects of Saxitoxin: A Comparative Guide Using Zebrafish Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological effects of Saxitoxin (B1146349) (STX) in zebrafish (Danio rerio), a well-established model organism for in vivo studies. We will compare its effects with those of Tetrodotoxin (TTX), another potent neurotoxin, and present key experimental data and protocols to support the validation of STX's impact on vertebrate systems.
Mechanism of Action: Blocking the Current
Saxitoxin is a potent neurotoxin that primarily targets voltage-gated sodium channels (NaV) in nerve and muscle cells.[1][2] Its binding to site 1 of the NaV channel physically obstructs the passage of sodium ions, which is essential for the propagation of action potentials.[2][3] This blockade leads to the inhibition of nerve impulses and muscle contraction, ultimately causing paralysis, with death often resulting from respiratory failure.[1][2][4] Tetrodotoxin (TTX) shares this mechanism, also binding to site 1 of the NaV channel to block sodium ion flux.[3][5]
The following diagram illustrates this primary mechanism of action.
Standard Experimental Workflow
Validating the effects of STX in zebrafish typically follows a standardized workflow, from toxin exposure to multi-level endpoint analysis. This ensures reproducibility and allows for comprehensive data collection on developmental, physiological, and behavioral parameters.
Comparative Toxicity Data
The following tables summarize quantitative data from studies on STX and provide a basis for comparison with the known effects of TTX.
| Parameter | Saxitoxin (STX) | Tetrodotoxin (TTX) | Reference |
| LC50 (Zebrafish Embryo) | Concentrations >10 µg/L show increased mortality. | LD50 in mice is ~8.7 µg/kg. Zebrafish data is less defined but toxicity is high. | [6][7] |
| Hatching Rate | Significantly inhibited by STX exposure. | Not specified in provided results, but developmental toxicity is expected. | [4][8] |
| Morphological Defects | Pericardial and yolk sac edema, spinal curvature. | Similar developmental defects are expected due to the shared mechanism. | [8][9] |
| Parameter | Saxitoxin (STX) | Tetrodotoxin (TTX) | Reference |
| Locomotor Activity | Hypolocomotion (reduced movement) observed. | Induces paralysis, leading to significantly reduced or absent locomotion. | [5][10] |
| Tactile/Startle Response | Compromised tactile response, even at low doses (1 µg/L). | Blocks nerve conduction, thus inhibiting startle response. | [5][6][11] |
| Neurotransmitter Levels | Marked decrease in GABA levels; enhanced 3-methoxytyramine. | Not detailed in search results, but disruption is certain. | [6][10][11] |
| Gene Expression | Upregulation of NaV channel genes (scn8aa/ab, scn1Laa/ab); altered expression of genes in cholinergic and GABAergic pathways (ache, gabra1). | Alters expression of genes related to neuronal function. | [6] |
| Parameter | Saxitoxin (STX) | Tetrodotoxin (TTX) | Reference |
| Heart Rate | Abnormal heart rate (bradycardia - reduced rate). | TTX-resistant NaV channels exist in cardiac tissue, but high concentrations can cause arrhythmia. | [5][8] |
| Cardiac Morphology | Pericardial edema is a common finding. | Cardiac edema can occur as a secondary effect of systemic toxicity. | [8][12] |
| Vascular Development | Defects in angiogenesis and remodeling of cardinal vein. | Not detailed, but vascular effects are plausible. | [4][8] |
Detailed Experimental Protocols
-
Animal Husbandry : Maintain adult zebrafish (Danio rerio) under standard conditions (28.5°C, 14:10 light:dark cycle).
-
Embryo Collection : Collect freshly fertilized embryos and screen for viability. Transfer healthy embryos into E3 medium.
-
Exposure : At 6 hours post-fertilization (hpf), place individual embryos into wells of a 24-well plate containing graded concentrations of STX (e.g., 0, 1, 10, 100 µg/L) and a vehicle control.[6]
-
Observation : Monitor embryos daily for 144-168 hours. Record endpoints such as mortality, hatching success, and morphological abnormalities (e.g., edema, tail curvature).[11]
-
Data Analysis : Calculate the LC50 (Lethal Concentration, 50%) and EC50 (Effective Concentration, 50%) values at specified time points (e.g., 96 hpf).
-
Exposure : Expose zebrafish larvae to sublethal concentrations of STX from 6 hpf to 120 hpf as described above.
-
Acclimation : At 120 hpf, transfer individual larvae to a 96-well plate with fresh E3 medium and allow them to acclimate for 30 minutes in the dark.
-
Tracking : Place the plate in an automated tracking system (e.g., DanioVision). Record larval movement over a defined period, often involving alternating light and dark phases to assess visual motor response.
-
Data Analysis : Quantify total distance moved, velocity, and changes in activity between light and dark phases. Compare toxin-exposed groups to controls to determine hypo- or hyperactivity.[10]
-
Exposure : Expose zebrafish embryos to STX from 6 hpf.
-
Immobilization : At 48 or 72 hpf, dechorionate the embryos and anesthetize them in a solution of tricaine (B183219) (MS-222).
-
Imaging : Mount individual larvae in a lateral orientation in methylcellulose (B11928114) on a depression slide.
-
Heart Rate Measurement : Using a high-speed camera mounted on a microscope, record a 30-60 second video of the heart. Count the ventricular contractions to determine the heart rate (beats per minute).[13]
-
Morphology Assessment : Visually inspect for pericardial edema and any structural abnormalities in the heart chambers.
-
Data Analysis : Statistically compare the heart rates and incidence of edema between control and STX-exposed groups.
Conclusion
The zebrafish model provides a robust and high-throughput platform for validating the multifaceted toxic effects of saxitoxin. Experimental data consistently demonstrate that STX induces significant developmental, neurotoxic, and cardiotoxic effects, including increased mortality, inhibited hatching, locomotor impairment, and cardiac dysfunction.[6][8][10] These effects are rooted in its primary mechanism as a potent voltage-gated sodium channel blocker, a mechanism it shares with tetrodotoxin.[3] The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to investigate STX toxicity, screen for potential therapeutics, and establish regulatory safety limits.
References
- 1. Saxitoxin - Wikipedia [en.wikipedia.org]
- 2. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tetrodotoxin - Wikipedia [en.wikipedia.org]
- 6. Sublethal neurotoxicity of saxitoxin in early zebrafish development: Impact on sensorimotor function and neurotransmission systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of acute exposure of saxitoxin on development of zebrafish embryos (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zebrafish embryo sensitivity test as in vivo platform to anti-Shiga toxin compound screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing the neurotoxic effects of anatoxin-a and saxitoxin in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Zebrafish Embryo Model to Screen Potential Therapeutic Compounds in Sapindaceae Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]
Unmasking Saxitoxin: A Comparative Guide to Antibody Cross-Reactivity with its Analogues
For researchers, scientists, and drug development professionals navigating the complexities of paralytic shellfish toxin detection, understanding the cross-reactivity of saxitoxin (B1146349) antibodies is paramount. This guide provides a comprehensive comparison of commercially available and research-based antibodies, offering a clear view of their performance against a spectrum of saxitoxin analogues. Supported by experimental data, this resource aims to facilitate informed decisions in the selection of immunodetection tools.
The accurate detection of saxitoxin (STX) and its numerous analogues, a group of potent neurotoxins responsible for paralytic shellfish poisoning (PSP), is critical for public health and seafood safety. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid and sensitive screening method. However, the efficacy of these assays is dictated by the specificity and cross-reactivity profile of the antibodies employed. This guide delves into the performance of various anti-saxitoxin antibodies, presenting key data to aid in the selection of the most appropriate reagents for specific research and monitoring needs.
Performance Comparison of Saxitoxin Antibodies
The cross-reactivity of an antibody with different saxitoxin analogues determines its suitability for detecting the total toxic potential of a sample, as the toxicity of individual analogues can vary significantly. The following tables summarize the cross-reactivity profiles and performance metrics of several polyclonal and monoclonal antibodies against a range of saxitoxin analogues.
Table 1: Cross-Reactivity of a Polyclonal Saxitoxin Antibody
| Analogue | Cross-Reactivity (%) |
| Saxitoxin (STX) | 100 |
| Gonyautoxin 2 & 3 (GTX2/3) | 21 |
| All other tested PSP toxins | < 2 |
Data sourced from a study validating an ELISA for quantitative detection of STX in human whole blood.
Table 2: Cross-Reactivity of Rabbit Monoclonal Antibodies (r-mAbs)
| Analogue | r-mAb 3C3 Cross-Reactivity (%) | r-mAb 9G2 Cross-Reactivity (%) | r-mAb 3C7 Cross-Reactivity (%) |
| Saxitoxin (STX) | 100 | 100 | 100 |
| Decarbamoyl Saxitoxin (dcSTX) | Strong | Slight | No |
| Gonyautoxin 2/3 (GTX2/3) | Strong | No | No |
| Gonyautoxin 1/4 (GTX1/4) | No | No | No |
| C1/C2 Toxins | Strong | No | No |
| Neosaxitoxin (NEO) | Strong | No | No |
| Tetrodotoxin (TTX) | No | No | No |
Data from a study on rabbit monoclonal antibody-based competitive lateral flow immunoassay.
Table 3: IC50 Values of Rabbit Monoclonal Antibodies (r-mAbs)
| Antibody | IC50 (ng/mL) |
| r-mAb 3C3 | 0.018 |
| r-mAb 9G2 | 0.62 |
| r-mAb 3C7 | 3.86 |
The IC50 value represents the concentration of the analyte that causes a 50% inhibition of the antibody binding. Lower IC50 values indicate higher sensitivity.
Experimental Protocols
The following section details a typical experimental protocol for a direct competitive ELISA used to determine saxitoxin concentrations and assess antibody cross-reactivity.
Direct Competitive ELISA Protocol
This protocol is a synthesized example based on methodologies from various sources.
Materials:
-
Microtiter plate (96-well) pre-coated with a
A Comparative Analysis of Saxitoxin and μ-Conotoxins: Potent Blockers of Voltage-Gated Sodium Channels
A Comprehensive Guide for Researchers and Drug Development Professionals
Saxitoxin (B1146349) (STX) and μ-conotoxins are potent neurotoxins that have emerged as invaluable tools for the study of voltage-gated sodium channels (Nav). Both classes of toxins effectively block the influx of sodium ions through the channel pore, thereby inhibiting the propagation of action potentials in excitable cells. Despite their similar ultimate effect, saxitoxin, a small molecule, and μ-conotoxins, a family of peptides, exhibit distinct structural characteristics, binding affinities, and isoform selectivities. This guide provides a detailed comparative analysis of these two important classes of Nav channel blockers, supported by quantitative data and experimental protocols to aid researchers in their selection and application.
At a Glance: Key Differences and Similarities
| Feature | Saxitoxin (STX) | μ-Conotoxins |
| Chemical Nature | Small, heterocyclic guanidinium (B1211019) molecule | Peptides (typically 16-22 amino acids) |
| Source | Dinoflagellates and cyanobacteria | Marine cone snails (genus Conus) |
| Mechanism of Action | Pore blocker of voltage-gated sodium channels[1][2] | Pore blocker of voltage-gated sodium channels[1] |
| Binding Site | Site 1 of the Nav channel outer pore[3] | Overlapping with Site 1 of the Nav channel outer pore[3][4] |
| Key Structural Feature for Activity | Two guanidinium groups[1][3] | A critical arginine residue and other positively charged amino acids[1] |
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of saxitoxin and various μ-conotoxins against different mammalian voltage-gated sodium channel isoforms is summarized below. The half-maximal inhibitory concentration (IC50) values are indicative of the toxin concentration required to block 50% of the sodium current.
| Toxin | Nav1.1 (nM) | Nav1.2 (nM) | Nav1.3 (nM) | Nav1.4 (nM) | Nav1.5 (nM) | Nav1.6 (nM) | Nav1.7 (nM) | Nav1.8 (nM) |
| Saxitoxin (STX) | ~1-10 | ~1-10 | ~1-10 | 2.8 | >1000 | ~1-10 | 702 | >1000 |
| μ-Conotoxin GIIIA | - | - | - | 0.97 | - | - | >1000 | - |
| μ-Conotoxin GIIIB | - | - | - | - | - | - | >1000 | - |
| μ-Conotoxin PIIIA | - | 640 | - | 44 | - | - | - | - |
| μ-Conotoxin KIIIA | - | ~95% block at 1µM | - | 67 | - | - | 379 | - |
| μ-Conotoxin SmIIIA | - | - | - | 14 | - | - | 41 | - |
| μ-Conotoxin SxIIIC | 150 | >1000 | 150 | 15 | >10000 | 150 | 152 | >10000 |
Note: IC50 values can vary depending on the experimental conditions (e.g., cell line, temperature, and specific protocol). The values presented here are compiled from multiple sources for comparative purposes.
Mechanism of Action: Blocking the Sodium Gateway
Both saxitoxin and μ-conotoxins exert their effects by physically occluding the outer pore of voltage-gated sodium channels, a site known as neurotoxin binding site 1.[3][5] This blockage prevents the influx of sodium ions that is essential for the depolarization phase of an action potential.[2] Consequently, the propagation of nerve impulses is halted, leading to paralysis.[2]
While both are classified as guanidinium toxins due to the importance of their positively charged guanidinium groups for activity, their binding interactions within the channel pore differ.[1] Saxitoxin, being a smaller molecule, binds deeper within the pore. In contrast, the larger peptide structure of μ-conotoxins results in a more superficial binding, interacting with a broader surface area of the channel's outer vestibule.[1]
References
Unveiling the Silence: Saxitoxin's Profound Impact on Neuronal Action Potentials
A Comparative Guide for Researchers and Drug Development Professionals
Saxitoxin (B1146349) (STX), a potent neurotoxin notorious for its role in paralytic shellfish poisoning, serves as a critical tool in neuroscience research due to its highly specific mechanism of action. This guide provides a comprehensive comparison of saxitoxin's effects on neuronal action potentials with its well-known alternative, tetrodotoxin (B1210768) (TTX). We present supporting experimental data, detailed protocols for replication, and visual representations of the underlying molecular interactions and experimental workflows to facilitate a deeper understanding of this powerful voltage-gated sodium channel blocker.
Quantitative Comparison of Saxitoxin and Alternatives
The primary effect of saxitoxin on neuronal action potentials is a potent and specific blockade of voltage-gated sodium channels (VGSCs), which are essential for the rising phase of the action potential.[1][2] This blockade directly leads to a reduction in the amplitude and firing rate of action potentials, ultimately causing a complete cessation of neuronal firing at sufficient concentrations. The following table summarizes quantitative data from various studies, comparing the effects of saxitoxin and tetrodotoxin on key action potential parameters.
| Toxin | Neuron Type | Concentration | Effect on Action Potential Amplitude | Effect on Action Potential Firing Rate | IC50 | Reference |
| Saxitoxin (STX) | Frog Sciatic Nerve | 1 nM | Progressive attenuation | Not specified | Not specified | [1] |
| human iPSC-derived Cortical Neurons | 12 ng/mL (~40 nM) | Complete block after 1 day | Reduced to zero after 1 day | Not specified | [3] | |
| Rat Brain Synaptosomes | - | - | - | 1.6 nM | [4] | |
| Human NaV1.4 | - | - | - | 2.8 nM | [4] | |
| Human NaV1.7 | - | - | - | 702 nM | [4] | |
| Tetrodotoxin (TTX) | Lobster Stretch Receptor Neuron | 4 x 10⁻⁸ g/mL (~125 nM) | Complete abolition of impulse activity | Complete abolition | Not specified | [5] |
| Nociceptive Sensory Neurons | 300 nM | Blocks TTX-sensitive Na+ current component | Significantly reduces firing | Not specified | [6][7] | |
| Human NaV1.7 | - | - | - | 18.6 nM | [4] |
Mechanism of Action: A Tale of Two Blockers
Saxitoxin and tetrodotoxin, despite their different chemical origins, share a remarkably similar mechanism of action. Both toxins bind to site 1 of the alpha subunit of most VGSCs.[1][2] This binding site is located at the outer pore of the channel. By physically occluding the pore, these toxins prevent the influx of sodium ions (Na+) that is necessary for the depolarization phase of the action potential.[1] This leads to a dose-dependent decrease in the amplitude of the action potential and a reduction in the firing rate, ultimately resulting in the silencing of neuronal activity. While both are potent blockers, their affinity for different VGSC subtypes can vary, as highlighted in the table above, with saxitoxin showing a notably lower affinity for the hNaV1.7 channel compared to TTX.[4]
Caption: Mechanism of saxitoxin's blockade of neuronal action potentials.
Experimental Protocols
Investigating the effects of saxitoxin on neuronal action potentials typically involves electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard for detailed analysis.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol outlines the key steps for measuring the effect of saxitoxin on neuronal action potentials in cultured neurons.
I. Materials and Solutions:
-
Cell Culture: Primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y, Neuro-2a) cultured on glass coverslips.
-
External (Bath) Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na. pH adjusted to 7.3 with KOH.
-
Saxitoxin Stock Solution: A concentrated stock of saxitoxin in a suitable buffer (e.g., water or a mild acidic buffer).
-
Patch-Clamp Rig: Including an inverted microscope, micromanipulators, amplifier, data acquisition system, and perfusion system.
-
Borosilicate Glass Capillaries: For pulling patch pipettes.
II. Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution at a constant rate (e.g., 1-2 mL/min).
-
Obtaining a Gigaseal:
-
Fill a patch pipette with the internal solution and mount it on the micromanipulator.
-
Apply positive pressure to the pipette and approach a target neuron under visual guidance.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
-
Achieving Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Baseline Recording (Current-Clamp Mode):
-
Switch the amplifier to current-clamp mode.
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps to elicit action potentials and record the baseline firing pattern, amplitude, and duration.
-
-
Saxitoxin Application:
-
Perfuse the recording chamber with the external solution containing the desired concentration of saxitoxin.
-
Allow sufficient time for the toxin to equilibrate.
-
-
Post-Toxin Recording:
-
Repeat the current injection protocol to record action potentials in the presence of saxitoxin.
-
Observe and quantify the changes in action potential amplitude, duration, and firing rate.
-
-
Washout: Perfuse the chamber with the control external solution to determine the reversibility of the saxitoxin block.
-
Data Analysis: Analyze the recorded traces to quantify the changes in action potential parameters. Plot dose-response curves if multiple concentrations are tested to determine the IC50.
Caption: Experimental workflow for saxitoxin's effect on action potentials.
References
- 1. researchgate.net [researchgate.net]
- 2. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saxitoxin potentiates human neuronal cell death induced by Zika virus while sparing neural progenitors and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of tetrodotoxin on the slowly adapting stretch receptor neurone of lobster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of Tetrodotoxin (TTX)-Sensitive Na+ Current, TTX-Resistant Na+ Current, and Ca2+ Current in the Action Potentials of Nociceptive Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Saxitoxin Bioactivity: A Comparative Guide to Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cell-based assays for validating the bioactivity of saxitoxin (B1146349) (STX) and its analogs, collectively known as paralytic shellfish toxins (PSTs). We present supporting experimental data, detailed protocols for key methodologies, and visual diagrams to elucidate the underlying mechanisms and workflows. This resource is designed to assist researchers in selecting the most appropriate assay for their specific needs, from high-throughput screening to precise toxicity estimation.
Saxitoxin's Mechanism of Action: Blocking Neuronal Signaling
Saxitoxin is a potent neurotoxin that exerts its effect by acting as a selective and reversible blocker of voltage-gated sodium channels (VGSCs) on the surface of nerve and muscle cells.[1][2] By binding to site 1 on the outer pore of the channel, saxitoxin physically occludes the passage of sodium ions (Na⁺) into the cell.[2][3] This blockage prevents the generation and propagation of action potentials, the fundamental electrical signals required for nerve communication and muscle contraction, ultimately leading to flaccid paralysis.[1][2]
Comparison of Cell-Based Bioassays
Cell-based assays offer a functional measure of saxitoxin's net biological effect, providing a valuable alternative to animal testing and analytical methods that may not capture the full toxic potential of complex samples. The most widely used method is the neuroblastoma cell-based assay (CBA-N2a), which leverages the toxin's specific mechanism of action.
Assay Principle: The CBA-N2a assay uses mouse neuroblastoma cells (Neuro-2a or N2a), which are rich in VGSCs. Cells are treated with ouabain (B1677812) and veratridine (B1662332) (O/V). Veratridine forces the sodium channels to remain open, while ouabain inhibits the Na⁺/K⁺-ATPase pump that would normally expel Na⁺ from the cell.[4] This combined action leads to a massive influx of Na⁺, causing cell death.[4] In the presence of saxitoxin, the VGSCs are blocked, preventing the lethal Na⁺ influx and promoting cell survival.[4] Cell viability is then measured, typically via an MTT colorimetric assay, where a stronger signal corresponds to higher saxitoxin concentration.
Performance Data: The following table summarizes the quantitative performance of different cell-based assays for detecting saxitoxin.
| Assay Type / Cell Line | Toxin Detected | EC₅₀ (Half-maximal effective conc.) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Reference |
| CBA-N2a (Neuro-2a) | Saxitoxin (STX) | 3 ± 0.5 ng/mL | 0.03 ng/mL | Not Reported | [5][6] |
| CBA-N2a (Neuro-2a) | Decarbamoylsaxitoxin (dcSTX) | 15.8 ± 3 ng/mL | Not Reported | Not Reported | [5][6] |
| CBA (Neuro-2a) | Saxitoxin (STX) | 1.01 nM (~0.30 ng/mL) | Not Reported | Not Reported | [7] |
| CBA (Vero) | Saxitoxin (STX) | 0.82 nM (~0.24 ng/mL) | Not Reported | Not Reported | [7] |
| Impedance Biosensor (Neuro-2a) | Saxitoxins | Not Reported | 0.03 ng/mL | Not Reported | [8] |
Note: EC₅₀ values were converted to ng/mL for comparison where necessary, using a molecular weight of 299.29 g/mol for STX.
Experimental Protocols & Workflow
A standardized, step-by-step protocol is crucial for achieving reproducible results. The following is a representative methodology for the Neuro-2a cell-based assay (CBA-N2a).
1. Materials and Reagents:
-
Neuro-2a (N2a) cell line (ATCC® CCL-131™)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
96-well flat-bottom cell culture plates
-
Saxitoxin (STX) standard
-
Ouabain octahydrate
-
Veratridine hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
2. Cell Culture and Seeding:
-
Maintain N2a cells in culture medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using standard trypsinization procedures.
-
Resuspend cells in fresh medium and perform a cell count.
-
Seed the 96-well plate with 50,000 ± 10,000 cells per well in a volume of 200 µL.[6]
-
Incubate the plate for 22 to 26 hours to allow cells to attach and form a semi-confluent monolayer.[5]
3. Toxin Exposure and Treatment:
-
Prepare serial dilutions of STX standard and unknown samples in culture medium.
-
Prepare a stock solution of Ouabain and Veratridine (O/V). Final concentrations in the well are typically in the range of 0.1-0.5 mM for ouabain and 0.01-0.05 mM for veratridine.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the appropriate STX dilution or sample to each well.
-
Immediately add 100 µL of the O/V solution to each well (except for negative controls).
-
Incubate the plate for 2 to 4 hours at 37°C.
4. Viability Assessment (MTT Assay):
-
After incubation, add 20-50 µL of MTT solution to each well.
-
Incubate for 45 minutes at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[6]
-
Remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.[6]
5. Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the known concentrations of the STX standard.
-
Determine the EC₅₀ value from the dose-response curve.
-
Calculate the concentration of saxitoxin in unknown samples by interpolating their absorbance values from the standard curve.
-
Include appropriate controls: cells only (maximum viability), cells + O/V (minimum viability), and medium only (blank).
References
- 1. Saxitoxin - Wikipedia [en.wikipedia.org]
- 2. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unlocking the Spectrum of Potency Among Saxitoxin Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of paralytic shellfish toxins, understanding the nuanced differences in potency among saxitoxin (B1146349) (STX) analogues is paramount. This guide provides an objective comparison of the biological activity of key saxitoxin derivatives, supported by experimental data and detailed methodologies to aid in research and development efforts.
Saxitoxin and its more than 50 known analogues are potent neurotoxins that act by blocking voltage-gated sodium channels (NaV), thereby inhibiting the propagation of action potentials in nerve and muscle cells.[1][2][3] This mechanism of action is the foundation of their toxicity, leading to the condition known as paralytic shellfish poisoning (PSP). However, subtle structural modifications among the analogues result in a wide spectrum of potencies. These variations are critical for risk assessment in food safety, the development of detection methods, and the exploration of these compounds as potential therapeutic agents.[4][5]
This guide focuses on the comparative potency of several key saxitoxin analogues, including neosaxitoxin (neoSTX), decarbamoyl saxitoxin (dcSTX), and various gonyautoxins (GTX), relative to the parent compound, saxitoxin.
Comparative Potency of Saxitoxin Analogues
The potency of saxitoxin analogues is typically expressed using Toxicity Equivalency Factors (TEFs), which compare the toxicity of an analogue to that of saxitoxin (TEF = 1.0).[5][6] These factors are determined through various experimental methods, most commonly the mouse bioassay (MBA) and in vitro assays such as the neuroblastoma cell-based assay and receptor binding assays. The route of administration in animal studies (e.g., intraperitoneal injection vs. oral) can also influence the observed toxicity.[7]
Below is a summary of the relative potencies of major saxitoxin analogues based on different assay methods.
| Analogue | Mouse Bioassay (Intraperitoneal) TEF | Neuroblastoma Cell Bioassay Relative Potency | Electrophysiological Measurement Relative Potency (IC50 based) |
| Saxitoxin (STX) | 1.0 | 1.0 | 1.0 |
| Neosaxitoxin (neoSTX) | 0.9 - 2.1 | 1.28[1] | > STX[8] |
| Decarbamoyl Saxitoxin (dcSTX) | 0.48 - 0.64[9][10] | 0.43[1] | > STX[8] |
| Gonyautoxin 1 & 4 (GTX1 & 4) | 0.7 - 1.0 | - | < STX |
| Gonyautoxin 2 & 3 (GTX2 & 3) | 0.4 - 0.6 | 0.48 (GTX II)[1] | < GTX1,4 |
| Gonyautoxin 5 (GTX5) | ~0.1 | - | < dcGTX2,3 |
| N-sulfocarbamoyl-gonyautoxin-2 & 3 (C1,2) | Low | - | < GTX5 |
Note: The ranges in TEFs from mouse bioassays reflect variations in experimental conditions and mouse strains. The relative potencies from cell-based and electrophysiological assays provide a more direct measure of the toxin's interaction with the sodium channel. Generally, non-sulfated analogues like neosaxitoxin and saxitoxin are the most potent, while increased sulfation, as seen in the C toxins, tends to decrease potency.[4] Decarbamoylation, as in dcSTX, also generally reduces toxicity compared to STX in vivo.[9]
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The primary molecular target for saxitoxin and its analogues is site 1 on the alpha subunit of voltage-gated sodium channels.[2][11] The binding of the toxin to this site physically occludes the channel pore, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential. This leads to a cessation of nerve impulse transmission and subsequent paralysis.
Caption: Mechanism of saxitoxin action on a voltage-gated sodium channel.
Experimental Protocols
Accurate determination of saxitoxin analogue potency relies on standardized and well-defined experimental protocols. Below are detailed methodologies for two key assays.
Mouse Bioassay (MBA) for Paralytic Shellfish Poisoning (PSP) Toxins
The mouse bioassay remains a reference method for quantifying PSP toxicity in many regulatory frameworks.
Principle: The toxicity of a sample is determined by observing the time to death of mice after intraperitoneal injection of a toxin extract. This time is then correlated to a standard dose-death time curve for saxitoxin.
Materials:
-
Male mice (e.g., ddY or similar strain), weighing 19-21 g.
-
Saxitoxin standard solution (e.g., from the U.S. Food and Drug Administration).
-
0.1 N HCl.
-
Syringes (1 mL) with 25-gauge needles.
-
Blender or homogenizer.
-
Centrifuge.
-
pH meter.
Procedure:
-
Sample Extraction:
-
Weigh 100 g of shellfish tissue homogenate.
-
Add 100 mL of 0.1 N HCl and mix thoroughly.
-
Adjust the pH to 2.0-4.0.
-
Boil the mixture for 5 minutes, then cool to room temperature.
-
Centrifuge the extract at 3000 x g for 10 minutes.
-
Collect the supernatant for analysis.
-
-
Injection:
-
Select at least three mice per sample dilution.
-
Inject 1.0 mL of the acidic extract intraperitoneally into each mouse.
-
Observe the mice continuously for the first 15 minutes and then periodically for up to 4 hours.
-
-
Data Recording and Calculation:
-
Record the time from injection to the last gasp of each mouse.
-
The median death time for a group of mice is used for toxicity calculation.
-
If the median death time is less than 5 minutes, the extract must be diluted with 0.1 N HCl to achieve a death time between 5 and 7 minutes.
-
Toxicity in Mouse Units (MU) is calculated using Sommer's Table, which relates death time to MU. One MU is the amount of toxin that kills a 20 g mouse in 15 minutes.
-
The final toxicity is expressed in µg STX equivalents per 100 g of shellfish tissue, by comparing to the results obtained with the STX standard.
-
Receptor Binding Assay (RBA)
The RBA is a high-throughput in vitro method that measures the competition between labeled saxitoxin and saxitoxins in a sample for binding to the voltage-gated sodium channel.
Principle: This assay is based on the competitive displacement of a radiolabeled saxitoxin (e.g., [³H]-STX) from its receptor (rat brain membrane preparation) by unlabeled saxitoxins present in the sample. The amount of bound radioactivity is inversely proportional to the concentration of saxitoxin in the sample.
Materials:
-
[³H]-Saxitoxin.
-
Saxitoxin standard.
-
Rat brain membrane preparation (source of sodium channels).
-
Assay buffer (e.g., 100 mM MOPS/100 mM choline (B1196258) chloride, pH 7.4).
-
96-well microfilter plates.
-
Vacuum manifold.
-
Scintillation counter.
-
Sample extracts (prepared similarly to the mouse bioassay).
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the saxitoxin standard to generate a standard curve.
-
Dilute the sample extracts to fall within the dynamic range of the assay.
-
Prepare a working solution of [³H]-STX and the rat brain membrane preparation in assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microfilter plate, add:
-
35 µL of either standard, quality control, or sample.
-
35 µL of [³H]-STX working solution.
-
140 µL of the diluted rat brain membrane preparation.
-
-
Incubate the plate at 4°C for 1 hour to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Place the microplate on a vacuum manifold and aspirate the unbound liquid.
-
Wash the wells twice with ice-cold assay buffer to remove any remaining unbound [³H]-STX.
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of bound [³H]-STX against the concentration of the saxitoxin standard.
-
Determine the concentration of saxitoxin equivalents in the samples by interpolating their binding values from the standard curve.
-
References
- 1. Toxicological evaluation of saxitoxin, neosaxitoxin, gonyautoxin II, gonyautoxin II plus III and decarbamoylsaxitoxin with the mouse neuroblastoma cell bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 钠通道 [sigmaaldrich.com]
- 4. Neurotoxic Alkaloids: Saxitoxin and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Experimental Protocol on the Toxicity of Saxitoxin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of toxicity equivalent factors for paralytic shellfish toxins by electrophysiological measurements in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of toxicity between saxitoxin and decarbamoyl saxitoxin in the mouse bioassay for paralytic shellfish poisoning toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Marine Toxins That Target Voltage-gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Saxitoxin's (STX) binding specificity to the voltage-gated sodium channel NaV1.7, a key target in pain therapeutics. We present supporting experimental data, detailed protocols for key validation assays, and a comparison with alternative NaV1.7 inhibitors. This information is intended to assist researchers in designing and interpreting experiments aimed at characterizing the selectivity of novel analgesic compounds.
Executive Summary
Voltage-gated sodium channel NaV1.7 has been genetically validated as a critical mediator of pain perception in humans.[1][2] Consequently, the development of selective NaV1.7 inhibitors is a major focus of analgesic drug discovery. Saxitoxin, a potent neurotoxin, has historically been considered a high-affinity blocker of most tetrodotoxin-sensitive (TTX-S) sodium channels, including NaV1.7. However, recent evidence challenges this view, revealing a significantly lower affinity of STX for human NaV1.7 compared to other TTX-S isoforms.[3][4][5] This reduced potency is attributed to a specific two-amino-acid sequence variation in the domain III pore loop of primate NaV1.7.[1] This guide delves into the experimental data that validates this specificity and provides a comparative analysis with other NaV1.7-targeting compounds.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Saxitoxin and other relevant compounds against NaV1.7 and other select sodium channel isoforms. This data highlights the differential affinity of these molecules.
Table 1: Potency of Guanidinium Toxins against Human Sodium Channel Isoforms
| Compound | hNaV1.7 IC50 (nM) | hNaV1.4 IC50 (nM) | hNaV1.6 IC50 (nM) | Selectivity for other isoforms vs. hNaV1.7 |
| Saxitoxin (STX) | 702 ± 53[3] | 2.8 ± 0.1[3] | ~1-5 (literature values) | ~250-fold higher affinity for hNaV1.4 |
| Tetrodotoxin (TTX) | 18.6 ± 1.0[3] | 17.1 ± 1.2[3] | ~5-20 (literature values) | Comparable affinity |
| Gonyautoxin-III | 1,513 ± 55[3] | 14.9 ± 2.1[3] | Not widely reported | ~100-fold higher affinity for hNaV1.4 |
Table 2: Potency of Selected NaV1.7-Targeted Inhibitors
| Compound | hNaV1.7 IC50 (nM) | Selectivity over other NaV isoforms | Development Stage |
| ST-2530 (Saxitoxin Analog) | 25 ± 7[6] | >500-fold vs. hNaV1.1, 1.3, 1.6[1] | Preclinical[6] |
| PF-05089771 | ~28 | >1000-fold vs. most other NaV isoforms | Clinical Trials (terminated) |
| GDC-0310 | ~11 | High | Phase I Clinical Trials |
| Lacosamide | Not a direct blocker, modulates slow inactivation | Broad spectrum | Approved for epilepsy, studied in neuropathic pain |
Experimental Protocols
Accurate determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key assays used to validate the binding of compounds to NaV1.7 channels.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for characterizing the functional effects of ion channel modulators. It allows for the direct measurement of ion channel currents and their inhibition by test compounds.
Objective: To determine the concentration-dependent inhibition of NaV1.7 currents by a test compound and calculate its IC50 value.
Materials:
-
HEK293 or CHO cells stably expressing human NaV1.7 channels.
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Patch pipettes (borosilicate glass, 2-5 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
-
Test compound stock solution and dilution series.
Procedure:
-
Cell Preparation: Culture cells to 60-80% confluency. On the day of recording, detach cells using a non-enzymatic solution and plate them onto glass coverslips.
-
Pipette Preparation: Pull patch pipettes and fire-polish the tips. Fill the pipettes with the internal solution and ensure no air bubbles are present.
-
Obtaining a Gigaseal: Mount the coverslip in the recording chamber and perfuse with the external solution. Under microscopic guidance, approach a single cell with the patch pipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Protocol: Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all NaV1.7 channels are in the closed, resting state.
-
Apply a depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current.
-
Compound Application: Perfuse the recording chamber with the external solution containing a known concentration of the test compound. Allow sufficient time for the compound to equilibrate.
-
Data Acquisition: Record the peak inward sodium current in the presence of the compound.
-
Concentration-Response Curve: Repeat steps 7 and 8 with a range of compound concentrations, from sub-threshold to saturating.
-
Data Analysis: For each concentration, calculate the percentage of current inhibition relative to the control (before compound application). Plot the percentage of inhibition against the compound concentration and fit the data with a Hill equation to determine the IC50 value.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to its receptor, providing information on binding affinity (Kd) and the number of binding sites.
Objective: To determine the binding affinity of a non-labeled test compound by its ability to compete with a radiolabeled ligand (e.g., [³H]-Saxitoxin) for binding to NaV1.7 channels.
Materials:
-
Membrane preparations from cells or tissues expressing NaV1.7 channels.
-
Radiolabeled ligand (e.g., [³H]-Saxitoxin).
-
Unlabeled test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing NaV1.7 in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation.
-
A fixed concentration of the radiolabeled ligand.
-
Varying concentrations of the unlabeled test compound (for competition binding) or buffer (for total binding). For non-specific binding, add a high concentration of an unlabeled reference compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Punch out the filters from the plate, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the concentration of the unlabeled test compound.
-
Fit the data to a one-site competition model to determine the IC50 of the test compound.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in NaV1.7 function and its experimental validation is crucial for a comprehensive understanding.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain [ouci.dntb.gov.ua]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
A Quantitative Comparison of Saxitoxin Detection Methods
For Researchers, Scientists, and Drug Development Professionals
Saxitoxin (B1146349) (STX) and its analogs, collectively known as paralytic shellfish toxins (PSTs), are potent neurotoxins that pose a significant threat to public health and can cause severe economic losses in the shellfish industry.[1] Accurate and sensitive detection of these toxins is crucial for regulatory monitoring, food safety, and research. This guide provides an objective comparison of common quantitative methods for saxitoxin detection, supported by experimental data, to aid researchers in selecting the most appropriate technique for their needs.
Overview of Detection Methods
A variety of analytical techniques are available for the detection and quantification of saxitoxin, each with its own advantages and limitations in terms of sensitivity, selectivity, throughput, and cost. The primary methods include the traditional Mouse Bioassay (MBA), immunoassays like the Enzyme-Linked Immunosorbent Assay (ELISA), chromatographic techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and emerging technologies like biosensors.
Quantitative Data Summary
The performance of different analytical methods for saxitoxin quantification is summarized in the table below. This data, compiled from various scientific studies, provides a comparative overview of key performance metrics.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Sample Matrix | Reference(s) |
| Mouse Bioassay (MBA) | ~320 - 400 µg STX eq./kg | Not typically defined | Semi-quantitative | Shellfish tissue | [2][3][4] |
| ELISA | 0.015 ng/mL | Not explicitly stated | 0.02 - 0.4 ng/mL | Water, Shellfish | [5][6] |
| LC-MS/MS | 2.8 ng/mL | 5.0 ng/mL | 5 - 200 ng/mL | Blood plasma | [7][8] |
| LC-MS/MS | ~1 ng/mL (~20 ng/g) | ~3 ng/mL (~60 ng/g) | Not explicitly stated | Mussel tissue | [9] |
| LC-MS/MS (Isotope Dilution) | Not explicitly stated | 4.80 ng/mL (urine) | Not explicitly stated | Shellfish, Urine | [1][10] |
| Electrochemical Biosensor | 0.087 ng/mL | Not Reported | 10¹ to 10⁵ CFU/mL (for microorganisms) | Aqueous solution | [11] |
| Aptasensor (EIS) | 0.09 nM (~0.027 ng/mL) | Not explicitly stated | 0.5 - 100 nM | Buffer, Mussel tissue | [12][13] |
| Aptasensor (LSPR) | 2.46 µg/L (2.46 ng/mL) | Not explicitly stated | 5 - 10,000 µg/L | Buffer, Spiked mussel samples | [14] |
| Aptasensor (Fluorescence Quenching) | 0.098 µg/L (0.098 ng/mL) | Not explicitly stated | 10 - 100,000 ng/L | Clam, Oyster samples | [15] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods found in the scientific literature.
Mouse Bioassay (MBA)
The mouse bioassay is the traditional method for determining the total toxicity of PSTs.[10]
Protocol:
-
Extraction: A homogenized shellfish sample is extracted with acidified water (e.g., 0.1 M HCl).[5][9]
-
Injection: A standardized volume (typically 1 mL) of the acidic extract is injected intraperitoneally into mice of a specific weight range.[16][17]
-
Observation: The mice are observed, and the time from injection to the last gasp of breath (death time) is recorded.[16]
-
Quantification: The median death time of a group of mice is used to determine the toxicity in Mouse Units (MU) by referencing Sommer's table.[16][17] One Mouse Unit is defined as the amount of toxin that will kill a 20g mouse in 15 minutes. This is then converted to µg STX equivalents/kg.[2]
Diagram of the Mouse Bioassay Workflow:
Mouse Bioassay Workflow for Saxitoxin Detection.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay for the detection of saxitoxin and is available in commercial kit formats. The direct competitive ELISA is a common format.[5][18]
Protocol:
-
Sample/Standard Addition: Add 50 µL of standard solutions, control, or prepared samples to the wells of a microtiter plate pre-coated with a secondary antibody (anti-rabbit).[5][18]
-
Enzyme Conjugate Addition: Add 50 µL of saxitoxin-enzyme conjugate to each well.[18]
-
Antibody Addition: Add 50 µL of rabbit anti-saxitoxin antibody solution to each well.[18]
-
Incubation: Cover the plate and incubate for a specified time (e.g., 30 minutes) at room temperature. During this time, free saxitoxin in the sample and the saxitoxin-enzyme conjugate compete for binding to the anti-saxitoxin antibody.[5]
-
Washing: Wash the plate multiple times (e.g., four times with a wash buffer) to remove unbound reagents.[5]
-
Substrate Addition: Add 100 µL of a substrate/color solution (e.g., TMB) to each well and incubate for a set time (e.g., 30 minutes) at room temperature, protected from light.[5]
-
Stopping Reaction: Add 100 µL of a stop solution (e.g., diluted sulfuric acid) to each well to stop the color development.[5]
-
Measurement: Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The color intensity is inversely proportional to the saxitoxin concentration in the sample.[5][18]
Diagram of the Direct Competitive ELISA Workflow:
Direct Competitive ELISA Workflow for Saxitoxin.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered a gold standard for the accurate and sensitive quantification of saxitoxin and its analogs due to its high selectivity and sensitivity.[1]
Protocol:
-
Extraction: Homogenize shellfish tissue (e.g., 5.0 g) with an extraction solvent (e.g., 5.0 mL of 1% acetic acid in water).[1] Heat the mixture in a boiling water bath for 5 minutes.[1]
-
Centrifugation: Cool and centrifuge the extract.[5] Collect the supernatant.[1]
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Final Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separation is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column.[1]
-
Detection is performed using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor and product ion transitions for saxitoxin and its isotopically labeled internal standard.[1]
-
Diagram of the LC-MS/MS Workflow:
LC-MS/MS Workflow for Saxitoxin Quantification.
Signaling Pathways and Logical Relationships
The detection of saxitoxin by competitive immunoassay is based on the principle of competitive binding.
Diagram of Competitive Binding in ELISA:
Competitive Binding Principle in a Saxitoxin ELISA.
For LC-MS/MS using isotope dilution, the quantification relies on the relative response of the native analyte to its stable isotope-labeled internal standard.
Diagram of Isotope Dilution Logic:
Logical Relationship for Quantification by Isotope Dilution.
Conclusion
The choice of a saxitoxin detection method depends on the specific application. The mouse bioassay, while historically important, is being replaced by analytical methods due to ethical concerns and its semi-quantitative nature.[2] ELISA offers a rapid, cost-effective, and high-throughput screening solution suitable for routine monitoring.[19][20] LC-MS/MS provides the highest level of sensitivity and specificity, making it the preferred method for confirmatory analysis and research applications where accurate quantification of individual toxin analogs is required.[1] Biosensors represent a promising area of development, offering the potential for rapid, sensitive, and field-portable detection, though many are still in the research and development phase.[11] Researchers should carefully consider the quantitative performance characteristics, sample matrix, cost, and throughput of each method to select the most suitable approach for their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Six Detection Methods for Analysis of Paralytic Shellfish Toxins in Shellfish from Four Regions within Latin America - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetechindia.com [lifetechindia.com]
- 6. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 7. A fast and reliable LC-MS-MS method for the quantification of saxitoxin in blood plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Sample Preparation for the Identification and Quantification of Saxitoxin in Proficiency Test Mussel Sample using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. [PDF] Label-Free Detection of Saxitoxin with Field-Effect Device-Based Biosensor | Semantic Scholar [semanticscholar.org]
- 13. Label-Free Detection of Saxitoxin with Field-Effect Device-Based Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Comparison of Toxicity between Saxitoxin and Decarbamoyl Saxitoxin in the Mouse Bioassay for Paralytic Shellfish Poisoning Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Acute Toxicity of Tetrodotoxin and Tetrodotoxin–Saxitoxin Mixtures to Mice by Various Routes of Administration [mdpi.com]
- 18. nemi.gov [nemi.gov]
- 19. issc.org [issc.org]
- 20. iwaponline.com [iwaponline.com]
Assessing the Reversibility of Saxitoxin's Sodium Channel Block: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reversibility of saxitoxin's blockade of voltage-gated sodium channels with that of other notable sodium channel blockers. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in neuroscience, pharmacology, and toxicology.
Introduction to Saxitoxin (B1146349) and Sodium Channel Blockade
Saxitoxin (STX) is a potent neurotoxin and the primary agent responsible for paralytic shellfish poisoning (PSP).[1] It exerts its toxic effect by binding to site 1 of the outer pore of voltage-gated sodium channels (Navs), physically occluding the channel and preventing the influx of sodium ions that is essential for the propagation of action potentials in excitable cells.[2][3] This blockade leads to paralysis and, in severe cases, respiratory failure.[1] A critical characteristic of saxitoxin's interaction with sodium channels is its reversibility, a feature that distinguishes it from some other types of channel blockers and is of significant interest in both toxicological and therapeutic contexts. This guide will delve into the kinetics of saxitoxin's reversible binding and compare it with other sodium channel modulators.
Mechanism of Saxitoxin's Reversible Block
Saxitoxin's binding to the sodium channel is a non-covalent interaction, primarily driven by electrostatic interactions between the positively charged guanidinium (B1211019) groups of the toxin and negatively charged amino acid residues in the channel's P-loops.[4] This reversible binding means that the toxin can associate and dissociate from its binding site. The speed of this reversal is a key parameter in determining the duration of the toxic effect. The binding and dissociation kinetics are often described by the association rate constant (k_on) and the dissociation rate constant (k_off), respectively. The ratio of these constants (k_off/k_on) determines the equilibrium dissociation constant (K_d) or its functional equivalent, the half-maximal inhibitory concentration (IC50), which reflects the affinity of the toxin for the channel.
dot
Caption: Reversible binding of Saxitoxin (STX) to the voltage-gated sodium channel.
Quantitative Comparison of Sodium Channel Blockers
The reversibility and potency of sodium channel blockers can be quantified by their IC50 values, which represent the concentration of the blocker required to inhibit 50% of the sodium current. A lower IC50 value indicates a higher affinity of the blocker for the channel. The following table summarizes the IC50 values for saxitoxin and the commonly compared tetrodotoxin (B1210768) (TTX) across various human sodium channel subtypes.
| Blocker | Channel Subtype | IC50 (nM) | Reference |
| Saxitoxin (STX) | rNav1.4 | 2.8 ± 0.1 | [5][6] |
| hNav1.7 | 702 ± 53 | [5][6][7] | |
| hNav1.7 (T1398M-I1399D mutant) | 2.3 ± 0.2 | [7] | |
| Tetrodotoxin (TTX) | hNav1.1 | 5.7 ± 0.3 | [7] |
| hNav1.2 | 5.8 ± 0.5 | [7] | |
| hNav1.3 | 4.6 ± 0.3 | [7] | |
| rNav1.4 | 17.1 ± 1.2 | [5] | |
| hNav1.5 | >30,000 | [7] | |
| hNav1.6 | 2.3 ± 0.1 | [7] | |
| hNav1.7 | 18.6 ± 1.0 | [5] |
Note: Data are presented as mean ± standard error. rNav indicates rat isoform, while hNav indicates human isoform.
As the table illustrates, both saxitoxin and tetrodotoxin are potent blockers of most sodium channel subtypes, with IC50 values in the low nanomolar range. However, a striking difference is observed for the hNav1.7 subtype, where saxitoxin exhibits a significantly lower affinity (higher IC50) compared to tetrodotoxin.[5][7] This highlights the subtle molecular differences in the binding sites of these toxins.
Comparison with Other Sodium Channel Blockers
Beyond tetrodotoxin, a wide array of molecules with diverse chemical structures and mechanisms of action can block sodium channels. These can be broadly categorized, and their reversibility characteristics differ significantly from that of saxitoxin.
-
Local Anesthetics (e.g., Lidocaine, Bupivacaine): These drugs typically bind to a receptor site within the inner pore of the sodium channel. Their binding is state-dependent, showing higher affinity for open or inactivated channels. The block is reversible, but the kinetics of onset and offset are generally slower than for saxitoxin.
-
Antiarrhythmics (e.g., Quinidine, Flecainide): Class I antiarrhythmic drugs are sodium channel blockers used to treat cardiac arrhythmias. They also exhibit state-dependent binding and have varying degrees of reversibility and dissociation kinetics, which contributes to their different clinical effects.[8]
-
Anticonvulsants (e.g., Carbamazepine, Phenytoin): Many antiepileptic drugs act by blocking sodium channels, thereby reducing neuronal hyperexcitability. Their block is also generally reversible and state-dependent.[9][10]
-
Irreversible Blockers: While most clinically relevant sodium channel blockers are reversible, some compounds can form covalent bonds with the channel, leading to an irreversible block. An example is the experimental compound STX-maleimide, a derivative of saxitoxin designed to covalently label the channel.[11]
Experimental Protocols for Assessing Reversibility
The reversibility of sodium channel blockade is primarily assessed using electrophysiological techniques, such as the whole-cell voltage clamp, and biochemical methods like the radioligand binding assay.
Whole-Cell Voltage Clamp Washout Experiment
This is a direct functional assay to measure the recovery of sodium current after the removal of the blocking agent.
Protocol:
-
Cell Preparation: Culture cells expressing the desired sodium channel subtype (e.g., HEK293 cells stably transfected with the gene for a specific Nav channel).
-
Patch Clamp Setup: Establish a whole-cell patch clamp configuration on a single cell.
-
Baseline Recording: Record the baseline sodium current by applying a series of depolarizing voltage steps from a holding potential.
-
Toxin Application: Perfuse the cell with a solution containing a known concentration of saxitoxin.
-
Block Assessment: Continue to record the sodium current until a steady-state block is achieved.
-
Washout: Perfuse the cell with a toxin-free solution.
-
Recovery Monitoring: Continuously record the sodium current during the washout phase to monitor the rate and extent of recovery.
-
Data Analysis: Plot the current amplitude over time to determine the time course of recovery. The rate of recovery is an indicator of the dissociation rate of the toxin.
dot
References
- 1. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential binding of tetrodotoxin and its derivatives to voltage‐sensitive sodium channel subtypes (Nav1.1 to Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 9. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct impacts of sodium channel blockers on the strength–duration properties of human motor cortex neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifunctional Saxitoxin Conjugates for Covalent Labeling of Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Saxitoxin Dihydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the proper disposal of saxitoxin (B1146349) dihydrochloride, a potent neurotoxin. Adherence to these procedures is essential for ensuring the safety of researchers, scientists, and drug development professionals, and for maintaining regulatory compliance. The following step-by-step guidance outlines the chemical inactivation methods for saxitoxin-contaminated materials.
I. Operational Plan: Chemical Inactivation of Saxitoxin Dihydrochloride
The primary and most recommended method for the inactivation of saxitoxin is through chemical degradation using sodium hypochlorite (B82951) (bleach) or by increasing the pH to alkaline conditions. Saxitoxin is susceptible to oxidation and is known to decompose rapidly in alkaline media.[1] It is important to note that saxitoxin is heat resistant, making autoclaving an ineffective method for inactivation of this low molecular weight toxin.[2][3][4]
A. Personal Protective Equipment (PPE): Before beginning any inactivation procedure, all personnel must be equipped with the following PPE:
-
Appropriate laboratory coat
-
Safety goggles or face shield
-
Gloves (nitrile or other chemically resistant material)
-
In some circumstances, a fit-tested respirator (e.g., N95) may be necessary, especially when handling the powdered form of the toxin.[2]
B. Inactivation using Sodium Hypochlorite (Bleach): This is the most common and well-documented method for saxitoxin inactivation.
Experimental Protocol:
-
Preparation of Inactivation Solution: Prepare a fresh solution of sodium hypochlorite. The concentration can vary, with recommendations ranging from a 1.0% to a 10% final concentration of sodium hypochlorite.[2][4][5][6][7] For example, a 10% bleach solution can be prepared by diluting standard household bleach (typically 5-8% sodium hypochlorite) 1:10 with water.
-
Application:
-
Liquid Waste: Add the bleach solution to the saxitoxin-containing liquid waste to achieve the desired final concentration of sodium hypochlorite.
-
Solid Waste (e.g., contaminated labware, animal bedding): Submerge the contaminated materials completely in the bleach solution.[2]
-
Surfaces and Spills: Liberally apply the bleach solution to the contaminated surface area.
-
-
Contact Time: Allow a minimum contact time of 30 to 60 minutes for complete inactivation.[2][4][5][7]
-
Disposal of Treated Waste: After the inactivation period, the treated liquid can be disposed of down the drain with copious amounts of water, in accordance with local regulations. Treated solid waste should be disposed of as regular laboratory waste, unless other hazardous materials are present.[1][8]
C. Inactivation using Alkaline Hydrolysis: Saxitoxin is known to be more susceptible to degradation at a pH greater than 8.[1] While specific laboratory protocols for the disposal of saxitoxin via alkaline hydrolysis are not as well-defined as the bleach method, the principle involves raising the pH of the saxitoxin-containing solution.
Experimental Protocol (General Guidance):
-
Preparation of Alkaline Solution: Prepare a solution of a strong base, such as sodium hydroxide (B78521) (NaOH), to a concentration that will raise the pH of the waste solution to above 8. A common recommendation for other toxins is a 0.25 N NaOH solution.[6]
-
Application: Add the alkaline solution to the saxitoxin-containing liquid waste while stirring.
-
Contact Time and Temperature: The required contact time and temperature for complete inactivation are not well-established for saxitoxin specifically. The process may be accelerated by heating.
-
Neutralization and Disposal: Before disposal, the alkaline waste solution must be neutralized to a pH between 6 and 9. Once neutralized, it can be disposed of in accordance with local regulations.
II. Quantitative Data for Inactivation
The following table summarizes the key quantitative parameters for the chemical inactivation of this compound.
| Inactivation Method | Reagent | Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | Sodium Hypochlorite (NaOCl) | 1.0% | 30 minutes | Effective for working solutions, equipment, animal cages, and spills.[4][5][6] |
| 10% aqueous bleach solution | 30 minutes | A minimum recommendation for inactivating saxitoxin, especially in animal bedding.[2][3] | ||
| 10% | 60 minutes | Recommended for complete inactivation of working solutions and contaminated materials.[7] | ||
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | Sufficient to raise pH > 8 (e.g., 0.25 N) | Not specified | Degradation is enhanced at higher pH.[1][9] Specific protocols for saxitoxin are not detailed. |
III. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
IV. Regulatory Considerations
All disposal procedures must comply with federal, state, and local regulations.[8] It is the responsibility of the waste generator to determine if the discarded chemical is classified as hazardous waste. For this compound, the U.S. EPA Hazardous Waste Number D001 may be applicable.[8] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal.
References
- 1. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. uab.cat [uab.cat]
- 5. Toxin Inactivation – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Article - Biological Safety Manual - ... [policies.unc.edu]
- 7. biosafety.utk.edu [biosafety.utk.edu]
- 8. Photochemical degradation of saxitoxins in surface waters - American Chemical Society [acs.digitellinc.com]
- 9. tandfonline.com [tandfonline.com]
Safeguarding Your Research: A Guide to Handling Saxitoxin Dihydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety protocols and logistical plans for the handling and disposal of Saxitoxin (B1146349) dihydrochloride (B599025). Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and the integrity of your research. Saxitoxin is an extremely potent neurotoxin, and exposure can lead to severe health consequences, including fatality.[1][2]
Essential Personal Protective Equipment (PPE)
All personnel handling Saxitoxin dihydrochloride must use the following personal protective equipment. The specific requirements may vary based on the experimental procedures and the form of the toxin being used (e.g., powder or solution).
| PPE Category | Specification |
| Eye Protection | Splash-resistant safety goggles or a face shield and safety glasses.[3][4] |
| Hand Protection | Chemical-resistant gloves. Gloves must be inspected for integrity before each use.[3][4] |
| Body Protection | A lab coat is mandatory. For procedures with a higher risk of exposure, flame-retardant, antistatic, and lightweight protective clothing should be worn to prevent skin contact.[1][3] |
| Respiratory Protection | Work should be conducted in a chemical fume hood or a certified biological safety cabinet.[1][3] If these are not available or if aerosol generation is likely, a NIOSH-approved respirator (such as an N95) may be required.[1][4] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a "Toxins in Use" sign is prominently displayed on the laboratory door.[1]
-
All work with this compound, especially in its dry, powdered form, must be conducted within a designated chemical fume hood or a ducted, certified biological safety cabinet.[1]
-
Verify that an emergency eyewash station and safety shower are accessible and operational.[4]
-
Prepare a 10% bleach solution for decontamination purposes before beginning any work.[1]
2. Donning PPE:
-
Step 1: Put on a lab coat, ensuring it is fully buttoned.
-
Step 2: Don respiratory protection, if required.
-
Step 3: Put on eye protection.
-
Step 4: Wash and dry hands thoroughly.
-
Step 5: Put on the first pair of gloves. If double gloving, put the second pair on over the first.
3. Handling this compound:
-
Handle the substance with extreme care to avoid contact with skin and eyes, and to prevent inhalation of any dust or aerosols.[5]
-
When handling the dry form, it is recommended to resuspend the entire vial at once rather than weighing out smaller aliquots to minimize the risk of aerosolization.[1]
-
Do not eat, drink, or smoke in the designated work area.[4][5]
-
Wash hands thoroughly after handling, even if gloves were worn.[3][5]
4. Doffing PPE:
-
Step 1: Remove the outer pair of gloves (if double gloving) and dispose of them in the designated hazardous waste container.
-
Step 2: Remove the lab coat, turning it inside out to contain any potential contamination.
-
Step 3: Remove eye protection.
-
Step 4: Remove the inner pair of gloves and dispose of them.
-
Step 5: Wash hands thoroughly with soap and water.
Emergency Protocols
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4][6] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3][4][6] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][4][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][6] |
For any exposure, regardless of the perceived severity, call emergency services immediately.[1] Following any exposure incident, a formal report must be submitted within 24 hours.[1]
Disposal Plan: Decontamination and Waste Management
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
Decontamination:
-
All surfaces and equipment that may have come into contact with this compound must be decontaminated.
-
To inactivate saxitoxin, treat contaminated materials and surfaces with a 10% aqueous bleach solution for a minimum of 30 minutes.[1] It is important to note that saxitoxin is resistant to heat and steam autoclaving.[1]
Waste Disposal:
-
All contaminated materials, including gloves, disposable lab coats, and any absorbent materials used for spills, must be collected in a suitable, closed, and clearly labeled hazardous waste container.
-
Dispose of all waste in accordance with applicable federal, state, and local regulations.[4][6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. Saxitoxin | C10H17N7O4 | CID 56947150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. nrc-digital-repository.canada.ca [nrc-digital-repository.canada.ca]
- 6. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
